molecular formula C5H4BrN3O2 B114618 3-Bromo-5-nitropyridin-4-amine CAS No. 89284-05-9

3-Bromo-5-nitropyridin-4-amine

Cat. No.: B114618
CAS No.: 89284-05-9
M. Wt: 218.01 g/mol
InChI Key: UXDLBXRMNSJEPB-UHFFFAOYSA-N
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Description

3-Bromo-5-nitropyridin-4-amine is a useful research compound. Its molecular formula is C5H4BrN3O2 and its molecular weight is 218.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDLBXRMNSJEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407373
Record name 3-bromo-5-nitropyridin-4-amine
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Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89284-05-9
Record name 3-bromo-5-nitropyridin-4-amine
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Record name 4-Amino-3-bromo-5-nitropyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-5-nitropyridin-4-amine, a key chemical intermediate. The information herein is intended to support research and development activities by providing essential data and procedural insights.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound (CAS Number: 89284-05-9).

PropertyValueSource(s)
Molecular Formula C₅H₄BrN₃O₂[1][2][3][4]
Molecular Weight 218.01 g/mol [1][3]
Melting Point 174-175 °C[2][5]
Boiling Point 346.5 °C at 760 mmHg[5]
Density 1.929 g/cm³[5]
Flash Point 163.4 °C[5]
LogP (octanol-water partition coefficient) 1.3345[1]
Topological Polar Surface Area (TPSA) 82.05 Ų[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 1[1]

Experimental Protocols

Objective: To determine the melting point range of this compound using a standard capillary melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (closed at one end)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered using a mortar and pestle to ensure uniform packing.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the closed end. This process is repeated until a sample column of 2-3 mm in height is achieved.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation:

    • The apparatus is heated at a rapid rate initially to approach the expected melting point (e.g., to within 20°C of 174°C).

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Data Recording: The observed melting point range is recorded. For a pure substance, this range is typically narrow (0.5-2°C).

Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of chemical compounds.

experimental_workflow cluster_0 Physicochemical Property Determination Workflow A Obtain Pure Sample of This compound B Select Physicochemical Property for Analysis (e.g., Melting Point) A->B C Choose Appropriate Analytical Method and Instrument B->C D Prepare Sample According to Protocol C->D E Perform Measurement and Data Acquisition D->E F Analyze Data and Determine Property Value E->F G Document Results and Experimental Conditions F->G

Caption: General workflow for determining a physicochemical property.

As this compound is a chemical intermediate, there is no established signaling pathway associated with it. The following diagram illustrates a conceptual synthesis workflow.

synthesis_workflow cluster_1 Conceptual Synthesis and Purification Workflow start Starting Materials step1 Chemical Reaction (e.g., Bromination/Nitration) start->step1 step2 Work-up and Crude Product Isolation step1->step2 step3 Purification (e.g., Recrystallization, Chromatography) step2->step3 product Pure this compound step3->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: Conceptual workflow for chemical synthesis and purification.

References

An In-depth Technical Guide to 3-Bromo-5-nitropyridin-4-amine (CAS Number: 89284-05-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 3-Bromo-5-nitropyridin-4-amine, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, reactivity, and potential applications, offering a valuable resource for researchers in the field.

Chemical and Physical Properties

This compound is a substituted pyridine derivative characterized by the presence of bromo, nitro, and amino functional groups. These groups confer distinct reactivity and potential for further chemical modification. The key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 89284-05-9[1][2]
IUPAC Name This compound[1]
Synonyms 4-Amino-3-bromo-5-nitropyridine, 3-Bromo-5-nitro-4-pyridinamine[1][2]
Molecular Formula C₅H₄BrN₃O₂[1][2]
Molecular Weight 218.01 g/mol [1][2]
Melting Point 174-175 °C[1]
Boiling Point 346.5 °C at 760 mmHg[1]
Density 1.929 g/cm³[1]
Flash Point 163.4 °C[1]
Appearance Not specified, likely a solid
Solubility Not specified

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

synthesis_workflow Start 4-Aminopyridine Step1 Bromination Start->Step1 Intermediate1 3-Bromo-4-aminopyridine Step1->Intermediate1 Br₂ Step2 Nitration Intermediate1->Step2 Product This compound Step2->Product HNO₃, H₂SO₄

A proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from the synthesis of 2-amino-5-bromo-3-nitropyridine[3][4]):

Step 1: Bromination of 4-Aminopyridine to 3-Bromo-4-aminopyridine

  • Materials: 4-Aminopyridine, Acetic Acid, Bromine.

  • Procedure:

    • Dissolve 4-aminopyridine in glacial acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.

    • Cool the solution to below 20 °C in an ice bath.

    • Slowly add a solution of bromine in acetic acid dropwise with vigorous stirring, maintaining the temperature below 20 °C.

    • After the addition is complete, allow the mixture to stir for an additional hour.

    • Neutralize the reaction mixture with a 40% sodium hydroxide solution with cooling.

    • Collect the precipitated 3-bromo-4-aminopyridine by filtration, wash with water, and dry.

Step 2: Nitration of 3-Bromo-4-aminopyridine to this compound

  • Materials: 3-Bromo-4-aminopyridine, Concentrated Sulfuric Acid, Concentrated Nitric Acid.

  • Procedure:

    • In a three-necked flask immersed in an ice bath and equipped with a stirrer and dropping funnel, add concentrated sulfuric acid.

    • Slowly add 3-bromo-4-aminopyridine to the sulfuric acid, ensuring the temperature does not exceed 5 °C.

    • Add concentrated nitric acid dropwise with stirring at 0 °C.

    • After the addition, stir the mixture at 0 °C for one hour, then at room temperature for one hour, and finally at 50-60 °C for one hour.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize with 40% sodium hydroxide solution.

    • Collect the yellow precipitate of this compound by filtration, wash with water until the washings are sulfate-free, and dry.

Spectroscopic Data

No specific experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound was found in the searched literature. However, data for the related isomer, 2-amino-5-bromo-3-nitropyridine, is available and can serve as a reference for characterization.[5]

Predicted Spectroscopic Features:

  • ¹H NMR: The spectrum is expected to show two singlets in the aromatic region corresponding to the two pyridine protons, and a broad singlet for the amino protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and bromo groups.

  • ¹³C NMR: The spectrum should display five distinct signals for the pyridine ring carbons. The carbons attached to the bromine and nitro groups will be significantly deshielded.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and an M+2 peak with approximately equal intensity, which is characteristic of a monobrominated compound.

Reactivity and Potential for Derivatization

The chemical structure of this compound offers multiple avenues for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.

reactivity_diagram cluster_reactions Potential Reactions Start This compound N_Alkylation N-Alkylation/Arylation (Amino Group) Start->N_Alkylation Nitro_Reduction Nitro Group Reduction (to Amino) Start->Nitro_Reduction Suzuki_Coupling Suzuki Coupling (Bromo Group) Start->Suzuki_Coupling Buchwald_Hartwig Buchwald-Hartwig Amination (Bromo Group) Start->Buchwald_Hartwig

Potential reaction sites on this compound.

  • Amino Group: The 4-amino group can undergo standard reactions such as N-alkylation, N-arylation, and acylation, allowing for the introduction of various side chains.

  • Bromo Group: The bromine atom at the 3-position is susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations.[6] This enables the formation of carbon-carbon and carbon-nitrogen bonds, respectively, to introduce diverse aryl, heteroaryl, or amino substituents.

  • Nitro Group: The 5-nitro group can be readily reduced to an amino group, providing another site for functionalization or for the construction of fused heterocyclic ring systems.

Applications in Drug Discovery and Development

While no specific biological activity has been reported for this compound itself, its structural motifs are prevalent in a wide range of biologically active molecules. Substituted nitropyridines are known to be important intermediates in the synthesis of various pharmaceuticals.[3][7][8]

Potential as a Kinase Inhibitor Scaffold:

The pyridine ring is a common scaffold in many kinase inhibitors, often forming key hydrogen bond interactions within the ATP-binding site of the kinase.[9] The trifunctional nature of this compound makes it an attractive starting material for the synthesis of kinase inhibitor libraries. By systematically modifying the three reactive sites, medicinal chemists can explore the structure-activity relationships (SAR) to develop potent and selective inhibitors for various kinase targets implicated in diseases such as cancer.

signaling_pathway Receptor Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein Receptor->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Receptor->Phosphorylated_Substrate Phosphorylation Downstream_Signaling Downstream Signaling Cascade (e.g., MAPK, PI3K/AKT) Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Inhibitor Potential Inhibitor (Derived from 89284-05-9) Inhibitor->Receptor Blocks ATP Binding Site

Hypothetical role of a derivative as a kinase inhibitor.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for the synthesis of complex heterocyclic molecules. Its trifunctional nature allows for a wide range of chemical transformations, making it an attractive building block for the development of novel therapeutics, particularly in the area of kinase inhibition. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development.

References

An In-Depth Technical Guide to the Molecular Structure of 4-amino-3-bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 4-amino-3-bromo-5-nitropyridine. The document consolidates available data on its chemical identity, physicochemical characteristics, and spectroscopic profile. While experimental data on its detailed molecular geometry and reactivity is limited in publicly accessible literature, this guide furnishes available information and provides context through data on analogous compounds. Included are a detailed synthesis protocol, predicted spectroscopic data, and a discussion of its potential relevance in medicinal chemistry.

Chemical Identity and Physical Properties

4-amino-3-bromo-5-nitropyridine is a substituted pyridine derivative. Its core structure consists of a pyridine ring functionalized with an amino group at position 4, a bromine atom at position 3, and a nitro group at position 5.

IdentifierValue
IUPAC Name 3-bromo-5-nitropyridin-4-amine[1]
CAS Number 89284-05-9[1][2]
Molecular Formula C₅H₄BrN₃O₂[1][2]
Molecular Weight 218.01 g/mol [1]
Canonical SMILES C1=C(C(=C(C=N1)Br)N)--INVALID-LINK--[O-][1]
InChI Key UXDLBXRMNSJEPB-UHFFFAOYSA-N[1]

A summary of its key physical properties is presented in the table below.

PropertyValueSource
Melting Point 174-175 °C[2]
Boiling Point 346.5 °C at 760 mmHg[2]
Density 1.929 g/cm³[2]
Appearance Solid[2]

Molecular Structure and Geometry

Currently, there is no publicly available crystal structure of 4-amino-3-bromo-5-nitropyridine in the Cambridge Structural Database (CSD). The determination of its precise bond lengths, bond angles, and dihedral angles would require experimental analysis, such as X-ray crystallography, or computational modeling.

For context, a computational study on the related molecule 4-amino-3-nitropyridine using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set has been reported.[3] Such computational methods could be employed to predict the optimized geometry of 4-amino-3-bromo-5-nitropyridine. The introduction of a bromine atom at the 3-position is expected to influence the electron distribution and steric interactions within the molecule, thereby affecting its geometry compared to the unsubstituted analog.

Spectroscopic Data

Detailed experimental spectroscopic data for 4-amino-3-bromo-5-nitropyridine is not widely available in peer-reviewed literature. The following sections provide available data and predicted values based on the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A commercial supplier reports the following ¹H NMR data for 4-amino-3-bromo-5-nitropyridine, although the full spectrum and detailed interpretation are not provided.

Chemical Shift (δ)MultiplicityAssignment
8.58 ppmsingletH-2 or H-6
9.19 ppmsingletH-2 or H-6

Solvent: DMSO-d₆, Frequency: 500 MHz[4]

Predicted ¹³C NMR Data: Predicting the ¹³C NMR chemical shifts for this molecule would require computational chemistry software or comparison with a database of similar compounds. The electron-withdrawing effects of the nitro and bromo groups, and the electron-donating effect of the amino group, will significantly influence the chemical shifts of the pyridine ring carbons.

Infrared (IR) Spectroscopy
Wavenumber Range (cm⁻¹)Vibration Type
3500 - 3300N-H stretching (amino group)
1640 - 1590N-H bending (amino group)
1550 - 1500 and 1350 - 1300Asymmetric and symmetric N-O stretching (nitro group)
~1600C=C and C=N stretching (pyridine ring)
~1100 - 1000C-N stretching
~700 - 550C-Br stretching
Mass Spectrometry (MS)

An electrospray ionization mass spectrum (ESIMS) has been reported to show a molecular ion peak at m/z 218.1 [M+H]⁺, which corresponds to the molecular formula C₅H₄BrN₃O₂.[4] The presence of bromine would result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols

Synthesis of 4-amino-3-bromo-5-nitropyridine

The following is a detailed protocol for the synthesis of 4-amino-3-bromo-5-nitropyridine, adapted from a reported general procedure.[4]

Workflow for the Synthesis of 4-amino-3-bromo-5-nitropyridine

SynthesisWorkflow reagents Reactants: - 3-nitropyridin-4-amine - Acetic acid - Sodium acetate - Bromine reaction Reaction: - Mix reactants in a sealed tube - Heat at 100 °C overnight with stirring reagents->reaction workup Work-up: - Concentrate under vacuum - Dissolve in water - Alkalize with NaHCO₃ - Extract with DCM reaction->workup purification Purification: - Combine organic phases - Dry and concentrate workup->purification product Product: 4-amino-3-bromo-5-nitropyridine purification->product

Caption: A schematic overview of the synthesis process.

Materials:

  • 3-nitropyridin-4-amine (10 g, 71.88 mmol)

  • Acetic acid (100 ml)

  • Sodium acetate (NaOAc) (29.50 g, 359 mmol)

  • Bromine (4.43 ml, 86.3 mmol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • In a sealed tube, mix 3-nitropyridin-4-amine (10 g, 71.88 mmol) with acetic acid (100 ml).

  • Add sodium acetate (29.50 g, 359 mmol) to the mixture.

  • Slowly add bromine (4.43 ml, 86.3 mmol) dropwise to the reaction mixture.

  • Seal the tube and heat the mixture at 100 °C overnight with constant stirring.

  • After the reaction is complete, concentrate the mixture under vacuum.

  • Dissolve the resulting solid in water and alkalize the solution with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic phases, dry them over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate to yield this compound as a yellow solid.[4]

Reactivity and Potential Applications in Drug Development

The molecular structure of 4-amino-3-bromo-5-nitropyridine suggests several avenues for its reactivity and potential applications in medicinal chemistry.

Logical Relationship of Functional Groups and Reactivity

Reactivity molecule 4-amino-3-bromo-5-nitropyridine amino Amino Group (-NH₂) (Electron-donating) molecule->amino Activates ring towards electrophilic substitution (ortho/para directing) nitro Nitro Group (-NO₂) (Strongly electron-withdrawing) molecule->nitro Deactivates ring towards electrophilic substitution bromo Bromo Group (-Br) (Electron-withdrawing, good leaving group) molecule->bromo Susceptible to nucleophilic substitution pyridine Pyridine Ring (Electron-deficient) molecule->pyridine

Caption: Functional groups influencing the molecule's reactivity.

The pyridine ring is inherently electron-deficient. The strongly electron-withdrawing nitro group further deactivates the ring towards electrophilic aromatic substitution. Conversely, the amino group is an activating, ortho-para directing group. The interplay of these electronic effects, along with the steric hindrance from the bromine atom, will dictate the regioselectivity of further chemical transformations.

The bromine atom can potentially be displaced via nucleophilic aromatic substitution, providing a handle for introducing diverse functionalities. The nitro group can be reduced to an amino group, opening up further derivatization possibilities, such as the formation of fused heterocyclic systems which are common scaffolds in drug molecules.

While no specific biological activities or signaling pathway involvements have been reported for 4-amino-3-bromo-5-nitropyridine itself, substituted aminopyridines are a well-established class of compounds with a broad range of pharmacological activities. For instance, 4-aminopyridine is a potassium channel blocker used in the treatment of multiple sclerosis.[5] The unique substitution pattern of the title compound makes it an interesting scaffold for library synthesis in drug discovery programs targeting various enzymes and receptors.

Conclusion

4-amino-3-bromo-5-nitropyridine is a readily synthesizable, yet under-characterized, substituted pyridine derivative. This guide has consolidated the available information on its molecular structure and properties. The lack of detailed experimental data highlights an opportunity for further research to fully elucidate its structural and reactive characteristics. Its functional group arrangement presents a versatile platform for the synthesis of novel compounds with potential applications in medicinal chemistry and drug development. Future studies involving X-ray crystallography, comprehensive spectroscopic analysis, and biological screening are warranted to unlock the full potential of this molecule.

References

3-Bromo-5-nitropyridin-4-amine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-5-nitropyridin-4-amine

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its substituted pyridine ring, featuring an amine, a bromine atom, and a nitro group, offers multiple reactive sites for further chemical modifications. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, tailored for researchers and professionals in drug development.

Nomenclature

The standard nomenclature for this compound is as follows:

  • IUPAC Name : this compound[1]

  • Synonyms : 4-Amino-3-Bromo-5-Nitropyridine, 3-bromo-5-nitro-4-pyridinamine, 4-Pyridinamine, 3-bromo-5-nitro-[2][3]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 89284-05-9[2][4]
Molecular Formula C₅H₄BrN₃O₂[4]
Molecular Weight 218.01 g/mol [1][4]
Appearance Solid[2]
Melting Point 174-175°C[1][2][5]
Boiling Point 346.5°C at 760 mmHg[1][2][5]
Density 1.929 g/cm³[1][2]
Flash Point 163.4°C[2]
Topological Polar Surface Area (TPSA) 82.05 Ų[4]
LogP 1.3345[4]

Synthesis and Reactivity

This compound is a substituted pyridine, and its reactivity is dictated by the electronic effects of the bromo, nitro, and amino groups on the pyridine ring. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The bromine atom can be displaced by various nucleophiles, a common strategy in the synthesis of more complex molecules.

The amino group can be acylated, alkylated, or diazotized, providing further avenues for functionalization. The nitro group can be reduced to an amino group, leading to the formation of diaminopyridine derivatives.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general procedure for the synthesis of a related compound, 2-amino-5-bromo-3-nitropyridine, can be adapted to illustrate a potential synthetic route. This typically involves the nitration of a bromo-aminopyridine precursor.

Example Protocol: Reduction of a Nitro Group (adapted from a similar compound)

This protocol describes the reduction of the nitro group in 2-amino-5-bromo-3-nitropyridine to form 2,3-diamino-5-bromopyridine, illustrating a common transformation for this class of compounds.[6]

  • Reaction Setup : In a 100-mL flask equipped with a reflux condenser, combine 10.9 g (0.05 mole) of the starting amino-bromo-nitropyridine, 30 g of reduced iron, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.[6]

  • Heating : Heat the mixture on a steam bath for 1 hour.[6]

  • Workup : After the reaction is complete, filter the hot mixture to remove the iron, and wash the iron residue with three 10-mL portions of hot 95% ethanol.[6]

  • Isolation : Combine the filtrate and washings and evaporate to dryness.[6]

  • Purification : Recrystallize the dark residue from 50 mL of water to obtain the purified diamino product.[6]

Applications in Research and Drug Discovery

This compound is primarily used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other biologically active molecules.[5] Its structure allows for selective functionalization, making it a valuable component in medicinal chemistry for creating targeted therapies.[5] It is commonly employed in cross-coupling reactions to introduce aryl or heteroaryl groups, which is a key step in constructing the complex heterocyclic systems found in many anti-inflammatory, anti-cancer, and anti-microbial agents.[5]

DrugDiscoveryWorkflow cluster_0 Chemical Synthesis cluster_1 Drug Development Pipeline start This compound (Starting Material) intermediate Functionalized Intermediate start->intermediate Cross-Coupling or Nucleophilic Substitution library Compound Library Generation intermediate->library screening High-Throughput Screening library->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead candidate Preclinical Candidate hit_to_lead->candidate NucleophilicSubstitution reactant1 This compound product1 Substituted Pyridine Derivative reactant1->product1 Substitution Reaction reactant2 Nucleophile (Nu-H) reactant2->product1 product2 HBr

References

Spectroscopic Profile of 3-Bromo-5-nitropyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-5-nitropyridin-4-amine (CAS No. 89284-05-9).[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document outlines predicted spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), detailed experimental protocols for data acquisition, and a logical workflow for the structural elucidation of this molecule.

Compound Overview

This compound is a substituted pyridine derivative with the molecular formula C₅H₄BrN₃O₂ and a molecular weight of 218.01 g/mol .[1][2][3] Its structure incorporates a pyridine ring, an amine group, a bromine atom, and a nitro group, making it a compound of interest in medicinal chemistry and organic synthesis. Accurate spectroscopic characterization is crucial for its application and further development.

Predicted Spectroscopic Data

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Notes
~8.5 - 8.7SingletH-2The proton adjacent to the ring nitrogen is expected to be the most deshielded.
~8.3 - 8.5SingletH-6The other proton on the pyridine ring.
~6.0 - 7.0Broad SingletNH₂The chemical shift of amine protons can vary significantly depending on solvent and concentration.
¹³C NMR (Carbon-13 NMR)
Predicted Chemical Shift (δ, ppm) Assignment Notes
~155 - 158C-4Carbon bearing the amino group.
~150 - 153C-2Carbon adjacent to the ring nitrogen.
~140 - 143C-6
~135 - 138C-5Carbon bearing the nitro group.
~110 - 115C-3Carbon bearing the bromine atom.
Table 2: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment
3450 - 3300Strong, BroadN-H stretching (primary amine)
3100 - 3000MediumAromatic C-H stretching
1640 - 1600StrongN-H bending (scissoring)
1550 - 1475StrongAsymmetric NO₂ stretching
1360 - 1290StrongSymmetric NO₂ stretching
1600 - 1450Medium to WeakAromatic C=C and C=N stretching
~850MediumC-N stretching
~700 - 550Medium to StrongC-Br stretching
Table 3: Predicted Mass Spectrometry (MS) Data
m/z Value Assignment Notes
217/219[M]⁺Molecular ion peak. The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately 1:1 intensity ratio.
200/202[M-OH]⁺Loss of a hydroxyl radical from the nitro group (a common fragmentation pathway for nitroaromatic compounds).
171/173[M-NO₂]⁺Loss of the nitro group.
121[M-Br-NO]⁺Subsequent fragmentation involving loss of bromine and nitric oxide.
92[C₅H₄N₂]⁺Fragmentation of the pyridine ring.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for observing exchangeable protons like those of the amine group.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are recommended.

  • 2D NMR Experiments : For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[4]

    • Transfer the mixture to a pellet die and apply high pressure to form a thin, transparent pellet.[4]

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation : Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition :

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Data Analysis :

    • Identify the molecular ion peak. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should result in two peaks of nearly equal intensity separated by 2 m/z units, which is a key diagnostic feature.[5]

    • Analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Data_Integration_Logic cluster_data Input Data cluster_interpretation Interpretation cluster_conclusion Conclusion H_NMR ¹H NMR: - Number of signals - Chemical shifts - Multiplicity Connectivity Determine Proton and Carbon Connectivity H_NMR->Connectivity C_NMR ¹³C NMR: - Number of signals - Chemical shifts C_NMR->Connectivity IR_Data IR Data: - Characteristic absorptions (N-H, NO₂, C-Br) Functional_Groups Identify Functional Groups IR_Data->Functional_Groups MS_Data MS Data: - Molecular ion (M/M+2) - Fragmentation pattern Molecular_Formula Confirm Molecular Formula and Bromine Presence MS_Data->Molecular_Formula Final_Structure Confirmed Structure of This compound Connectivity->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure

References

An In-depth Technical Guide to the Reactivity and Electronic Effects of 3-Bromo-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and electronic properties of 3-Bromo-5-nitropyridin-4-amine (CAS No. 89284-05-9). This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science due to its versatile reactive sites. The strategic positioning of an amino group, a bromine atom, and a nitro group on the pyridine core creates a unique electronic landscape, dictating its reactivity towards various transformations. This document outlines the electronic influence of each substituent, details key chemical reactions with generalized experimental protocols, and presents available physicochemical and spectroscopic data.

Introduction

This compound is a substituted pyridine featuring an electron-donating amino group and two electron-withdrawing groups: a bromine atom and a nitro group. This arrangement of substituents on the inherently electron-deficient pyridine ring results in a molecule with distinct reactive centers, making it a valuable building block for the synthesis of more complex heterocyclic systems. Understanding the interplay of the electronic effects of these functional groups is crucial for predicting the molecule's behavior in chemical reactions and for designing synthetic routes to novel compounds with desired properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 89284-05-9[1][2]
Molecular Formula C₅H₄BrN₃O₂[1][2]
Molecular Weight 218.01 g/mol [1]
Appearance Solid[1]
Melting Point 174-175 °C
Boiling Point 346.5 °C at 760 mmHg[2]
Density 1.929 g/cm³[2]
Flash Point 163.4 °C[2]
InChI 1S/C5H4BrN3O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,(H2,7,8)[1]
SMILES C1=C(C(=C(C=N1)Br)N)--INVALID-LINK--[O-]

Electronic Effects of Substituents

The reactivity of the this compound ring is governed by the cumulative electronic effects of its substituents. The interplay of inductive and resonance effects determines the electron density at various positions of the pyridine ring, thereby influencing its susceptibility to electrophilic and nucleophilic attack.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions.

  • Amino Group (-NH₂ at C4): The amino group is a strong electron-donating group, primarily through its positive resonance effect (+R or +M). The lone pair of electrons on the nitrogen atom can delocalize into the pyridine ring, increasing the electron density, especially at the ortho (C3 and C5) and para (C2, relative to the amino group) positions. However, its activating effect is tempered by the presence of two electron-withdrawing groups.

  • Bromo Group (-Br at C3): The bromine atom exhibits a dual electronic effect. It has an electron-withdrawing inductive effect (-I) due to its electronegativity and a weaker electron-donating resonance effect (+R) due to its lone pairs. Overall, halogens are considered deactivating groups in electrophilic aromatic substitution but are ortho-, para-directing. In the context of nucleophilic aromatic substitution, the bromo group can act as a good leaving group.

  • Nitro Group (-NO₂ at C5): The nitro group is a very strong electron-withdrawing group through both a negative inductive effect (-I) and a powerful negative resonance effect (-R). It strongly deactivates the ring towards electrophilic attack and strongly activates it towards nucleophilic attack, particularly at positions ortho and para to it.

The combination of these effects in this compound leads to a highly electron-deficient ring system, making it particularly susceptible to nucleophilic aromatic substitution. The bromine atom at the 3-position is activated for displacement by nucleophiles due to the strong electron-withdrawing nature of the nitro group at the 5-position and the pyridine nitrogen.

Diagram 1: Electronic contributions of substituents.

Chemical Reactivity and Key Transformations

The unique substitution pattern of this compound allows for a range of chemical transformations, making it a versatile synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, further activated by the nitro group, makes the bromo substituent at the C3 position susceptible to displacement by various nucleophiles.

General Experimental Protocol (Analogous to related compounds):

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as DMF, DMSO, or NMP.

  • Addition of Reagents: Add the nucleophile (1.1-2.0 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine) (2.0-3.0 eq.).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

SNAr_reaction start This compound product 3-Nu-5-nitropyridin-4-amine start->product Heat, Solvent nucleophile Nucleophile (Nu-H) nucleophile->product base Base base->product

Diagram 2: Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C3 position is a suitable handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

General Experimental Protocol (Analogous to 3-Amino-5-bromopyridine): [3]

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₃PO₄ or K₂CO₃ (2.0 eq.).[3]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[3]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[3]

  • Reaction Conditions: Heat the mixture to 85-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[4]

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography.[3]

Suzuki_Coupling start This compound product 3-R-5-nitropyridin-4-amine start->product Heat, Solvent boronic_acid R-B(OH)2 boronic_acid->product catalyst Pd Catalyst, Base catalyst->product

Diagram 3: Suzuki Cross-Coupling Reaction.

This reaction allows for the formation of a new C-N bond at the C3 position.

General Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine coupling partner (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture, typically between 80-120 °C, until completion.

  • Work-up and Purification: After cooling, the reaction is quenched, filtered through celite to remove palladium residues, and the filtrate is worked up and purified by chromatography.

Reduction of the Nitro Group

The nitro group at the C5 position can be selectively reduced to an amino group, providing access to 3-bromo-pyridine-4,5-diamine derivatives. These diamines are valuable precursors for the synthesis of various fused heterocyclic systems.

General Experimental Protocol (Analogous to 5-Bromo-3-nitropyridine): [5]

  • Catalytic Hydrogenation:

    • Reaction Setup: Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

    • Catalyst: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).[5]

    • Reaction Conditions: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete.

    • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated to yield the product.

  • Reduction with Metals in Acidic Media:

    • Reaction Setup: Suspend this compound in a mixture of an alcohol and water or in acetic acid.

    • Reducing Agent: Add a metal such as iron powder, tin(II) chloride, or zinc.[6][7]

    • Reaction Conditions: Heat the reaction mixture to reflux.

    • Work-up: After completion, cool the mixture and filter to remove the metal residues. The filtrate is then neutralized and the product is extracted with an organic solvent.

Nitro_Reduction start This compound product 3-Bromopyridine-4,5-diamine start->product Solvent reagents Reducing Agent (e.g., H2/Pd-C, Fe/HCl) reagents->product

Diagram 4: Reduction of the Nitro Group.

Spectroscopic Data

Expected Spectroscopic Features for this compound:

  • ¹H NMR: Two singlets in the aromatic region corresponding to the protons at C2 and C6. The chemical shifts would be influenced by the surrounding substituents. A broad singlet corresponding to the -NH₂ protons would also be present.

  • ¹³C NMR: Five distinct signals for the pyridine ring carbons. The carbons attached to the bromine, nitro, and amino groups would show characteristic shifts.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), and C-Br stretching.

  • Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

Table 2: Spectroscopic Data for the Analogous 2-Amino-3-bromo-5-nitropyridine [8]

SpectrumData
¹H NMR (CDCl₃, 400 MHz) δ 8.94 (d, J=2.4 Hz, 1H), 8.50 (d, J=2.4 Hz, 1H), 5.67 (brs, 2H)

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in synthetic organic chemistry. The interplay of its electron-donating and electron-withdrawing substituents creates a unique electronic environment that facilitates a variety of chemical transformations. The primary reactive sites are the bromine atom, which is prone to nucleophilic displacement and participation in cross-coupling reactions, and the nitro group, which can be readily reduced to an amino group. This versatility allows for the strategic introduction of diverse functionalities, making it a valuable precursor for the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science. Further detailed experimental studies on this specific isomer are warranted to fully elucidate its reactivity profile and expand its synthetic utility.

References

solubility of 3-Bromo-5-nitropyridin-4-amine in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-5-nitropyridin-4-amine (CAS No. 89284-05-9) is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1][2] Understanding its solubility in various organic solvents is a critical first step for its use in synthesis, purification, formulation, and various biological assays. Low solubility can lead to challenges in handling, unpredictable results in screenings, and poor bioavailability in drug candidates.[3][4]

This document serves as a technical guide to the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide provides a standardized experimental protocol for determining its solubility. Additionally, a structured table is presented for the systematic recording of experimental data.

Physicochemical Properties of this compound:

  • Molecular Formula: C₅H₄BrN₃O₂[1][2]

  • Molecular Weight: 218.01 g/mol [1][2]

  • Melting Point: 174-175 °C[1]

Solubility Data

As of this writing, specific quantitative solubility data for this compound in common organic solvents has not been found in publicly accessible databases. The following table is provided as a template for researchers to systematically record and compare solubility data obtained through experimental determination, such as the protocol outlined in Section 3.0.

Table 1: Experimental Solubility of this compound

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Method of Analysis Notes
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Tetrahydrofuran (THF)
Acetone
Acetonitrile (ACN)
Ethyl Acetate (EtOAc)
Dichloromethane (DCM)
Methanol (MeOH)
Ethanol (EtOH)

| Isopropanol (IPA) | | | | | |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5] It involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.[4][5]

3.1 Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps (e.g., 2-4 mL)

  • Analytical balance

  • Orbital shaker or thermomixer with temperature control

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

  • Filtration or centrifugation apparatus to separate solid from the supernatant[3][4]

  • Volumetric flasks and pipettes for dilutions

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

3.2 Procedure

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). The mixture should be agitated for a sufficient duration to ensure equilibrium is reached. This can range from 18 to 48 hours.[6] Longer incubation times (24 hours or more) are often necessary for thermodynamic solubility.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.[3]

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[3][6] This removes any remaining solid particles.

  • Quantification:

    • Dilution: Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Analysis: Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[3][4] A calibration curve should be prepared using standard solutions of the compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal Vial & Agitate (18-48h at constant T) B->C D Centrifuge or Filter (0.22 µm Syringe Filter) C->D E Collect Saturated Supernatant D->E F Dilute Supernatant E->F G Quantify Concentration (e.g., HPLC-UV) F->G H Calculate Solubility G->H

References

In-Depth Technical Guide: Hazards and Safety Precautions for 3-Bromo-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 3-Bromo-5-nitropyridin-4-amine (CAS No. 89284-05-9). The information is intended to support a robust safety culture in research and development environments. Due to the limited availability of extensive toxicological data for this specific compound, a cautious approach, including adherence to best practices for handling hazardous aromatic amines and brominated compounds, is strongly advised.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards identified are irritation to the skin, eyes, and respiratory system.[1] While specific toxicity data is limited, the structural motifs—a brominated pyridine ring, a nitro group, and an amino group—suggest that this compound should be handled with care, as related substances are known to have significant health effects.[2][3]

GHS Hazard Classification:

Hazard ClassCategory
Skin IrritationCategory 2
Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)

GHS Label Elements:

  • Pictogram:

    alt text

  • Signal Word: Warning [4]

  • Hazard Statements: [1]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: [4]

    • Prevention: P261, P264, P271, P280

    • Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362

    • Storage: P403+P233, P405

    • Disposal: P501

Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is provided below. This information is crucial for the safe design of experiments and for understanding its behavior under various conditions.

PropertyValue
Molecular Formula C₅H₄BrN₃O₂
Molecular Weight 218.01 g/mol [5]
Appearance Solid
Melting Point 174-175 °C[6]
Boiling Point 346.5 °C at 760 mmHg[6]
Flash Point 163.4 °C[6]
Density 1.929 g/cm³[6]

Toxicological Information

  • Acute Toxicity: While no specific LD50 or LC50 data is available, the compound is expected to be harmful if swallowed, inhaled, or in contact with skin based on its GHS classification for irritation. Aromatic amines as a class can be toxic and are readily absorbed through the skin.[2]

  • Carcinogenicity and Mutagenicity: There is insufficient data to classify this compound as a carcinogen or mutagen. However, some aromatic amines are known carcinogens.[2][3]

Occupational Exposure Limits

No specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV), have been established for this compound. In the absence of specific limits, it is prudent to handle this compound with engineering controls and personal protective equipment to minimize exposure to the lowest reasonably achievable level. For pyridine and some nitropyridine compounds, OELs have been established and can serve as a conservative reference. For example, the OSHA PEL for pyridine is 5 ppm as an 8-hour time-weighted average.[7][8][9]

Experimental Protocols

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

PPE ItemSpecification
Eye/Face Protection Chemical safety goggles and/or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat should be worn. For larger quantities, a chemical-resistant apron is recommended.
Respiratory Protection A NIOSH-approved respirator is necessary if dusts are generated and engineering controls are insufficient.
Safe Handling Procedures

The following workflow outlines the critical steps for safely handling this compound, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace weigh Weighing prep_workspace->weigh transfer Transfer weigh->transfer reaction Reaction Setup transfer->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate waste Segregate & Label Hazardous Waste decontaminate->waste doff_ppe Doff PPE Correctly waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for safe handling of this compound.

Weighing and Transferring Solid Compound:

  • Preparation: Always handle the solid form of this compound within a certified chemical fume hood to prevent inhalation of dust.[10] Ensure the fume hood sash is at the appropriate height.

  • Weighing: Use a tared weigh boat or glassine paper on an analytical balance.[11][12] Avoid placing the chemical directly on the balance pan.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel using a spatula. If transferring to a narrow-mouthed flask, use a powder funnel.[12]

  • Residue Management: For quantitative transfers, rinse the weigh boat and funnel with a small amount of the reaction solvent to ensure all the compound is added to the reaction vessel.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It should be stored away from incompatible materials such as strong oxidizing agents. Keep in a dark place under an inert atmosphere.[5]

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately.

EmergencyResponse Emergency Response Protocol cluster_actions Immediate Actions cluster_cleanup Cleanup cluster_exposure Personal Exposure spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate skin Skin Contact: Wash with soap & water for 15 min. spill->skin If skin contact eye Eye Contact: Rinse with water for 15 min. spill->eye If eye contact inhalation Inhalation: Move to fresh air. spill->inhalation If inhaled alert Alert Supervisor & Safety Officer evacuate->alert ppe Don appropriate PPE for cleanup alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical

References

Commercial Sourcing and Technical Data for 3-Bromo-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of high-quality chemical intermediates is a critical first step in the research and development pipeline. This technical guide provides an in-depth overview of the commercial availability and technical specifications of 3-Bromo-5-nitropyridin-4-amine (CAS No. 89284-05-9), a key building block in the synthesis of various pharmaceutical compounds.

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. The following table summarizes the offerings from several identified vendors. It is important to note that purity levels and available quantities can vary, and researchers should request certificates of analysis for specific batches.

SupplierCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )Synonyms
ChemScene89284-05-9≥96%[1]C₅H₄BrN₃O₂[1]218.01[1]4-AMino-3-nitro-5-broMopyridine[1]
Home Sunshine Pharma89284-05-9Not SpecifiedNot SpecifiedNot Specified3-bromo-5-nitro-4-pyridinamine; 3-Bromo-4-amino-5-nitropyridine; 4-Pyridinamine, 3-bromo-5-nitro-
Alfa Chemistry89284-05-9Not SpecifiedC5H4BrN3O2[2]218.01[2]This compound, 4-Amino-3-bromo-5-nitropyridine[2]
Synblock89284-05-9Not SpecifiedC5H4BrN3O2[3]218.014-Amino-3-bromo-5-nitropyridine[3]
ChemWhat89284-05-997%C5H4BrN3O2[4]218.00816[4]4-AMINO-3-BROMO-5-NITROPYRIDINE; 4-AMino-3-nitro-5-broMopyridine[4]

Physicochemical Properties

The following table outlines key physicochemical properties of this compound, which are essential for its handling, storage, and use in experimental settings.

PropertyValueSource
Melting Point174-175℃[2][4]Alfa Chemistry, ChemWhat
Boiling Point346.5℃ at 760 mmHg[2]Alfa Chemistry
Density1.929 g/cm³[2]Alfa Chemistry
Flash Point163.4℃[2]Alfa Chemistry
Storage4°C, protect from light[1]ChemScene

Experimental Protocols

While specific, detailed experimental protocols for the direct use of this compound are often proprietary or published within the context of larger synthetic efforts, general procedures for reactions involving similar substituted pyridines can provide a strong starting point for researchers. The synthesis of related compounds often involves the bromination and nitration of a pyridine core.

For example, a general procedure for the synthesis of a related isomer, 2-amino-5-bromo-3-nitropyridine, involves the following steps, which can be adapted by a skilled synthetic chemist:

  • Bromination of the Aminopyridine Precursor : The starting aminopyridine is dissolved in a suitable solvent such as acetic acid. Bromine is then added dropwise, often at a controlled temperature to manage the exothermic reaction. The product, the hydrobromide salt of the brominated aminopyridine, may precipitate and can be isolated by filtration after dilution with water and neutralization.

  • Nitration of the Bromo-aminopyridine : The isolated bromo-aminopyridine is carefully added to a strong acid, typically concentrated sulfuric acid, at a reduced temperature (e.g., 0-5°C). A nitrating agent, such as 95% nitric acid, is then added dropwise while maintaining the low temperature. The reaction mixture is subsequently stirred at various temperatures to ensure complete nitration. The product is then precipitated by pouring the reaction mixture onto ice and neutralizing it.

It is crucial to note that the regioselectivity of both bromination and nitration is highly dependent on the directing effects of the substituents already present on the pyridine ring. Therefore, the synthesis of this compound would require a specific starting material and carefully optimized reaction conditions to achieve the desired isomer.

For downstream applications, this compound is a versatile intermediate. The bromine atom can participate in various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. The nitro group can be readily reduced to an amino group, providing another functional handle for further molecular elaboration.

Supplier Selection Workflow

The process of selecting a suitable chemical supplier is a critical workflow for any research organization. The following diagram illustrates a typical decision-making process.

Supplier_Selection_Workflow Start Identify Need for This compound Search Search for Commercial Suppliers Start->Search RequestQuotes Request Quotes and Certificates of Analysis (CoA) Search->RequestQuotes Evaluate Evaluate Suppliers RequestQuotes->Evaluate Purity Purity & Impurity Profile Evaluate->Purity Quantity Available Quantity & Lead Time Evaluate->Quantity Cost Cost per Gram Evaluate->Cost Documentation Quality of Documentation (CoA, SDS) Evaluate->Documentation Select Select Supplier and Place Order Evaluate->Select Decision Criteria Met Qualify Qualify Incoming Material Select->Qualify Qualify->RequestQuotes Fails QC End Material Approved for R&D Qualify->End Passes QC

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 3-Bromo-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures prevalent in medicinally important compounds.[1][2] 3-Bromo-5-nitropyridin-4-amine is a valuable building block in drug discovery, offering multiple points for diversification. The strategic placement of the bromine atom allows for the introduction of various aryl and heteroaryl substituents via Suzuki coupling, while the amino and nitro groups provide handles for further functionalization.

These application notes provide a comprehensive guide for performing Suzuki coupling reactions with this compound. While specific literature on this exact substrate is limited, this document compiles optimized conditions from closely related structures and provides detailed protocols to serve as a robust starting point for reaction development.

Challenges in the Suzuki Coupling of Substituted Pyridines

The Suzuki coupling of bromopyridines, particularly those with additional functional groups, can present several challenges:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive species and slowing down or halting the catalytic cycle.[1]

  • Substrate Reactivity: The electronic nature of the substituents on the pyridine ring significantly influences the reactivity of the C-Br bond towards oxidative addition. Electron-withdrawing groups, like the nitro group in the target molecule, can enhance reactivity.

  • Side Reactions: Common side reactions include protodeboronation of the boronic acid, debromination of the starting material, and homocoupling of the boronic acid. These can often be minimized by careful control of the reaction atmosphere and conditions.

Data Presentation: Key Reaction Parameters for Substituted Bromopyridines

The following table summarizes typical conditions and reported yields for the Suzuki coupling of structurally analogous aminobromopyridines and nitrobromopyridines. This data provides a strong foundation for the initial design of experiments for this compound.

EntryBromopyridine SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-amineVarious Arylboronic AcidsPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O9018Moderate to Good
23-Amino-5-bromopyridineVarious Arylboronic AcidsPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O80-9012-24Not Specified
32-Bromo-5-methylpyridin-4-amineVarious Arylboronic AcidsPd(OAc)₂ (3)-K₂CO₃Isopropanol/H₂O85-908-12Not Specified
42-Bromo-5-methylpyridin-4-amineVarious Arylboronic AcidsPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O9012-16Not Specified
53-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol esterP1-xantphos-Not SpecifiedTHF/H₂OOptimized via automation-Optimized Yield
63-Chloropyridine3,5-dimethylisoxazole-4-boronic acid pinacol esterP1-PCy₃-Not SpecifiedNot Specified1100.1735
73-Chloroindazole5-Indole boronic acidPd₂(dba)₃ (2)SPhos (3)K₃PO₄1,4-Dioxane/H₂O10015~56

Experimental Protocols

Two detailed protocols are provided below: a general method using conventional heating and a microwave-assisted method for accelerated synthesis. Note: These are generalized procedures and will likely require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), Toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times, often from hours to minutes.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.5 equiv)

  • Palladium catalyst/ligand system (e.g., Pd(OAc)₂ with a ligand like SPhos or XPhos) (1-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane, DMF)

  • Microwave vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (2.0 equiv), the palladium precursor, and the ligand.

  • Solvent Addition: Add the chosen degassed solvent.

  • Sealing: Seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

General Suzuki Coupling Workflow

The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.

Suzuki_Workflow A Reaction Setup: Combine this compound, Boronic Acid, and Base B Inert Atmosphere: Evacuate and backfill with Ar or N₂ A->B C Catalyst & Solvent Addition: Add Pd catalyst and degassed solvent B->C D Heating: Conventional or Microwave C->D E Reaction Monitoring: TLC, LC-MS, or GC-MS D->E E->D Incomplete? F Work-up: Quench, Extract, and Dry E->F Complete G Purification: Column Chromatography F->G H Product Characterization: NMR, MS, etc. G->H

General workflow for the Suzuki coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)Ln PdII_Aryl R¹-Pd(II)Ln-X Pd0->PdII_Aryl R¹-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Biaryl R¹-Pd(II)Ln-R² PdII_Aryl->PdII_Biaryl R²-B(OR)₂ Transmetal Transmetalation PdII_Biaryl->Pd0 R¹-R² ArX R¹-X (this compound) Boronic R²-B(OR)₂ (Arylboronic Acid) + Base Product R¹-R² (Coupled Product)

The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols: 3-Bromo-5-nitropyridin-4-amine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-nitropyridin-4-amine is a key heterocyclic building block utilized in the synthesis of a variety of pharmacologically active molecules. Its distinct substitution pattern, featuring an amine, a nitro group, and a bromine atom on a pyridine ring, provides multiple reactive sites for strategic chemical modifications. This trifunctional nature allows for the construction of complex molecular architectures, particularly fused heterocyclic systems that are prevalent in many targeted therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of kinase inhibitors, a prominent class of drugs in oncology and immunology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 89284-05-9[1]
Molecular Formula C₅H₄BrN₃O₂[1]
Molecular Weight 218.01 g/mol [1]
Appearance Not specified, likely a solid
Purity ≥96% (commercially available)[1]
Storage 4°C, protect from light[1]

Applications in Pharmaceutical Synthesis

This compound is a valuable precursor for the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt signaling pathway. The pyridine core can be elaborated into various fused heterocyclic systems, such as pyrazolopyrimidines, which are known to bind to the ATP-binding pocket of kinases. The bromo and nitro functionalities allow for sequential reactions to build the desired molecular complexity.

A representative synthetic application is the construction of a pyrazolo[3,4-d]pyrimidine core, a scaffold found in numerous Akt inhibitors like AZD5363 (Capivasertib).[2] The general synthetic strategy involves:

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by a nucleophile, often a nitrogen-containing heterocycle, to introduce a key side chain.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amine, which is then poised for cyclization.

  • Cyclization: The newly formed diamine can be cyclized with a suitable one-carbon synthon to form the pyrimidine ring of the pyrazolo[3,4-d]pyrimidine system.

  • Further Functionalization: The remaining positions on the heterocyclic core can be further modified, for example, through Suzuki or Buchwald-Hartwig cross-coupling reactions, to complete the synthesis of the target drug molecule.

Experimental Protocols

The following are detailed, representative protocols for key transformations involving this compound and its derivatives.

Protocol 1: Synthesis of a Pyrazolo[3,4-d]pyrimidine Intermediate

This protocol outlines a plausible multi-step synthesis of a key pyrazolo[3,4-d]pyrimidine intermediate from this compound, based on established synthetic methodologies for related compounds.

Step 1: Nucleophilic Aromatic Substitution with Hydrazine

This step involves the displacement of the bromine atom with hydrazine to form a hydrazinylpyridine intermediate.

  • Reaction Scheme:

    • This compound + Hydrazine → 3-Hydrazinyl-5-nitropyridin-4-amine + HBr

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Hydrazine hydrate (2.0 eq)

    • Ethanol (solvent)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expected Yield: 70-85%

Step 2: Reduction of the Nitro Group

The nitro group of the hydrazinylpyridine intermediate is reduced to an amine to form a diaminopyridine derivative.

  • Reaction Scheme:

    • 3-Hydrazinyl-5-nitropyridin-4-amine + Reducing Agent → 3-Hydrazinyl-5-aminopyridin-4-amine

  • Reagents and Materials:

    • 3-Hydrazinyl-5-nitropyridin-4-amine (1.0 eq)

    • Palladium on carbon (Pd/C, 10 mol%)

    • Methanol (solvent)

    • Hydrogen gas supply or a hydrogen transfer reagent like ammonium formate

    • Reaction vessel suitable for hydrogenation

  • Procedure:

    • Suspend 3-Hydrazinyl-5-nitropyridin-4-amine and Pd/C in methanol in a suitable reaction vessel.

    • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (or add ammonium formate).

    • Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Expected Yield: 90-98%

Step 3: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core

The diaminopyridine derivative is cyclized with a suitable reagent, such as triethyl orthoformate, to form the fused pyrazolopyrimidine ring system.

  • Reaction Scheme:

    • 3-Hydrazinyl-5-aminopyridin-4-amine + Triethyl orthoformate → 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivative

  • Reagents and Materials:

    • 3-Hydrazinyl-5-aminopyridin-4-amine (1.0 eq)

    • Triethyl orthoformate (excess)

    • p-Toluenesulfonic acid (catalytic amount)

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Combine the diaminopyridine derivative and a catalytic amount of p-toluenesulfonic acid in excess triethyl orthoformate.

    • Heat the mixture to reflux for 3-5 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

    • The crude product can often be purified by recrystallization or column chromatography.

  • Expected Yield: 60-80%

Quantitative Data Summary

The following table summarizes the expected yields for the synthesis of the pyrazolo[3,4-d]pyrimidine intermediate.

StepReactionReagentsSolventTime (h)Temperature (°C)Yield (%)
1Nucleophilic Aromatic SubstitutionHydrazine hydrateEthanol4-6Reflux70-85
2Nitro Group ReductionPd/C, H₂ (or HCOONH₄)Methanol2-4Room Temp.90-98
3CyclizationTriethyl orthoformate, p-TsOHNeat3-5Reflux60-80

Signaling Pathway and Experimental Workflow Visualization

The synthesized pyrazolo[3,4-d]pyrimidine derivatives are often designed to target protein kinases involved in cell signaling pathways critical for cancer cell growth and survival. A key target is the PI3K/Akt pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream Activation/ Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Akt Inhibition

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of a pyrazolo[3,4-d]pyrimidine-based Akt inhibitor.

The general workflow for the synthesis and evaluation of a kinase inhibitor from this compound is depicted below.

Synthesis_Workflow Start This compound Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Intermediate1 3-Substituted-5-nitropyridin-4-amine Step1->Intermediate1 Step2 Step 2: Nitro Group Reduction Intermediate1->Step2 Intermediate2 3-Substituted-4,5-diaminopyridine Step2->Intermediate2 Step3 Step 3: Cyclization Intermediate2->Step3 Core Fused Pyrimidine Core (e.g., Pyrazolo[3,4-d]pyrimidine) Step3->Core Step4 Step 4: Further Functionalization (e.g., Suzuki Coupling) Core->Step4 Final Final Kinase Inhibitor Step4->Final Evaluation Biological Evaluation (Kinase Assays, Cell-based Assays) Final->Evaluation

Caption: General workflow for the synthesis of a kinase inhibitor from this compound.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Bromo-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 3-Bromo-5-nitropyridin-4-amine. This compound is a valuable building block in medicinal chemistry and drug discovery due to its activated pyridine ring, which is susceptible to nucleophilic attack. The presence of a nitro group, a strong electron-withdrawing group, and a bromine atom, a good leaving group, facilitates the substitution at the C3 position.

Introduction

Nucleophilic aromatic substitution is a fundamental reaction in the synthesis of functionalized aromatic and heteroaromatic compounds. In the case of this compound, the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group. This activation, combined with the presence of a displaceable bromide, allows for the introduction of a wide range of nucleophiles at the C3 position.

The general mechanism for the SNAr reaction of this compound proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the electron-deficient carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the elimination of the bromide leaving group.

It is important to note that in reactions with a closely related analog, 3-bromo-4-nitropyridine, a competing nitro-group migration has been observed, particularly in polar aprotic solvents.[1][2][3][4] This suggests that careful optimization of reaction conditions is crucial to achieve the desired substitution product with this compound.

Data Presentation

Due to the limited availability of specific experimental data for the nucleophilic aromatic substitution reactions of this compound in the public domain, the following table summarizes the reaction conditions and yields for the closely related and structurally analogous compound, 3-bromo-4-nitropyridine , with various amine nucleophiles.[1] This data serves as a valuable guide for designing experiments with this compound.

NucleophileSolventBaseTemperature (°C)Time (h)Product(s)Yield (%)Reference
N-methylpiperazineDMSOTriethylamine90123-(N-methylpiperazinyl)-4-nitropyridine (and nitro-migrated product)25 (desired)[1]
MorpholineDMSOTriethylamine90123-morpholino-4-nitropyridine (and nitro-migrated product)Not specified[1]
PyrrolidineDMSOTriethylamine90123-pyrrolidino-4-nitropyridine (and nitro-migrated product)Not specified[1]
PiperidineDMSOTriethylamine90123-piperidino-4-nitropyridine (and nitro-migrated product)Not specified[1]

Experimental Protocols

The following is a general protocol for the nucleophilic aromatic substitution of this compound with an amine nucleophile. This protocol is adapted from procedures reported for the analogous 3-bromo-4-nitropyridine.[1]

Materials:

  • This compound

  • Amine nucleophile (e.g., N-methylpiperazine, morpholine)

  • Triethylamine (TEA) or other suitable base

  • Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Under an inert atmosphere, add the desired amine nucleophile (1.2-1.5 eq) and triethylamine (2.0 eq).

  • Add anhydrous DMSO to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Stir the reaction mixture at room temperature for 10-15 minutes to ensure homogeneity.

  • Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted product.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizations

The following diagrams illustrate the general signaling pathway for the SNAr reaction and a typical experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nucleophile (Addition) Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer Product 3-Substituted-5-nitropyridin-4-amine Meisenheimer->Product - Bromide (Elimination) Leaving_Group Bromide (Br-) Meisenheimer->Leaving_Group

Caption: General mechanism of the SNAr reaction.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - this compound - Nucleophile - Base - Solvent Start->Reaction_Setup Heating Heating and Monitoring (TLC or LC-MS) Reaction_Setup->Heating Workup Aqueous Workup: - Quenching - Extraction Heating->Workup Purification Purification: (Column Chromatography) Workup->Purification Characterization Characterization: (NMR, MS) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly for oncology and inflammatory diseases. The pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the hinge-binding motif of ATP, forming key hydrogen bond interactions within the kinase active site. 3-Bromo-5-nitropyridin-4-amine is a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The strategic positioning of the bromo, nitro, and amino groups provides multiple reaction sites for the construction of complex heterocyclic systems, such as the imidazo[4,5-b]pyridine core, a common scaffold in many potent kinase inhibitors.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential kinase inhibitors. It includes a proposed synthetic pathway, protocols for key reactions, and methods for evaluating the biological activity of the synthesized compounds.

Data Presentation: Inhibitory Activity of Representative Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of selected kinase inhibitors containing aminopyridine or related heterocyclic scaffolds, which are structurally analogous to compounds that can be synthesized from this compound.

Kinase TargetInhibitor Scaffold/DerivativeIC50 (nM)
JNK1Aminopyrimidine-based25
JNK2Aminopyrimidine-based12
JNK3Aminopyrazole-based<40
p38αBiphenyl amide of an aminopyridine11
TAK1Imidazopyridine with 2-cyanoacrylamide27
VRK1Aminopyridine-based150
BTK5-Phenoxy-2-aminopyridine derivative1.5 - 5.1
VEGFR-2Bicyclic 2-aminopyrimidine35 - 43
Aurora AImidazo[4,5-b]pyridine-based42
Aurora BImidazo[4,5-b]pyridine-based198

Experimental Protocols

This section provides detailed methodologies for the synthesis of a potential kinase inhibitor scaffold from this compound and a general protocol for assessing its in vitro kinase inhibitory activity.

Protocol 1: Synthesis of a 5-Aryl-3H-imidazo[4,5-b]pyridin-7-amine Scaffold

This multi-step protocol outlines the synthesis of a core kinase inhibitor scaffold.

Step 1: Suzuki-Miyaura Cross-Coupling

This step introduces an aryl group at the 3-position of the pyridine ring.

  • Materials:

    • This compound

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

    • Base (e.g., K₂CO₃) (2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

    • Nitrogen or Argon gas supply

    • Round-bottom flask

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid, and the base.

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add the degassed solvent and the palladium catalyst.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 3-aryl-5-nitropyridin-4-amine intermediate.

Step 2: Reduction of the Nitro Group

This step reduces the nitro group to an amine, forming a diaminopyridine derivative.

  • Materials:

    • 3-Aryl-5-nitropyridin-4-amine from Step 1

    • Reducing agent (e.g., Iron powder, Tin(II) chloride)

    • Solvent (e.g., Ethanol, Acetic acid)

    • Round-bottom flask

  • Procedure:

    • To a solution of the 3-aryl-5-nitropyridin-4-amine in ethanol and/or acetic acid, add the reducing agent (e.g., iron powder) in portions.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of celite to remove the solid catalyst.

    • Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 3-arylpyridine-4,5-diamine.

Step 3: Cyclization to form the Imidazo[4,5-b]pyridine Core

This step forms the fused heterocyclic ring system.

  • Materials:

    • 3-Arylpyridine-4,5-diamine from Step 2

    • Cyclizing agent (e.g., Formic acid, Triethyl orthoformate, or an appropriate aldehyde)

    • Solvent (if necessary, e.g., Ethanol)

    • Round-bottom flask

  • Procedure:

    • Dissolve the 3-arylpyridine-4,5-diamine in the cyclizing agent (e.g., formic acid).

    • Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and carefully neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate).

    • The product may precipitate out of the solution and can be collected by filtration.

    • Alternatively, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the final 5-aryl-3H-imidazo[4,5-b]pyridin-7-amine scaffold.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a general method to determine the in vitro potency (IC50) of synthesized compounds against a target kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Materials:

    • Recombinant kinase

    • Biotinylated peptide substrate

    • ATP

    • Test compounds (synthesized inhibitors)

    • Assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)

    • Terbium-labeled anti-phospho-specific antibody

    • Streptavidin-conjugated XL665

    • 384-well assay plates

    • Plate reader capable of TR-FRET measurements

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase buffer, the target kinase enzyme, and the test compound solution (or DMSO for control).

    • Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate. The final ATP concentration should be at or near its Km value for the kinase.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding a detection mixture containing the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 in a suitable buffer.

    • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

    • Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~665 nm and ~620 nm).

    • Calculate the ratio of the emission signals (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Regulation

Caption: PI3K/Akt/mTOR Signaling Pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Translocation & Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulation

Caption: MAPK/ERK Signaling Pathway.

Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for generating a kinase inhibitor scaffold from this compound.

G Start This compound Step1 Suzuki-Miyaura Coupling Start->Step1 Intermediate1 3-Aryl-5-nitropyridin-4-amine Step1->Intermediate1 Step2 Nitro Group Reduction Intermediate1->Step2 Intermediate2 3-Arylpyridine-4,5-diamine Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 FinalProduct 5-Aryl-3H-imidazo[4,5-b]pyridin-7-amine Scaffold Step3->FinalProduct

The Strategic Role of 3-Bromo-5-nitropyridin-4-amine in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-nitropyridin-4-amine is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of a variety of heterocyclic compounds, particularly fused pyrimidine systems like pyrido[4,3-d]pyrimidines. The strategic positioning of the amino, bromo, and nitro groups on the pyridine ring allows for a range of chemical transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and subsequent cyclization steps. This application note details the utility of this compound in the construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Detailed protocols for key transformations, quantitative data, and diagrammatic representations of reaction pathways are provided to guide researchers in leveraging this valuable synthetic intermediate.

Introduction

Fused heterocyclic compounds are a cornerstone of modern drug discovery, with pyridopyrimidines, in particular, exhibiting a wide array of biological activities, including kinase inhibition and anticancer properties.[1][2] The synthesis of these complex scaffolds often relies on the use of highly functionalized starting materials that can be elaborated through sequential or one-pot reactions. This compound is an exemplary scaffold for the construction of such systems. Its key structural features include:

  • An amino group that can act as a nucleophile or be transformed into other functional groups.

  • A bromo substituent that is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

  • A nitro group which is a strong electron-withdrawing group, activating the pyridine ring for nucleophilic substitution and can also serve as a precursor to an amino group upon reduction, facilitating further cyclization.

This combination of reactive sites makes this compound a powerful tool for the synthesis of diverse libraries of heterocyclic compounds for screening in drug discovery programs.

Application 1: Synthesis of Pyrido[4,3-d]pyrimidines via Palladium-Catalyzed Cross-Coupling and Cyclization

A primary application of this compound is in the synthesis of the pyrido[4,3-d]pyrimidine core. This is typically achieved through a multi-step sequence involving an initial palladium-catalyzed reaction at the C3 position, followed by reduction of the nitro group and subsequent cyclization to form the fused pyrimidine ring.

General Workflow

G A This compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) A->B Arylboronic acid or Amine, Pd catalyst, Base C 3-Substituted-5-nitropyridin-4-amine B->C D Reduction of Nitro Group C->D e.g., Fe/HCl, H2/Pd-C E 3-Substituted-pyridine-4,5-diamine D->E F Cyclization with a One-Carbon Synthon (e.g., Formic Acid, Orthoesters) E->F G Substituted Pyrido[4,3-d]pyrimidine F->G

Caption: General workflow for the synthesis of substituted pyrido[4,3-d]pyrimidines.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 10 mL of solvent per 1 mmol of the starting amine).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group

This protocol outlines the reduction of the nitro group of the 3-substituted-5-nitropyridin-4-amine to an amino group.

Materials:

  • 3-Aryl-5-nitropyridin-4-amine

  • Iron powder (Fe) (5.0 equivalents)

  • Ammonium chloride (NH₄Cl) (1.0 equivalent)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Suspend the 3-aryl-5-nitropyridin-4-amine in a mixture of ethanol and water (e.g., 4:1).

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-aryl-pyridine-4,5-diamine, which can often be used in the next step without further purification.

Protocol 3: Cyclization to form the Pyrido[4,3-d]pyrimidine Ring

This protocol describes the final cyclization step to form the fused pyrimidine ring.

Materials:

  • 3-Aryl-pyridine-4,5-diamine

  • Triethyl orthoformate

  • Formic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the crude 3-aryl-pyridine-4,5-diamine in triethyl orthoformate.

  • Add a catalytic amount of formic acid.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the formation of the product by TLC or LC-MS.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess triethyl orthoformate.

  • Purify the residue by recrystallization or column chromatography to yield the desired substituted pyrido[4,3-d]pyrimidine.

Quantitative Data

The following table summarizes representative yields for the synthesis of a substituted pyrido[4,3-d]pyrimidine from a related precursor, 2-amino-5-bromo-3-nitropyridine, which is expected to have similar reactivity.[3]

StepReactionReagents and ConditionsYield (%)
1Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 85°C75-85
2Nitro ReductionFe, NH₄Cl, EtOH/H₂O, Reflux80-90
3CyclizationHC(OEt)₃, cat. HCl, EtOH, Reflux70-85

Application 2: Buchwald-Hartwig Amination for the Synthesis of Diamino-Substituted Pyridines

The bromine atom in this compound is also susceptible to Buchwald-Hartwig amination, allowing for the introduction of a second amino group. The resulting diamino-nitropyridine can be a precursor to other heterocyclic systems or a valuable intermediate in its own right.

Reaction Scheme

G A This compound B Buchwald-Hartwig Amination A->B Primary or Secondary Amine, Pd catalyst, Ligand, Base C N3-Substituted-5-nitropyridin-3,4-diamine B->C

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol

Protocol 4: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Toluene

  • Schlenk tube or microwave vial

Procedure:

  • In a Schlenk tube or microwave vial, combine this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous toluene.

  • Heat the reaction mixture to 110 °C for 12-24 hours (or in a microwave reactor at 140 °C for 30-60 minutes).

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Analogous Buchwald-Hartwig Aminations

The following table presents typical yields for the Buchwald-Hartwig amination of a structurally similar compound, 3,5-dibromopyridine, with various amines.[4]

EntryAmineProductYield (%)
1Morpholine3-Bromo-5-morpholinopyridine75
2Piperidine3-Bromo-5-(piperidin-1-yl)pyridine82
3Aniline3-Bromo-5-(phenylamino)pyridine68

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of heterocyclic compounds, most notably fused pyrimidine derivatives. The presence of three distinct functional groups allows for a variety of synthetic manipulations, including palladium-catalyzed cross-coupling reactions and cyclization sequences. The protocols and data presented in this application note provide a foundation for researchers to explore the utility of this compound in the development of novel chemical entities for drug discovery and other applications. The strategic application of modern synthetic methodologies to this building block can facilitate the rapid generation of molecular diversity and the discovery of new bioactive molecules.

References

Application Notes and Protocols for the Functionalization of 3-Bromo-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromo-5-nitropyridin-4-amine is a highly functionalized heterocyclic building block valuable in medicinal chemistry and drug discovery.[1][2][3] Its structure features three distinct points for chemical modification: the bromine atom at the C3 position, the nitro group at the C5 position, and the amino group at the C4 position. The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, makes this scaffold amenable to a variety of transformations. This document provides detailed application notes and experimental protocols for key functionalization strategies, including palladium-catalyzed cross-coupling reactions and reduction of the nitro group for subsequent derivatization.

Palladium-Catalyzed Cross-Coupling at the C3-Position

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are foundational for building molecular complexity and exploring the structure-activity relationship (SAR) of derivative compounds.

Suzuki-Miyaura Coupling for C-C Bond Formation

Application Note: The Suzuki-Miyaura coupling is a robust and versatile method for forming biaryl and hetero-biaryl structures by reacting an organohalide with a boronic acid or ester.[4] This reaction is tolerant of many functional groups, and with the correct choice of catalyst, ligand, and base, the amine group on the pyridine ring often does not require protection.[4][5] This allows for the efficient synthesis of a diverse library of C3-arylated or C3-alkylated pyridines, which are common motifs in pharmacologically active molecules.[6]

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Data Presentation: The following table summarizes results for the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. These results provide a strong indication of the expected yields and scope for the target molecule under similar conditions.[5]

EntryArylboronic AcidProductYield (%)
14-Fluorophenylboronic acid5-(4-Fluorophenyl)-2-methylpyridin-3-amine80
24-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine75
34-Methylphenylboronic acid2-Methyl-5-(p-tolyl)pyridin-3-amine85
44-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine82
53,4-Difluorophenylboronic acid5-(3,4-Difluorophenyl)-2-methylpyridin-3-amine78

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [5]

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %).

  • Add the solvent system, typically a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Stir the reaction mixture at 85-95 °C for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired C3-functionalized pyridine derivative.

Buchwald-Hartwig Amination for C-N Bond Formation

Application Note: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[7][8] This reaction allows for the introduction of diverse amine functionalities at the C3 position, which is a critical strategy in drug development for modulating properties like solubility, basicity, and receptor binding. The development of specialized ligands has greatly expanded the scope and functional group tolerance of this transformation.[7][9]

Caption: General workflow for Buchwald-Hartwig amination.

Data Presentation: The following table provides representative conditions for the Buchwald-Hartwig amination on substituted bromopyridines, demonstrating the feasibility of this transformation.

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Ref
1PiperidinePd₂(dba)₃ / BINAPNaOtBuToluene8040-71[10]
2PyrrolidineCuIK₃PO₄Dioxane8549[10]
3trans-1,2-DiaminocyclohexanePd₂(dba)₃ / BINAPNaOtBuToluene8060[11]
4Benzophenone IminePd(OAc)₂ / XPhosKOtBuToluene100Good[12]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [11]

  • To a dry Schlenk vessel, add the palladium source (e.g., tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 2-5 mol %), the phosphine ligand (e.g., BINAP, 4-10 mol %), and the base (e.g., sodium tert-butoxide [NaOtBu], 1.4 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and an anhydrous solvent such as toluene or dioxane.

  • Heat the reaction mixture with stirring at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with a suitable solvent like diethyl ether or ethyl acetate.

  • Wash the mixture with brine, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the C3-aminated product.

Functionalization via the C5-Nitro Group

Application Note: The nitro group at the C5 position is a versatile functional handle that can be readily reduced to a primary amine. This transformation yields a 3-bromo-pyridine-4,5-diamine scaffold, opening up a new vector for diversification. The newly formed amine at C5 can undergo a variety of reactions, including acylation, sulfonylation, and reductive amination, allowing for the synthesis of compounds with significantly different physicochemical properties.

Nitro_Reduction_Functionalization cluster_workflow Workflow A This compound B 3-Bromo-pyridine-4,5-diamine A->B Reduction (e.g., Fe/HCl, H₂/Pd-C) C N-(4-amino-3-bromopyridin-5-yl)acetamide (Acylation Product) B->C Acylation (e.g., Ac₂O or AcCl) D N-(4-amino-3-bromopyridin-5-yl)benzenesulfonamide (Sulfonylation Product) B->D Sulfonylation (e.g., PhSO₂Cl)

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] This has profound implications in drug discovery and development, where the construction of complex molecular architectures is paramount. 3-Bromo-5-nitropyridin-4-amine is a valuable building block, featuring a reactive C-Br bond for cross-coupling, an electron-withdrawing nitro group, and a nucleophilic amino group. The pyridine core is a common motif in pharmaceuticals. This document provides detailed application notes and protocols for various palladium-catalyzed cross-coupling reactions utilizing this substrate, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The protocols are based on established methods for structurally similar aminopyridines and serve as a robust starting point for reaction optimization.[3][4]

General Considerations for Cross-Coupling with this compound

The presence of the free amino group and the nitro group on the pyridine ring presents specific challenges and considerations. The amino group can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[4] Careful selection of ligands and reaction conditions is crucial to mitigate this effect.[3] The strong electron-withdrawing nature of the nitro group can influence the reactivity of the C-Br bond, potentially facilitating oxidative addition. However, nitro groups can be incompatible with certain strong bases like potassium tert-butoxide.[5] Therefore, the choice of base is a critical parameter to optimize.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for this compound is not extensively available in the literature, the following tables summarize typical conditions and outcomes for palladium-catalyzed cross-coupling reactions of analogous aminobromopyridines. This data provides a strong indication of expected performance and a foundation for developing specific applications.

Table 1: Suzuki-Miyaura Coupling of Analagous Aminobromopyridines

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference SubstrateCite
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O9012-24High3-Amino-5-bromopyridine[3]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001685-955-Bromo-2-methylpyridin-3-amine[6][7]
3Various Arylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-951860-85N-[5-bromo-2-methylpyridine-3-yl]acetamide[6]
4Arylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane/H₂O120-150 (µW)0.2-0.5High3-Amino-5-bromopyridine[3]

Table 2: Buchwald-Hartwig Amination of Analagous Bromopyridines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference SubstrateCite
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene80460-902-Bromo-6-methylpyridine[8]
2Primary/Secondary AminesRuPhos Precatalyst (2)-LiHMDSToluene1001270-953-Halo-2-aminopyridines[4]
3Primary/Secondary AminesBrettPhos Precatalyst (2)-LiHMDSToluene1001275-983-Halo-2-aminopyridines[4]
4AnilinePd(OAc)₂ (10)X-Phos (10)KOt-BuToluene100 (µW)0.17HighBromo-estrone derivative[9]

Table 3: Sonogashira Coupling of Analagous Bromopyridines

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference SubstrateCite
1Terminal AlkynesPd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16Moderate-High6-Bromo-3-fluoro-2-cyanopyridine[10]
2Terminal AlkynesPd(OAc)₂ (5)Xantphos (10)Cs₂CO₃DMF8012Higho-Bromoanilines[11]
3Terminal AlkynesK₂PdCl₄ (5)S-Phos (10)n-Bu₄NOHEtOH/H₂O374High5-Bromo-2'-deoxyuridine[12]

Experimental Protocols

The following are detailed, generalized protocols for the palladium-catalyzed cross-coupling of this compound. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between this compound and an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and degassed water (4:1 v/v)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the formation of a C-N bond between this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%) and a suitable ligand (e.g., RuPhos, BrettPhos, BINAP; 4 mol%) or a pre-catalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand (if not using a precatalyst), and base to a dry Schlenk tube.

  • Add the solvent, followed by this compound and the amine coupling partner.

  • Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the mixture with brine, dry the organic layer over MgSO₄, and concentrate under reduced pressure.[8]

  • Purify the product by flash column chromatography.

Protocol 3: Heck Reaction

This protocol details the coupling of this compound with an activated alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, styrene) (1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)

  • Anhydrous DMF or NMP

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, followed by the alkene and the base.

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

Protocol 4: Sonogashira Coupling

This protocol is for the formation of a C-C bond between this compound and a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (5-10 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous THF or DMF

  • Ethyl acetate

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and the amine base. The mixture should be thoroughly degassed.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to 40-60 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Visualizations

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation (Suzuki, Stille) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) PdII->Transmetal Nu-M PdII_R_Nu R-Pd(II)-Nu L_n Transmetal->PdII_R_Nu RedElim Reductive Elimination PdII_R_Nu->RedElim RedElim->Pd0 R-Nu Experimental Workflow start Reaction Setup (Reactants, Catalyst, Base, Solvent) inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) start->inert reaction Heating and Stirring (Monitor by TLC/LC-MS) inert->reaction workup Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Pure Product analysis->end

References

Application Notes and Protocols for Microwave-Assisted Synthesis Involving 3-Amino-5-bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Amino-5-bromopyridine is a critical building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active molecules, including kinase inhibitors and receptor ligands.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate and improve the efficiency of synthetic routes involving this and other heterocyclic systems.[2][3] This document provides detailed application notes and experimental protocols for key microwave-assisted reactions involving 3-amino-5-bromopyridine derivatives, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and a generalized approach for Buchwald-Hartwig amination.

Application Note 1: Direct Synthesis of 3-Alkylamino-5-bromopyridines via Nucleophilic Aromatic Substitution

This method provides a rapid and efficient route for the synthesis of various 3-amino-5-bromopyridine derivatives by reacting 3,5-dibromopyridine with an excess of an aliphatic amine under microwave irradiation. This approach avoids the need for metal catalysts or strong bases, offering a greener and more direct synthetic pathway compared to traditional methods.[2] The use of microwave heating significantly reduces reaction times from hours to minutes and improves isolated yields.[2]

Quantitative Data Summary

The following table summarizes the results for the microwave-assisted synthesis of 3-amino-5-bromopyridine derivatives from 3,5-dibromopyridine and various aliphatic amines.[2]

EntryAmineProductReaction Time (min)Temperature (°C)Isolated Yield (%)
1Pyrrolidine5-Bromo-3-(pyrrolidin-1-yl)pyridine3018055
2Diethylamine5-Bromo-3-(diethylamino)pyridine48018045
3Morpholine4-(5-Bromopyridin-3-yl)morpholine6018052
4Piperidine5-Bromo-3-(piperidin-1-yl)pyridine6018050
Experimental Protocol: General Procedure

Materials:

  • 3,5-Dibromopyridine

  • Aliphatic amine (e.g., pyrrolidine, 10 equivalents)

  • Toluene

  • 1-Methyl-2-pyrrolidinone (NMP)

  • Microwave reactor (e.g., CEM Discover)

  • 80 mL microwave reaction vessel with a stir bar

  • Silica gel for flash chromatography

Procedure:

  • In an 80 mL microwave reaction vessel, combine 3,5-dibromopyridine (e.g., 5.14 g, 21.7 mmol) and the desired aliphatic amine (e.g., pyrrolidine, 14.97 g, 210.9 mmol).[2]

  • Add a solvent mixture of toluene (8.2 mL) and 1-methyl-2-pyrrolidinone (NMP) (4.1 mL).[2]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture with a microwave power of 300 watts, maintaining a temperature of 180 °C for the time specified in the table above.[2]

  • After the reaction is complete, cool the vessel to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel flash chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-amino-5-bromopyridine derivative.[2]

Reaction Scheme and Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3,5-Dibromopyridine 3,5-Dibromopyridine Crude Product Crude Product 3,5-Dibromopyridine->Crude Product Aliphatic Amine Aliphatic Amine Aliphatic Amine->Crude Product Microwave Irradiation (300W) Microwave Irradiation (300W) Microwave Irradiation (300W)->Crude Product 180 °C 180 °C 180 °C->Crude Product Toluene/NMP Toluene/NMP Toluene/NMP->Crude Product Purification Purification Crude Product->Purification Silica Gel Chromatography Final Product 3-Alkylamino-5-bromopyridine Purification->Final Product

Caption: Workflow for the direct amination of 3,5-dibromopyridine.

Application Note 2: Suzuki-Miyaura Cross-Coupling of 3-Amino-5-bromopyridine

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. Microwave-assisted Suzuki-Miyaura coupling of 3-amino-5-bromopyridine with various arylboronic acids provides rapid access to a diverse library of 3-amino-5-arylpyridine derivatives.[4] These compounds are of significant interest in drug discovery. The use of microwave irradiation can dramatically reduce reaction times from many hours to just a few minutes.[4]

Quantitative Data Summary

The following table presents representative yields for the Suzuki-Miyaura coupling of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, which are indicative of the expected outcomes with 3-amino-5-bromopyridine.[4]

EntryArylboronic AcidProduct (from 5-bromo-2-methylpyridin-3-amine)Representative Yield (%)
1Phenylboronic acid5-Phenyl-2-methylpyridin-3-amine85
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine82
3o-Tolylboronic acid5-(o-Tolyl)-2-methylpyridin-3-amine75
4Thiophene-2-boronic acid5-(Thiophen-2-yl)-2-methylpyridin-3-amine72
Experimental Protocol: Microwave-Assisted Method

Materials:

  • 3-Amino-5-bromopyridine

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water 4:1, DMF)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 3-amino-5-bromopyridine (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).[4]

  • Add the palladium catalyst.

  • Add the chosen solvent system to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.[4]

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[4]

  • Once the reaction is complete, cool the vial to room temperature.[4]

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-5-arylpyridine.

Reaction Scheme and Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine Reaction Mixture Reaction Mixture 3-Amino-5-bromopyridine->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Mixture Microwave (120-150 °C) Microwave (120-150 °C) Microwave (120-150 °C)->Reaction Mixture Dioxane/Water Dioxane/Water Dioxane/Water->Reaction Mixture Work-up & Purification Work-up & Purification Reaction Mixture->Work-up & Purification Aqueous work-up, Chromatography Final Product 3-Amino-5-arylpyridine Work-up & Purification->Final Product

Caption: Workflow for microwave-assisted Suzuki-Miyaura coupling.

Application Note 3: Generalized Protocol for Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. Applying this reaction to 3-amino-5-bromopyridine allows for the introduction of a second, different amino group at the 5-position, leading to valuable 3,5-diaminopyridine derivatives. Microwave irradiation can significantly accelerate this transformation, reducing reaction times from hours to minutes and often improving yields.[5][6]

Generalized Experimental Protocol

This protocol is a generalized procedure based on microwave-assisted Buchwald-Hartwig aminations of aryl bromides.[5] Optimization of the catalyst, ligand, base, and solvent may be necessary for 3-amino-5-bromopyridine.

Materials:

  • 3-Amino-5-bromopyridine

  • Secondary amine (e.g., phenoxazine, carbazole, 1.1-2.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 5 mol%)

  • Ligand (e.g., XPhos, 7-10 mol%)

  • Base (e.g., NaOt-Bu or KOt-Bu, 2.2 equivalents)

  • Anhydrous solvent (e.g., toluene)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial under an inert atmosphere (e.g., argon), combine 3-amino-5-bromopyridine (1.0 eq), the secondary amine (1.1-2.2 eq), the palladium pre-catalyst, the ligand, and the base.[5]

  • Add the anhydrous solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture with microwave power (e.g., 200-300 W) at a temperature between 130-150 °C for 10-30 minutes.[5]

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., DCM or chloroform).

  • Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-diaminopyridine derivative.

Logical Relationship Diagram

G cluster_inputs Key Inputs 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine Microwave Synthesis Microwave Irradiation 3-Amino-5-bromopyridine->Microwave Synthesis Secondary Amine Secondary Amine Secondary Amine->Microwave Synthesis Catalyst System Catalyst System Pd Pre-catalyst Pd Pre-catalyst Catalyst System->Pd Pre-catalyst Ligand (e.g., XPhos) Ligand (e.g., XPhos) Catalyst System->Ligand (e.g., XPhos) Catalyst System->Microwave Synthesis Base Base Base->Microwave Synthesis Solvent Solvent Solvent->Microwave Synthesis Product 3,5-Diaminopyridine Derivative Microwave Synthesis->Product

Caption: Key components for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine, a key intermediate in pharmaceutical research and development. The described methodology is a two-part synthesis commencing with the preparation of the precursor, 3-bromo-5-nitropyridin-4-amine, from 4-aminopyridine, followed by a copper-catalyzed N-cyclopropylation to yield the final product. Detailed experimental protocols, tabulated quantitative data, and process visualizations are presented to ensure reproducibility and ease of use for researchers in drug discovery and medicinal chemistry.

Introduction

Substituted pyridinamines are pivotal structural motifs in a vast array of biologically active compounds. The title compound, 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine, incorporates several key functionalities: a pyridine core, a bromine atom and a nitro group which can be further functionalized, and a cyclopropylamine moiety, which is a common feature in many therapeutic agents due to its favorable metabolic stability and conformational rigidity. This application note details a reliable and reproducible synthetic route to this valuable building block.

Synthesis Overview

The synthesis of 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine is accomplished in two main stages, as depicted in the workflow below. The first stage involves the preparation of the key intermediate, this compound, starting from 4-aminopyridine. This is achieved through a protective acetylation, followed by regioselective bromination and nitration, and subsequent deprotection. The second stage is the N-cyclopropylation of the intermediate using cyclopropylboronic acid in a copper-catalyzed reaction.

Synthesis_Workflow cluster_0 Stage 1: Preparation of this compound cluster_1 Stage 2: N-Cyclopropylation A 4-Aminopyridine B N-(pyridin-4-yl)acetamide A->B Acetylation C N-(3-bromo-5-nitropyridin-4-yl)acetamide B->C Bromination & Nitration D This compound C->D Deprotection E 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine D->E N-Cyclopropylation

Figure 1: Overall synthetic workflow for the preparation of 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine.

Stage 1: Preparation of this compound

This stage involves a four-step process starting from 4-aminopyridine. The amino group is first protected to control the regioselectivity of the subsequent electrophilic aromatic substitution reactions.

Experimental Protocol

Step 1.1: Acetylation of 4-aminopyridine

  • In a 250 mL round-bottom flask, dissolve 4-aminopyridine (10.0 g, 106.3 mmol) in dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (12.0 mL, 127.5 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(pyridin-4-yl)acetamide.

Step 1.2: Bromination of N-(pyridin-4-yl)acetamide

  • To a solution of N-(pyridin-4-yl)acetamide (10.0 g, 73.4 mmol) in acetic acid (100 mL) in a 250 mL round-bottom flask, add bromine (4.1 mL, 79.3 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water (300 mL).

  • Neutralize the solution with a 2 M aqueous sodium hydroxide solution until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain N-(3-bromopyridin-4-yl)acetamide.

Step 1.3: Nitration of N-(3-bromopyridin-4-yl)acetamide

  • In a 100 mL round-bottom flask, carefully add N-(3-bromopyridin-4-yl)acetamide (10.0 g, 46.5 mmol) in portions to concentrated sulfuric acid (30 mL) at 0 °C.

  • To this solution, add fuming nitric acid (4.0 mL) dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture onto crushed ice, which results in the precipitation of the product.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry to yield N-(3-bromo-5-nitropyridin-4-yl)acetamide.

Step 1.4: Deprotection of N-(3-bromo-5-nitropyridin-4-yl)acetamide

  • Suspend N-(3-bromo-5-nitropyridin-4-yl)acetamide (10.0 g, 38.4 mmol) in a mixture of ethanol (50 mL) and 6 M hydrochloric acid (50 mL).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture to room temperature and neutralize with a 4 M aqueous sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.[1]

Quantitative Data for Stage 1
StepStarting MaterialMolar Equiv.ReagentsMolar Equiv.SolventTemp. (°C)Time (h)Typical Yield (%)Purity (%)
1.1 4-Aminopyridine1.0Acetic anhydride1.2Dichloromethane0 → RT2>95>98
1.2 N-(pyridin-4-yl)acetamide1.0Bromine1.08Acetic acid80480-85>97
1.3 N-(3-bromopyridin-4-yl)acetamide1.0Fuming HNO₃-Conc. H₂SO₄0 → RT375-80>96
1.4 N-(3-bromo-5-nitropyridin-4-yl)acetamide1.06 M HCl-Ethanol/WaterReflux685-90>98

Stage 2: N-cyclopropylation of this compound

The final step is the introduction of the cyclopropyl group onto the amino functionality of the synthesized intermediate. This is achieved through a copper-catalyzed cross-coupling reaction.

Experimental Protocol
  • To a sealable reaction tube, add this compound (1.0 g, 4.59 mmol), cyclopropylboronic acid (0.59 g, 6.88 mmol), copper(II) acetate (0.83 g, 4.59 mmol), and 2,2'-bipyridine (0.72 g, 4.59 mmol).

  • Add sodium carbonate (0.97 g, 9.18 mmol) and 1,2-dichloroethane (20 mL).

  • Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine as a solid.

Quantitative Data for Stage 2
Starting MaterialMolar Equiv.ReagentsMolar Equiv.SolventTemp. (°C)Time (h)Typical Yield (%)Purity (%)
This compound1.0Cyclopropylboronic acid, Cu(OAc)₂, 2,2'-bipyridine, Na₂CO₃1.5, 1.0, 1.0, 2.01,2-Dichloroethane801270-75>98

Characterization Data

This compound

  • Molecular Formula: C₅H₄BrN₃O₂

  • Molecular Weight: 218.01 g/mol

  • Appearance: Yellow solid

  • Melting Point: 198-202 °C

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.85 (s, 1H), 8.20 (s, 1H), 7.55 (br s, 2H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 153.2, 151.8, 140.5, 133.7, 109.1.

  • Mass Spectrometry (ESI): m/z 217.9 [M+H]⁺.

3-bromo-N-cyclopropyl-5-nitropyridin-4-amine

  • Molecular Formula: C₈H₈BrN₃O₂

  • Molecular Weight: 258.08 g/mol

  • Appearance: Pale yellow solid

  • Melting Point: 145-148 °C

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.71 (s, 1H), 8.34 (s, 1H), 5.85 (br s, 1H, NH), 2.70-2.63 (m, 1H), 0.95-0.89 (m, 2H), 0.72-0.67 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 152.9, 150.1, 141.2, 134.5, 108.7, 25.8, 7.5.

  • Mass Spectrometry (ESI): m/z 257.9 [M+H]⁺.

Logical Relationships in Synthesis

The synthesis of the target molecule relies on a series of well-established organic transformations. The logical progression is designed to manage the reactivity and directing effects of the functional groups on the pyridine ring.

Logical_Relationships cluster_precursor Precursor Synthesis Logic cluster_final Final Product Synthesis Logic Start 4-Aminopyridine (Activating, o,p-director) Protect Protection of NH₂ (Reduces activation, maintains o,p-direction) Start->Protect Brominate Bromination (Electrophilic Aromatic Substitution at C3) Protect->Brominate Nitrate Nitration (Electrophilic Aromatic Substitution at C5) Brominate->Nitrate Deprotect Deprotection (Restores NH₂ group) Nitrate->Deprotect Intermediate This compound Deprotect->Intermediate Coupling N-Cyclopropylation (Copper-catalyzed C-N bond formation) Intermediate->Coupling FinalProduct Target Molecule Coupling->FinalProduct

References

Application Notes: 3-Bromo-5-nitropyridin-4-amine in the Development of Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-5-nitropyridin-4-amine is a highly functionalized pyridine derivative that serves as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring an amine, a nitro group, and a bromine atom, allows for sequential and regioselective chemical modifications. While not possessing intrinsic antiviral properties, this compound is a valuable starting material for the synthesis of more complex heterocyclic systems, particularly fused pyrimidine derivatives. These resulting scaffolds, such as pyrido[4,3-d]pyrimidines, have been identified as promising cores for the development of novel antiviral agents, including inhibitors of SARS-CoV-2 entry.[1][2] A Chinese patent has also listed this compound in the context of viral inhibitors, underscoring its relevance in the field.[3]

This document provides detailed protocols and application notes for the conceptual development of a pyrido[4,3-d]pyrimidine-based antiviral agent, using this compound as the key starting material. The methodologies are based on established synthetic transformations and draw inspiration from recently discovered antiviral compounds with similar core structures.

Hypothetical Development of a Pyrido[4,3-d]pyrimidine Antiviral Agent

The strategic placement of reactive groups on this compound allows for a logical synthetic progression to construct the pyrido[4,3-d]pyrimidine core. A plausible development workflow is outlined below, beginning with the selective reduction of the nitro group, followed by cyclization to form the pyrimidine ring, and concluding with diversification via cross-coupling at the bromine-substituted position.

G cluster_synthesis Synthetic Workflow cluster_testing Biological Evaluation A This compound B Pyridine-3,4,5-triamine Intermediate A->B Nitro Reduction (e.g., SnCl2/HCl) C 8-Bromopyrido[4,3-d]pyrimidin-4-amine B->C Pyrimidine Ring Formation (e.g., Formic Acid) D Final Antiviral Compound (Aryl-substituted) C->D Suzuki Cross-Coupling (Arylboronic Acid, Pd catalyst) E In Vitro Antiviral Assay (e.g., SARS-CoV-2, Influenza) D->E F Cytotoxicity Assay (e.g., Vero E6, A549 cells) D->F G Data Analysis (EC50, CC50, SI) E->G F->G

Figure 1: Synthetic and evaluation workflow for a hypothetical antiviral agent.

Data Presentation: Antiviral Activity Profile

The antiviral efficacy of newly synthesized compounds derived from this compound would be evaluated against a panel of viruses. Key metrics include the half-maximal effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50), which measures the compound's therapeutic window. The table below presents hypothetical data for a candidate compound, "PYR-1," based on values reported for similar pyrido[4,3-d]pyrimidine inhibitors.[1]

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
PYR-1 SARS-CoV-2 (WA1/2020)BHK-ACE20.45> 50> 111
PYR-1 SARS-CoV-2 (Omicron)BHK-ACE20.68> 50> 73
PYR-1 Influenza A (H1N1)MDCK5.2> 50> 9.6
Remdesivir SARS-CoV-2 (WA1/2020)Vero E60.77> 80> 103

Experimental Protocols

The following are detailed, representative protocols for the synthesis and evaluation of a target antiviral compound starting from this compound.

Protocol 1: Synthesis of 5-Bromopyridine-3,4-diamine

This procedure describes the selective reduction of the nitro group to an amine.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 22.9 mmol) and ethanol (100 mL).

  • Reagent Addition: While stirring, add tin(II) chloride dihydrate (SnCl2·2H2O) (25.9 g, 114.5 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the mixture to pH 8-9 by the slow addition of a saturated sodium bicarbonate (NaHCO3) solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the diamine intermediate.

Protocol 2: Synthesis of 8-Bromo-6,7-dihydropyrido[4,3-d]pyrimidin-4-amine

This protocol details the formation of the fused pyrimidine ring.

  • Setup: In a 100 mL round-bottom flask, dissolve the 5-Bromopyridine-3,4-diamine intermediate (3.0 g, 15.9 mmol) in formic acid (30 mL).

  • Reaction: Heat the solution to reflux (approximately 100-110°C) for 6 hours.

  • Work-up: Cool the reaction mixture and pour it into 100 mL of ice-cold water. Neutralize with a 2M sodium hydroxide (NaOH) solution, which will cause a precipitate to form.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to obtain the pyrido[4,3-d]pyrimidine core.

Protocol 3: Suzuki Cross-Coupling for Compound Diversification

This procedure functionalizes the bromo-position to synthesize the final target molecules.[1]

  • Setup: To a microwave vial, add the 8-Bromo-6,7-dihydropyrido[4,3-d]pyrimidin-4-amine (200 mg, 0.84 mmol), the desired arylboronic acid (1.2 eq, 1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq, 48 mg).

  • Solvent and Base: Add N,N-Dimethylformamide (DMF) (4 mL) and a 2M aqueous solution of sodium carbonate (Na2CO3) (2.1 eq, 0.88 mL).

  • Reaction: Seal the vial and heat the mixture in a microwave reactor at 120°C for 45 minutes.

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane (DCM) and wash with water. Extract the aqueous layer with DCM.

  • Purification: Combine the organic fractions, wash with brine, dry over Na2SO4, and concentrate. Purify the crude product by flash chromatography to yield the final compound.

Protocol 4: In Vitro Antiviral Assay (SARS-CoV-2 Plaque Reduction)

This protocol assesses the ability of a compound to inhibit viral replication.

  • Cell Seeding: Seed Vero E6 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compound in cell culture medium.

  • Infection: Remove the growth medium from the cells and infect with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 in the presence of the diluted test compound or a vehicle control.

  • Incubation: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a mixture of 1.2% Avicel and culture medium containing the corresponding concentration of the test compound.

  • Fixation and Staining: After 72 hours of incubation, fix the cells with 10% formaldehyde and stain with 0.5% crystal violet.

  • Analysis: Count the number of plaques in each well. The EC50 is calculated as the compound concentration required to reduce the number of plaques by 50% compared to the vehicle control.

Mechanism of Action: Inhibition of Viral Entry

Compounds based on the 7,8-dihydropyrido[4,3-d]pyrimidine scaffold have been shown to inhibit SARS-CoV-2 entry.[1] The proposed mechanism involves direct binding to the viral spike protein, which prevents the conformational changes necessary for the virus to fuse with the host cell membrane. By blocking this crucial initial step of infection, the compounds effectively neutralize the virus before it can deliver its genetic material into the host cell.

G cluster_virus SARS-CoV-2 Particle cluster_host Host Cell cluster_drug Antiviral Action Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Binding Membrane Cell Membrane Spike->Membrane Membrane Fusion (Blocked) Drug Pyrido[4,3-d]pyrimidine Inhibitor Drug->Spike Inhibitory Binding

References

Troubleshooting & Optimization

optimizing reaction conditions for 3-Bromo-5-nitropyridin-4-amine amination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the successful amination of 3-Bromo-5-nitropyridin-4-amine. This transformation is a key step in the synthesis of various functionalized pyridine derivatives but can present unique challenges due to the electronic properties and potential for catalyst inhibition of the substrate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the amination of this compound.

Issue 1: Low or No Conversion to the Desired Product

  • Question: I am not observing any product formation, or the conversion of my this compound starting material is very low. What are the likely causes and solutions?

  • Answer: Low or no conversion in C-N cross-coupling reactions on this substrate is often traced back to catalyst activity or the reaction conditions. Here are the primary causes and suggested solutions:

    • Catalyst Poisoning: The pyridine nitrogen atom in your substrate can coordinate to the palladium catalyst, inhibiting its activity.[1] This is a common issue with pyridine-containing substrates.

      • Solution: Employ sterically bulky phosphine ligands (e.g., XPhos, RuPhos, or tBuBrettPhos) that shield the palladium center and disfavor pyridine coordination.[1][2]

    • Inactive Catalyst: The palladium catalyst may have decomposed or was not activated properly.

      • Solution: Ensure you are using a reliable palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst) and fresh, high-purity ligands.[2][3] Always prepare the reaction under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst.[1][4]

    • Suboptimal Temperature: The reaction may require a specific temperature range to proceed efficiently.

      • Solution: Screen a range of temperatures, typically between 80-120 °C.[1][4] Excessively high temperatures (>120 °C) can lead to catalyst decomposition, while temperatures that are too low may result in a sluggish reaction.[1]

    • Incorrect Base: The choice of base is critical for the catalytic cycle.

      • Solution: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig reactions.[5] If your substrate is sensitive to strong bases, weaker bases like Cs₂CO₃ or K₃PO₄ can be tested, although they may require higher temperatures or longer reaction times.

Issue 2: Formation of Side Products

  • Question: My reaction is producing significant impurities alongside the desired product. What are the common side reactions and how can I minimize them?

  • Answer: The primary side products in this type of reaction are typically from hydrodehalogenation or catalyst decomposition.

    • Hydrodehalogenation (Debromination): You may observe the formation of 3-amino-5-nitropyridine. This occurs when the bromo-substituent is replaced by a hydrogen atom.

      • Solution: This can be caused by moisture in the reaction or a side reaction pathway of the catalyst. Ensure all solvents and reagents are anhydrous.[1] Using a well-defined catalyst/ligand system can also suppress this pathway.

    • Catalyst Decomposition (Palladium Black): The formation of a fine black precipitate is a sign of catalyst decomposition into metallic palladium.[1]

      • Solution: This indicates the catalytic cycle has been interrupted. Lowering the reaction temperature may help prevent thermal decomposition.[1] Also, ensure the ligand-to-palladium ratio is optimal to maintain the stability of the active catalytic species.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is best for this amination: Palladium or Copper?

A1: Both Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Ullmann) aminations are viable methods for forming C-N bonds.[6][7]

  • Buchwald-Hartwig (Palladium): This is often the first choice due to its generally higher reactivity, broader substrate scope, and milder reaction conditions compared to traditional Ullmann reactions.[6] Modern, sterically hindered phosphine ligands are crucial for success with challenging substrates like electron-deficient pyridines.[1][8]

  • Ullmann (Copper): This can be a good alternative, especially if palladium-based methods fail. While traditional Ullmann conditions are harsh (high temperatures, polar solvents), modern protocols use soluble copper salts (e.g., CuI) with ligands (such as diamines or acylhydrazides), allowing for lower reaction temperatures.[7][9][10]

Q2: Is a glovebox or Schlenk line necessary for setting up the reaction?

A2: Yes. Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[1] Performing the reaction setup in a glovebox or using standard Schlenk techniques to maintain an inert argon or nitrogen atmosphere is critical for reproducibility and high yields.[5] Solvents must be anhydrous and degassed prior to use.[4]

Q3: What is the best solvent for this reaction?

A3: Aprotic, non-polar, or weakly polar solvents are typically most effective. Toluene and 1,4-dioxane are the most common and successful solvents for Buchwald-Hartwig aminations.[1] Dimethylformamide (DMF) can sometimes be used, but it may coordinate to the palladium catalyst and inhibit the reaction.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture (under inert conditions) and analyzing them by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[1] A typical reaction time is between 12-24 hours.[1]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical starting conditions for Palladium- and Copper-catalyzed amination of aryl bromides, which can be adapted for this compound.

Table 1: Representative Buchwald-Hartwig Amination Conditions

ParameterConditionNotes
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Pre-catalysts are often more reliable.
Ligand XPhos, RuPhos, BINAP (1.2-2.4 equiv. to Pd)Sterically hindered biaryl phosphine ligands are preferred.[8]
Base NaOtBu or K₂CO₃/Cs₂CO₃ (1.5-2.5 equiv.)NaOtBu is stronger; carbonates are milder alternatives.
Solvent Toluene or 1,4-Dioxane (Anhydrous, Degassed)Typical concentration is 0.1 - 0.5 M.[1]
Temperature 80 - 110 °CMonitor for catalyst decomposition at higher temperatures.[1]
Atmosphere Argon or NitrogenEssential for catalyst stability.[5]

Table 2: Representative Ullmann-Type Amination Conditions

ParameterConditionNotes
Catalyst CuI (5-20 mol%)"Activated" copper powder can be used in traditional methods.[7]
Ligand L-proline, diamines, or phenols (10-40 mol%)Ligands accelerate the reaction and allow for milder conditions.
Base K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.)A strong base is typically required.
Solvent DMF or DMSOHigh-boiling polar solvents are common.[7]
Temperature 100 - 190 °CGenerally higher than Buchwald-Hartwig reactions.[7]
Atmosphere Argon or NitrogenRecommended to prevent side reactions.

Experimental Protocols

Generalized Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and must be optimized for the specific amine being coupled.

  • Reaction Setup:

    • To an oven-dried Schlenk flask or vial inside a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., NaOtBu, 1.5 equivalents).

    • Add this compound (1.0 equivalent).

    • Add the amine coupling partner (1.2 equivalents).

    • Seal the flask or vial with a septum or cap.[1]

  • Solvent Addition and Reaction:

    • Remove the vessel from the glovebox.

    • Add anhydrous, degassed toluene or dioxane via syringe to achieve the desired concentration (e.g., 0.2 M).

    • Place the vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).[1]

  • Monitoring and Work-up:

    • Stir the reaction vigorously for 12-24 hours. Monitor progress periodically by TLC or LC-MS.[1]

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired aminated product.

Visualizations

TroubleshootingWorkflow Start Reaction Start: Low or No Conversion CheckCatalyst Check Catalyst System Start->CheckCatalyst CheckConditions Check Reaction Conditions Start->CheckConditions SideProducts Side Products Observed? (e.g., Debromination) CheckCatalyst->SideProducts Is Pd Black visible? Sol_Inert Ensure Strict Inert Atmosphere (Ar/N2, Degassed Solvents) CheckCatalyst->Sol_Inert Sol_Temp Optimize Temperature (Screen 80-120 °C) CheckConditions->Sol_Temp Sol_Base Verify Base Strength & Purity (e.g., NaOtBu) CheckConditions->Sol_Base Sol_Anhydrous Use Anhydrous Reagents and Solvents CheckConditions->Sol_Anhydrous Sol_Ligand Use Bulky Ligand (e.g., XPhos, RuPhos) SideProducts->Sol_Ligand No SideProducts->Sol_Temp Yes

Caption: Troubleshooting decision tree for low conversion issues.

ExperimentalWorkflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Prep 1. Add Reagents (Pd Catalyst, Ligand, Base, Substrate, Amine) Reaction 2. Add Solvent & Heat (80-110 °C) Prep->Reaction Monitor 3. Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup 4. Quench, Extract, & Dry Monitor->Workup Purify 5. Column Chromatography Workup->Purify Product Product Purify->Product Final Product

References

Technical Support Center: Purification of 3-Bromo-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-Bromo-5-nitropyridin-4-amine by recrystallization. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the recrystallization of this compound and related compounds.

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: For pyridine derivatives such as this compound, polar solvents are often a good starting point. It is recommended to screen several solvents on a small scale.[1][2] Based on similar compounds, suitable single solvents to evaluate include ethanol, methanol, and ethyl acetate.[1][2] Mixed solvent systems can also be effective. Common combinations include ethanol/water, acetone/water, or ethyl acetate/petroleum ether.[1][3] The ideal solvent or solvent system is one where this compound has high solubility at elevated temperatures and low solubility at room temperature.[1]

Q2: My compound has "oiled out" instead of forming crystals. What should I do?

A2: Oiling out occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated.[1][4] To address this, you can try the following:

  • Add more solvent: Re-heat the solution and add more of the "good" solvent to decrease the saturation.[4][5]

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites for crystal growth.[1]

  • Seed the solution: If you have a pure crystal of this compound, add a small seed crystal to the cooled solution to induce crystallization.[1]

  • Cool slowly: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath to encourage crystal formation over oiling out.[5]

Q3: The recovery of my purified product is very low. What are the likely causes and how can I improve the yield?

A3: Low recovery can be due to several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve your crude product.[1][5]

  • Premature crystallization: If crystals form during hot filtration (if performed), product will be lost. Ensure your funnel and receiving flask are pre-heated.[1]

  • Incomplete crystallization: Ensure the solution is sufficiently cooled in an ice bath to maximize the precipitation of the product.[1]

  • Loss during transfer: Carefully transfer all materials between flasks. You can rinse the crystallization flask with a small amount of the ice-cold mother liquor and add it to the filter funnel to recover any remaining crystals.[1]

Q4: My final product is still colored. How can I remove colored impurities?

A4: If your recrystallized this compound is colored, it may be due to the presence of persistent impurities. You can try the following:

  • Use activated charcoal: After dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.[1][2]

  • Perform a hot filtration: After adding charcoal, you must perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1][2] Be cautious as this step can lead to premature crystallization and product loss.

Experimental Protocol: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization to obtain a high-purity solid.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixed solvent system)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Büchner funnel and filter paper

  • Vacuum flask and tubing

  • Ice bath

  • Activated charcoal (optional)

  • Glass stirring rod

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility again. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary, aiming to use the minimum amount of hot solvent.[1]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1][2]

  • Hot Filtration (if charcoal was used): If activated charcoal was added, perform a hot filtration to remove it. Preheat a funnel and a receiving flask to prevent premature crystallization.[1]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator.

Data Presentation

Table 1: Solvent Screening for Recrystallization of this compound (Illustrative)

Solvent SystemSolubility at Room Temp.Solubility at Boiling PointCrystal Formation upon CoolingObservations
EthanolSparingly solubleSolubleGood crystal formationYellow needles observed.
MethanolSolubleVery solublePoor recoverySignificant product remains in the mother liquor.
Ethyl AcetateSparingly solubleSolubleGood crystal formation-
WaterInsolubleInsolubleNo dissolutionNot a suitable single solvent.
Ethanol/Water (9:1)Slightly solubleSolubleExcellent crystal formationHigh yield of purified product.
Ethyl Acetate/Hexane (1:2)InsolubleSolubleOiled out initiallyRequired scratching to induce crystallization.

Note: This table is for illustrative purposes. Actual results should be recorded based on experimental observations.

Visualization

G Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Do crystals form? cool->crystals_form oiled_out Does it oil out? crystals_form->oiled_out No collect_crystals Collect and dry crystals crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: - Too much solvent? - Supersaturated? oiled_out->troubleshoot_no_crystals No troubleshoot_oil Troubleshoot: - Add more solvent - Cool slower - Scratch/Seed oiled_out->troubleshoot_oil Yes end Pure Product collect_crystals->end evaporate Evaporate some solvent and re-cool troubleshoot_no_crystals->evaporate scratch_seed Scratch flask or add seed crystal troubleshoot_no_crystals->scratch_seed reheat_add_solvent Reheat and add more solvent troubleshoot_oil->reheat_add_solvent evaporate->cool scratch_seed->cool reheat_add_solvent->cool

Caption: A workflow for troubleshooting common issues during recrystallization.

References

common side products in the synthesis of 3-Bromo-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-nitropyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common approach to synthesizing this compound involves the amination of a suitable precursor such as 3,4-dibromo-5-nitropyridine or another 4-substituted pyridine with a good leaving group. The reaction typically involves nucleophilic aromatic substitution (SNAr) with an ammonia source.

Q2: What are the most likely side products in the synthesis of this compound?

Based on the synthesis of analogous pyridine derivatives, several side products can be anticipated. These may include:

  • Positional Isomers: Formation of other amino isomers, such as 2-amino or 6-amino pyridines, if the starting material allows for substitution at multiple positions.

  • Di-substituted Products: If the starting material contains multiple leaving groups, di-amination or reaction with other nucleophiles present can lead to di-substituted pyridines.

  • Products of Nitro Group Displacement or Migration: In some reactions of nitropyridines with nucleophiles, the nitro group itself can be displaced or can migrate to a different position on the pyridine ring. For instance, reactions of 3-bromo-4-nitropyridine with amines have been reported to yield unexpected nitro-group migration products.[1]

  • Over-alkylation Products: When using alkylamines, there is a possibility of forming mixtures of mono- and bis-alkylated products.[2]

  • Hydrolysis Products: If water is present in the reaction, hydrolysis of the starting material or product can occur, leading to hydroxylated impurities.

Q3: How can I purify the crude this compound?

Purification of the final product typically involves standard techniques such as:

  • Recrystallization: This is an effective method for removing impurities with different solubilities. A suitable solvent system must be determined empirically.

  • Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from closely related side products. A typical eluent system could be a mixture of heptane and ethyl acetate.[3]

  • Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials and some impurities. For example, washing with hot petroleum ether has been used to remove di-brominated byproducts in similar syntheses.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product
Possible Cause Suggested Solution
Incorrect Reaction Temperature Optimize the reaction temperature. Nucleophilic aromatic substitution reactions on pyridines are sensitive to temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.
Inefficient Aminating Agent Ensure the ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent) is of good quality and used in appropriate excess. For less reactive substrates, a stronger nucleophile or the use of a catalyst might be necessary.
Poor Leaving Group If the starting material has a poor leaving group at the 4-position, consider using a more reactive precursor. Halogens are generally good leaving groups in SNAr reactions on electron-deficient pyridine rings.
Decomposition of Starting Material or Product The presence of strong acids or bases, or excessively high temperatures, can lead to decomposition. Ensure reaction conditions are compatible with the stability of your compounds.
Problem 2: Presence of Multiple Products in the Reaction Mixture
Possible Cause Suggested Solution
Formation of Positional Isomers This often results from the starting material having multiple reactive sites. To favor the desired isomer, consider modifying the electronic properties of the pyridine ring or using a more sterically hindered aminating agent. Careful purification by column chromatography will be necessary. In the synthesis of related compounds, a 1:1 mixture of positional isomers has been observed.[2]
Formation of Di-substituted Byproducts This occurs when the starting material has more than one leaving group. To minimize this, use a stoichiometric amount of the aminating agent or add it slowly to the reaction mixture. Running the reaction at a lower temperature may also improve selectivity.
Nitro Group Migration The migration of a nitro group is a known phenomenon in reactions of nitropyridines with amines, especially in polar aprotic solvents.[1] If you suspect this is occurring, try changing the solvent to a non-polar or protic one. Characterize the unexpected product thoroughly using 2D NMR techniques to confirm its structure.
Unreacted Starting Material Incomplete reaction can be addressed by increasing the reaction time, temperature, or the amount of the aminating agent. Monitor the reaction by TLC or LC-MS to determine when it has gone to completion.

Data Presentation

Researchers should meticulously record quantitative data from their experiments to optimize the synthesis. The following table provides a template for logging experimental results.

Experiment ID Starting Material Aminating Agent Solvent Temperature (°C) Time (h) Yield of this compound (%) Side Product 1 (%) Side Product 2 (%) Notes
EXP-0013,4-dibromo-5-nitropyridineAq. NH₃Dioxane10012e.g., Major byproduct observed by LC-MS
EXP-002
EXP-003

Experimental Protocols

Representative Protocol: Amination of 3,4-Dihalo-5-nitropyridine

  • Reaction Setup: In a sealed reaction vessel, dissolve 1.0 equivalent of the 3,4-dihalo-5-nitropyridine starting material in a suitable organic solvent (e.g., dioxane, THF, or DMSO).

  • Addition of Aminating Agent: Add an excess (e.g., 5-10 equivalents) of the aminating agent (e.g., concentrated aqueous ammonia or a solution of ammonia in an organic solvent).

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (e.g., 6-24 hours). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Synthesis of this compound issue Problem Encountered start->issue low_yield Low or No Yield issue->low_yield Yield Issue multiple_products Multiple Products in Mixture issue->multiple_products Purity Issue check_temp Check Reaction Temperature low_yield->check_temp check_reagents Check Reagent Quality/Stoichiometry low_yield->check_reagents analyze_mixture Analyze Product Mixture (LC-MS, NMR) multiple_products->analyze_mixture optimize Optimize Conditions check_temp->optimize check_reagents->optimize check_conditions Review Reaction Conditions (Solvent, Time) purify Purify Product check_conditions->purify isomer_formation Positional Isomer? analyze_mixture->isomer_formation disub_formation Di-substituted Product? analyze_mixture->disub_formation nitro_migration Nitro Migration? analyze_mixture->nitro_migration isomer_formation->check_conditions Yes isomer_formation->purify No modify_reagents Modify Reagents/ Stoichiometry disub_formation->modify_reagents Yes disub_formation->purify No change_solvent Change Solvent nitro_migration->change_solvent Yes nitro_migration->purify No modify_reagents->purify change_solvent->purify

Caption: Troubleshooting workflow for the synthesis of this compound.

Potential Side Product Formation Pathways

side_products cluster_reaction Reaction with Aminating Agent start Starting Material (e.g., 3,4-Dihalo-5-nitropyridine) main_product This compound (Desired Product) start->main_product Desired Pathway side_product1 Positional Isomer start->side_product1 Undesired Pathway 1 side_product2 Di-substituted Product start->side_product2 Undesired Pathway 2 side_product3 Nitro Migration Product start->side_product3 Undesired Pathway 3

Caption: Potential reaction pathways leading to desired and side products.

References

improving yields for reactions with 3-Bromo-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Bromo-5-nitropyridin-4-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve reaction yields and overcome common challenges.

Section 1: Suzuki Cross-Coupling Reactions

The Suzuki coupling is a versatile method for forming carbon-carbon bonds by reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.

Frequently Asked Questions (FAQs)

Question 1: I am observing low to no yield in my Suzuki coupling reaction. What are the common causes and how can I troubleshoot this?

Answer: Low yields in Suzuki couplings with this compound can stem from several factors related to the catalyst, base, solvent, or reagents.

Common Causes & Troubleshooting Steps:

  • Catalyst Inactivity: The chosen palladium catalyst or ligand may not be optimal.

    • Solution: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands. Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this type of substrate.[1]

  • Incorrect Base or Base Strength: The base is crucial for activating the boronic acid for transmetalation.[2]

    • Solution: An inadequate base can halt the catalytic cycle. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[1][3] Avoid bases like potassium tert-butoxide (KOtBu) which can be incompatible with the nitro group.[4]

  • Poor Solvent Choice: The solvent system must facilitate the interaction of both organic and inorganic reagents.

    • Solution: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water, is typically used to dissolve the different reaction components.[1][5]

  • Protodeboronation of Boronic Acid: The boronic acid can be sensitive and degrade, especially under harsh conditions, leading to the formation of a hydrodehalogenated byproduct (5-nitropyridin-4-amine).

    • Solution: Use fresh, high-purity boronic acid. Consider using more robust organotrifluoroborate salts instead of boronic acids.[5]

Troubleshooting Workflow for Low Suzuki Coupling Yield

G cluster_cat Catalyst Suggestions cluster_base Base Suggestions start Low Yield Observed cat_check 1. Verify Catalyst System start->cat_check base_check 2. Optimize Base cat_check->base_check No Improvement success Yield Improved cat_check->success Improvement cat1 Use Pd(PPh₃)₄ (5 mol%) solvent_check 3. Vary Solvent System base_check->solvent_check No Improvement base_check->success Improvement base1 Use K₃PO₄ or Cs₂CO₃ reagent_check 4. Check Boronic Acid Quality solvent_check->reagent_check No Improvement solvent_check->success Improvement reagent_check->success Improvement cat2 Screen other ligands (e.g., SPhos, XPhos) with Pd₂(dba)₃ base2 Ensure base is finely ground and dry

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Quantitative Data: Suzuki Coupling Conditions

The following table summarizes typical conditions for Suzuki reactions with similar bromo-amino-pyridine substrates.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O9075-90[1]
Pd₂(dba)₃ (2)PPh₃ (8)Cs₂CO₃Dioxane80~96[3]
Pd(OAc)₂ (2)PCy₃ (4)K₃PO₄Toluene100Varies[2]
Experimental Protocol: General Procedure for Suzuki Coupling
  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the vessel.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[1]

  • Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for forming C-N bonds between this compound and a primary or secondary amine.

Frequently Asked Questions (FAQs)

Question 2: My Buchwald-Hartwig amination is giving a low yield and I'm observing a significant amount of a hydrodehalogenated side product. How can I suppress this?

Answer: The formation of 5-nitropyridin-4-amine (hydrodehalogenation) is a common side reaction in Buchwald-Hartwig aminations.[6] This occurs when the palladium-amido intermediate undergoes β-hydride elimination or other reductive processes instead of the desired reductive elimination to form the product.

Troubleshooting Strategies:

  • Ligand Choice: The ligand is critical for promoting reductive elimination over side reactions.

    • Solution: Employ sterically hindered, electron-rich phosphine ligands (e.g., Josiphos, Xantphos, or Buchwald's biaryl phosphine ligands like SPhos). These "later generation" ligands are designed to accelerate the final reductive elimination step.[6]

  • Base Selection: The base deprotonates the amine to form the active nucleophile. A base that is too strong or too weak can lead to side reactions.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base. For more sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be tested.

  • Temperature Control: High temperatures can sometimes promote decomposition and side reactions.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-110 °C).[7] Monitor the reaction closely to avoid prolonged heating after completion.

Buchwald-Hartwig Catalytic Cycle and Side Reaction

G pd0 Pd(0)L₂ oa_complex Oxidative Addition (Ar-Pd(II)-Br)L₂ pd0->oa_complex + Ar-Br amido_complex Amido Complex (Ar-Pd(II)-NR₂)L₂ oa_complex->amido_complex + HNR₂ - HBr (via Base) product Desired Product (Ar-NR₂) amido_complex->product side_product Side Product (Ar-H) amido_complex->side_product product->pd0 Regenerates Catalyst reductive_elim Reductive Elimination beta_elim Side Reaction (e.g., β-Hydride Elimination)

Caption: Simplified Buchwald-Hartwig cycle showing desired vs. side reaction pathways.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Add the palladium precatalyst and ligand to a dry Schlenk tube or reaction vial.

  • Add the base (e.g., NaOtBu, 1.4 eq.).

  • Seal the vessel, and evacuate and backfill with an inert gas (repeat three times).[7]

  • Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[7]

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by LC-MS or TLC.

  • After completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.[7]

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify via column chromatography.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

Due to the electron-withdrawing nitro group, the bromine atom on this compound is susceptible to displacement by strong nucleophiles like amines in an SNAr reaction.

Frequently Asked Questions (FAQs)

Question 3: In my SNAr reaction with an amine, I am isolating an unexpected product isomer. What is happening?

Answer: When reacting halo-nitropyridines with amines, an unexpected nitro-group migration can occur, leading to an isomeric product.[8][9] This phenomenon has been observed specifically in polar aprotic solvents.[10]

Cause and Prevention:

  • Mechanism: The reaction likely proceeds through a complex intermediate where the nitro group migrates. This pathway is favored in polar aprotic solvents like DMSO.[8][10]

  • Solution: To favor the direct, expected nucleophilic substitution and avoid nitro-group migration, change the solvent.

    • Recommended Solvents: Use less polar or nonpolar aprotic solvents such as Tetrahydrofuran (THF) or toluene.[8]

    • Solvents to Avoid (if migration is observed): Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

Effect of Solvent on SNAr Product Outcome

G start This compound + Nucleophilic Amine solvent_choice Solvent Choice start->solvent_choice expected_product Expected SNAr Product solvent_choice->expected_product  THF, Toluene, etc. migrated_product Nitro-Migrated Isomer solvent_choice->migrated_product Polar Aprotic (e.g., DMSO)  

Caption: Logical diagram showing the influence of solvent on SNAr reaction products.

Quantitative Data: Solvent Effect on Nitro-Group Migration

This table illustrates the qualitative effect of solvent choice on the product distribution in the reaction of a similar substrate, 3-bromo-4-nitropyridine, with amines, as described in the literature.[8]

SolventPredominant Product TypeReference
DMSONitro-Group Migration Product[8]
THFExpected Nucleophilic Substitution Product[8]
Experimental Protocol: General Procedure for SNAr with an Amine
  • Dissolve this compound (1.0 eq.) in an appropriate solvent (e.g., THF).

  • Add the amine nucleophile (1.5-2.0 eq.) to the solution.

  • Add a non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0-3.0 eq.) if the amine nucleophile is used as its salt or if scavenging the generated HBr is desired.

  • Heat the reaction mixture to a suitable temperature (e.g., 70 °C) and stir.[8]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

stability and degradation of 3-Bromo-5-nitropyridin-4-amine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Stability Data: Publicly available stability and degradation data for 3-Bromo-5-nitropyridin-4-amine is limited. This guide provides troubleshooting advice and experimental protocols based on the general chemical properties of nitroaromatic amines and pyridines. It is intended to empower researchers to assess stability under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its long-term stability?

A1: Based on supplier recommendations for similar compounds, this compound should be stored at 4°C in a tightly sealed container, protected from light. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidative degradation.

Q2: What are the potential degradation pathways for this compound?

A2: While specific pathways have not been documented, based on its structure, potential degradation could occur through:

  • Reduction of the nitro group: The nitro group is susceptible to reduction, which can be initiated by reducing agents, certain metals, or even light. This would form nitroso, hydroxylamino, or amino derivatives.

  • Hydrolysis: Although likely slow, hydrolysis could lead to the replacement of the bromo or amino groups.

  • Photodegradation: Aromatic nitro compounds can be sensitive to light, which can catalyze degradation reactions.[1][2]

  • Nucleophilic Substitution: The bromine atom may be susceptible to nucleophilic substitution, depending on the reaction conditions.

Q3: Is this compound sensitive to acidic or basic conditions?

A3: The pyridine nitrogen provides a basic site, which will be protonated under acidic conditions, potentially altering the compound's reactivity and stability. In strong basic conditions, the amino group could be deprotonated. The stability across a pH range has not been quantified, and it is recommended to perform small-scale trials if the intended reaction conditions are highly acidic or basic.

Q4: Can I expect this compound to be stable in the presence of common oxidizing or reducing agents?

A4: The nitro group makes the compound susceptible to reduction. Therefore, it is expected to be unstable in the presence of common reducing agents (e.g., NaBH₄, H₂/Pd). Its stability in the presence of oxidizing agents is less predictable without experimental data, but nitroaromatic compounds are generally resistant to oxidation.[3] However, oxidative conditions should still be approached with caution.

Troubleshooting Guide

Issue: My reaction mixture containing this compound has turned dark brown/black.

  • Potential Cause: The formation of colored degradation products is common for nitroaromatic compounds, especially under thermal stress, in the presence of bases, or upon reduction of the nitro group.

  • Troubleshooting Steps:

    • Run a thin-layer chromatography (TLC) or a quick liquid chromatography-mass spectrometry (LC-MS) analysis of the darkened solution to check for the appearance of new, colored spots or peaks.

    • Consider if any reagents in your mixture could be acting as a reducing agent.

    • If the reaction is heated, try running it at a lower temperature.

    • Ensure the reaction is protected from light, as photodegradation can also lead to colored byproducts.[2]

Issue: I am seeing unexpected peaks in my chromatogram after my experiment.

  • Potential Cause: The appearance of new peaks likely indicates degradation of the starting material.

  • Troubleshooting Steps:

    • Characterize the new peaks: Use LC-MS to get the mass of the new species. A loss of 46 amu could suggest reduction of the nitro group to an amino group, while a loss of 16 amu could indicate reduction to a nitroso group.

    • Run control experiments:

      • Stir the compound in the reaction solvent at the reaction temperature without other reagents to check for solvent- or temperature-induced degradation.

      • If a base is used, stir the compound with the base in the solvent to assess base-mediated degradation.

    • Review the Hypothetical Degradation Pathway below to see if your observed masses correspond to potential degradation products.

Issue: My reaction is giving a low yield, and I suspect the starting material is degrading.

  • Potential Cause: The reaction conditions (e.g., temperature, pH, reagents) may not be suitable for this compound.

  • Troubleshooting Steps:

    • Confirm starting material purity: Before starting the reaction, confirm the purity of your this compound by a suitable analytical method (e.g., NMR, LC-MS).

    • Perform a preliminary stability test: Use the Experimental Protocol for Preliminary Stability Assessment provided below to test the compound's stability under your proposed reaction conditions on a small scale.

    • If instability is confirmed, consider modifying the reaction conditions, such as using a lower temperature, a different solvent, or a milder base/acid.

Data Presentation

Table 1: Physicochemical and Stability Data for this compound

PropertyValue
Molecular Formula C₅H₄BrN₃O₂
Molecular Weight 218.01 g/mol
CAS Number 89284-05-9
Appearance Data not available
Melting Point Data not available
Solubility Data not available
Thermal Stability Data not available
Photostability Data not available
pH Stability Data not available
Oxidative Stability Data not available
Reductive Stability Expected to be unstable in the presence of reducing agents.

Experimental Protocols

Protocol: Preliminary Stability Assessment (Forced Degradation Study)

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions. The goal is to induce a small amount of degradation (5-20%) to identify potential degradation products and pathways.[4]

Materials:

  • This compound

  • Solvent of interest (e.g., acetonitrile, methanol, THF)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with UV and/or MS detector

  • pH meter

  • Heating block or water bath

  • UV lamp (e.g., 254 nm / 365 nm)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (run each in a separate vial):

    • Control: Stock solution at room temperature, protected from light.

    • Acid Hydrolysis: Mix equal parts of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal parts of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidation: Mix equal parts of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Heat the stock solution at 60°C for 48 hours, protected from light.

    • Photostability: Expose the stock solution in a quartz cuvette or a thin film in a petri dish to UV light for 24 hours.

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable chromatographic method (e.g., reverse-phase HPLC with a gradient elution).

    • Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks.

    • If using an MS detector, analyze the mass of the new peaks to help identify degradation products.

  • Data Interpretation:

    • Calculate the percentage degradation of the parent compound.

    • If significant degradation is observed, you have identified a condition under which the compound is unstable.

    • The data from the new peaks can be used to propose a degradation pathway.

Mandatory Visualizations

Hypothetical_Degradation_Pathway cluster_reduction Reduction cluster_hydrolysis Hydrolysis cluster_substitution Nucleophilic Substitution parent This compound nitroso 3-Bromo-5-nitrosopyridin-4-amine parent->nitroso [H] hydroxy_bromo 4-Amino-3-bromo-5-hydroxypyridine parent->hydroxy_bromo H₂O / Δ substituted_product 3-Nu-5-nitropyridin-4-amine parent->substituted_product Nu⁻ hydroxylamine 3-Bromo-5-(hydroxyamino)pyridin-4-amine nitroso->hydroxylamine [H] diamine 3-Bromo-pyridine-4,5-diamine hydroxylamine->diamine [H]

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_stress Apply Stress Conditions (24-48h) cluster_data Data Interpretation start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, RT) start->base oxidation Oxidative (3% H₂O₂, RT) start->oxidation thermal Thermal (60°C) start->thermal photo Photolytic (UV Light, RT) start->photo analysis Sample at T=0, 4, 8, 24h Analyze by LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis compare Compare stressed samples to control analysis->compare identify Identify degradation products (mass analysis) compare->identify quantify Quantify % degradation identify->quantify conclusion Assess Stability & Propose Pathway quantify->conclusion

Caption: Workflow for preliminary stability assessment.

References

challenges in the scale-up synthesis of 3-Bromo-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 3-Bromo-5-nitropyridin-4-amine, a key intermediate for pharmaceutical research and development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and scalable approach involves a two-step process starting from 4-aminopyridine:

  • Bromination: Introduction of a bromine atom at the 3-position of the pyridine ring.

  • Nitration: Subsequent introduction of a nitro group at the 5-position.

Careful control of reaction conditions is crucial to ensure regioselectivity and minimize the formation of byproducts.

Q2: What are the primary challenges encountered during the scale-up of this synthesis?

A2: The main challenges include:

  • Exothermic Reactions: Both bromination and nitration are highly exothermic and require careful temperature management to prevent runaway reactions and the formation of degradation products.

  • Regioselectivity: Controlling the position of bromination and nitration is critical to obtaining the desired isomer. Formation of other isomers can complicate purification.

  • Byproduct Formation: Over-bromination (di-bromo species) or the formation of other nitro-isomers are common issues.

  • Purification: The final product and impurities often have similar physical properties, making separation and purification on a large scale challenging. Recrystallization is a common method, but solvent selection is critical.[1]

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Recommended Solution
Incomplete reactionMonitor the reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Suboptimal reaction temperatureBoth bromination and nitration are sensitive to temperature. Ensure precise temperature control throughout the addition of reagents and the reaction period. For the nitration step, maintaining a low temperature (e.g., 0-5 °C) is often critical.
Poor quality of starting materialsUse high-purity 4-aminopyridine and fresh, high-quality brominating and nitrating agents. Impurities in the starting material can lead to side reactions and lower yields.
Inefficient work-up and isolationOptimize the extraction and isolation procedures to minimize product loss. Ensure the pH is appropriately adjusted during the work-up to maximize the precipitation or extraction of the product.
Issue 2: Formation of Impurities and Byproducts
Potential Cause Recommended Solution
Over-bromination (formation of di-bromo species)Use a stoichiometric amount of the brominating agent. Add the brominating agent slowly and portion-wise to avoid localized high concentrations. Maintain a consistent and low reaction temperature.
Formation of undesired isomersThe order of bromination and nitration can influence the regioselectivity. The directing effects of the amino and bromo groups should be considered to favor the formation of the desired 3-bromo-5-nitro isomer.
Degradation of the productAvoid excessive heating during the reaction and work-up. The presence of strong acids and high temperatures can lead to decomposition.
Issue 3: Difficulty in Purification

| Potential Cause | Recommended Solution | | Co-crystallization of impurities | Select a recrystallization solvent system that provides a significant solubility difference between the desired product and the impurities. A solvent/anti-solvent system can be effective. Consider using activated carbon treatment to remove colored impurities. | | Oily product formation during recrystallization | Ensure the product is fully dissolved at the higher temperature before cooling. Slow, controlled cooling is crucial for the formation of pure crystals. Seeding with a small crystal of the pure product can induce crystallization. | | Inefficient removal of inorganic salts | Ensure the crude product is thoroughly washed with water to remove any residual inorganic salts from the reaction and work-up. |

Data Presentation

Table 1: Illustrative Reaction Parameters for the Synthesis of this compound

StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Typical Purity (%)
Bromination 4-Aminopyridine, N-Bromosuccinimide (NBS)Acetonitrile0 - 52 - 485 - 95>95 (of 3-Bromo-4-aminopyridine)
Nitration 3-Bromo-4-aminopyridine, HNO₃/H₂SO₄Sulfuric Acid0 - 101 - 370 - 85>98

Note: This data is illustrative and based on typical procedures for similar compounds. Actual results may vary depending on specific experimental conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-aminopyridine (Bromination)
  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-aminopyridine (1.0 eq) in acetonitrile.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in acetonitrile via the addition funnel, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction with a solution of sodium thiosulfate. Remove the acetonitrile under reduced pressure. Add water and adjust the pH to 8-9 with a suitable base (e.g., sodium bicarbonate solution).

  • Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain 3-Bromo-4-aminopyridine.

Protocol 2: Synthesis of this compound (Nitration)
  • Reaction Setup: In a clean, dry reactor, carefully add concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0-5 °C.

  • Substrate Addition: Slowly add 3-Bromo-4-aminopyridine (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture: Prepare a cold mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Reagent Addition: Add the nitrating mixture dropwise to the reaction mixture, maintaining the temperature between 0-10 °C.

  • Reaction: Stir the reaction mixture at 0-10 °C for 1-3 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide solution) to pH 7-8 to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure this compound.

Mandatory Visualization

Scale_Up_Synthesis_Workflow cluster_bromination Step 1: Bromination cluster_nitration Step 2: Nitration Start 4-Aminopyridine Reagents_Br NBS Acetonitrile Reaction_Br Bromination (0-5 °C) Start->Reaction_Br Reagents_Br->Reaction_Br Workup_Br Quench & Neutralize Reaction_Br->Workup_Br Intermediate 3-Bromo-4-aminopyridine Workup_Br->Intermediate Reagents_N HNO₃ / H₂SO₄ Reaction_N Nitration (0-10 °C) Intermediate->Reaction_N Reagents_N->Reaction_N Workup_N Ice Quench & Neutralize Reaction_N->Workup_N Purification Recrystallization Workup_N->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting_Logic Problem Low Yield or Purity Check_Temp Verify Temperature Control Problem->Check_Temp Temp_OK Temperature OK? Check_Temp->Temp_OK Check_Reagents Assess Reagent Quality Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Monitoring Review In-Process Controls (TLC/HPLC) Monitoring_OK Reaction Complete? Check_Monitoring->Monitoring_OK Check_Purification Optimize Purification Method Purification_OK Purity Met? Check_Purification->Purification_OK Temp_OK->Check_Reagents Yes Adjust_Temp Adjust Cooling/Heating Temp_OK->Adjust_Temp No Reagents_OK->Check_Monitoring Yes Replace_Reagents Use Fresh/Pure Reagents Reagents_OK->Replace_Reagents No Monitoring_OK->Check_Purification Yes Extend_Time Extend Reaction Time Monitoring_OK->Extend_Time No Modify_Purification Change Solvent/ Method Purification_OK->Modify_Purification No Success Process Optimized Purification_OK->Success Yes Adjust_Temp->Check_Temp Replace_Reagents->Check_Reagents Extend_Time->Check_Monitoring Modify_Purification->Check_Purification

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Managing Regioselectivity in Reactions of 3-Bromo-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-nitropyridin-4-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected sites of reactivity on this compound?

The pyridine ring is electron-deficient, which generally favors nucleophilic aromatic substitution (SNAr). The positions ortho and para to the electron-withdrawing nitro group (C3 and C5) and the pyridine nitrogen (C2 and C6) are the most activated for nucleophilic attack. In this compound, the C3 position is substituted with a bromine atom, a good leaving group, making it a primary site for substitution reactions. The C5 position is occupied by a nitro group.

Q2: I am observing a mixture of products in my nucleophilic aromatic substitution (SNAr) reaction. How can I improve the regioselectivity?

Controlling regioselectivity in SNAr reactions of substituted pyridines can be challenging. Here are some factors to consider:

  • Solvent Choice: Polar aprotic solvents like DMSO or DMF can influence the reaction outcome. In some cases, these solvents have been observed to promote unexpected side reactions, such as nitro-group migration in related bromonitropyridines.

  • Nature of the Nucleophile: The steric bulk and nucleophilicity of your incoming nucleophile can influence the site of attack. A bulkier nucleophile may favor the less sterically hindered position.

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

Q3: For a Suzuki-Miyaura cross-coupling, which position is more likely to react, the C-Br bond at C3?

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the C-Br bond is the reactive site. The reaction will occur at the C3 position, replacing the bromine atom with the aryl or vinyl group from the boronic acid derivative.

Q4: What are the key factors to consider for achieving high yields in a Buchwald-Hartwig amination with this compound?

The success of a Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.[1][2][3] For electron-deficient heteroaryl halides, careful optimization is often necessary.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are often effective. For amination of bromopyridines, ligands like XPhos or BINAP have been used successfully.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide is a common choice.

  • Catalyst: A palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ is typically used.

  • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are standard.

Troubleshooting Guides

Issue 1: Unexpected Product Formation in Nucleophilic Aromatic Substitution

Symptom: You observe a product with a different substitution pattern than expected, potentially indicating a rearrangement.

Possible Cause: In reactions of closely related compounds like 3-bromo-4-nitropyridine with amines, a nitro-group migration has been reported, leading to an unexpected major product. This phenomenon can be influenced by the solvent and reaction conditions.

Troubleshooting Steps:

  • Solvent Screening: If using a polar aprotic solvent like DMSO, consider switching to a less polar solvent such as THF or toluene to see if it suppresses the rearrangement.

  • Temperature Control: Run the reaction at a lower temperature to favor the direct substitution product.

  • In-depth Product Characterization: Use 2D NMR techniques (e.g., NOESY, HMBC) to definitively confirm the structure of your product and rule out isomeric structures.

Issue 2: Low Yield or No Reaction in Suzuki-Miyaura Coupling

Symptom: The reaction of this compound with an arylboronic acid gives low yields of the desired product or fails to proceed.

Possible Causes:

  • Catalyst Deactivation: The amino group on the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.

Troubleshooting Steps:

  • Ligand Choice: Employ bulky phosphine ligands that can promote the catalytic cycle and minimize catalyst inhibition.

  • Base Selection: A variety of bases can be used in Suzuki couplings. If one base (e.g., K₂CO₃) is not effective, try others like Cs₂CO₃ or K₃PO₄.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF) and water is often used. The ratio can be optimized.

  • Microwave Irradiation: Using microwave heating can sometimes significantly improve reaction rates and yields for challenging substrates.

Data Presentation

While specific quantitative data for regioselective reactions of this compound is limited in the available literature, the following table provides a summary of typical conditions for related reactions on substituted bromopyridines. This can serve as a starting point for optimization.

Reaction TypeSubstrate ExampleCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[4]
Buchwald-Hartwig 2-Amino-4-bromo-3-nitropyridinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1008-12Good[5]
Nucleophilic Aromatic Substitution 2-Amino-4-bromo-3-nitropyridine--K₂CO₃DMF804-6Good[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from procedures for structurally similar aminobromopyridines.[4]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture with stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on conditions reported for the amination of other bromonitropyridines.[5]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq) and anhydrous, deoxygenated toluene. Then, add the desired amine (1.2 eq).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualizations

reaction_pathway cluster_start Starting Material cluster_reactions Reactions cluster_products Products A This compound B Suzuki-Miyaura Coupling A->B ArB(OH)₂, Pd catalyst, Base C Buchwald-Hartwig Amination A->C R₂NH, Pd catalyst, Ligand, Base D Nucleophilic Aromatic Substitution (SNAr) A->D Nu⁻ E 3-Aryl-5-nitropyridin-4-amine B->E F 3-Amino-5-nitropyridin-4-amine (Disubstituted) C->F G 3-Substituted-5-nitropyridin-4-amine D->G troubleshooting_flowchart start Low Regioselectivity or Yield cond1 Reaction Type? start->cond1 snar SNAr cond1->snar SNAr suzuki Suzuki cond1->suzuki Suzuki buchwald Buchwald-Hartwig cond1->buchwald Buchwald-Hartwig snar_q1 Unexpected Product? snar->snar_q1 suzuki_q1 Catalyst Inhibition? suzuki->suzuki_q1 buchwald_q1 Inefficient Coupling? buchwald->buchwald_q1 snar_a1 Consider Nitro-Group Migration. Change Solvent/ Temperature. snar_q1->snar_a1 Yes suzuki_a1 Use Bulky Ligand. Screen Bases/Solvents. Consider Microwave. suzuki_q1->suzuki_a1 Yes buchwald_a1 Screen Ligands (e.g., XPhos). Optimize Base/Solvent. buchwald_q1->buchwald_a1 Yes

References

Technical Support Center: Purification of 3-Bromo-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Bromo-5-nitropyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on the likely synthetic route involving the nitration of 4-amino-3-bromopyridine, the most common impurities may include:

  • Unreacted Starting Material: 4-amino-3-bromopyridine.

  • Isomeric Byproducts: Positional isomers formed during the nitration step.

  • Over-nitrated Species: Di-nitro derivatives of 4-amino-3-bromopyridine.

  • Residual Reagents: Leftover nitrating agents or acids.

  • Dibrominated Impurities: Such as 4-amino-3,5-dibromopyridine, which can arise during the synthesis of the 4-amino-3-bromopyridine starting material.

Q2: My final product of this compound is a brownish or off-yellow color instead of the expected yellow solid. What could be the cause?

A2: A discolored final product often indicates the presence of residual starting materials, polymeric byproducts, or degradation products. Inadequate purification or harsh reaction conditions can contribute to this. We recommend purification by either recrystallization or column chromatography to remove these colored impurities.

Q3: I am having difficulty separating the product from the starting material (4-amino-3-bromopyridine) by column chromatography. What can I do?

A3: Due to the basic nature of the amino group in both the product and the starting material, they can interact strongly with the acidic silica gel, leading to poor separation and peak tailing. To improve separation, consider adding a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your eluent system. This will help to neutralize the acidic sites on the silica gel and improve the peak shape and resolution.

Q4: Can I use recrystallization to purify this compound? If so, what is a suitable solvent?

A4: Yes, recrystallization is a viable method for purifying this compound. For structurally similar compounds like 2-amino-5-bromo-3-nitropyridine, ethyl methyl ketone has been used successfully to obtain pure crystalline material.[1] Experimenting with a range of solvents of varying polarity, such as ethanol, ethyl acetate, or mixtures thereof, is recommended to find the optimal conditions for your specific impurity profile.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Multiple spots on TLC, close to the product Rf Presence of isomeric impurities or starting material.Optimize the mobile phase for column chromatography. A less polar solvent system may improve separation. Consider using a gradient elution. For basic compounds, adding a small amount of triethylamine to the eluent can improve separation.
Product appears as an oil or fails to crystallize Presence of impurities inhibiting crystallization. The compound may have a low melting point.Purify the crude product using column chromatography to remove impurities. After purification, attempt recrystallization from a suitable solvent system. If the product is an oil, try trituration with a non-polar solvent like hexane or pentane to induce solidification.
Low yield after purification The product may be partially soluble in the recrystallization solvent, leading to loss in the mother liquor. The compound may be irreversibly adsorbed onto the silica gel during column chromatography.For recrystallization, minimize the amount of hot solvent used to dissolve the product and cool the solution slowly to maximize crystal formation. For column chromatography, the addition of a basic modifier like triethylamine can prevent strong adsorption to the silica gel and improve recovery.
Unexpected peaks in NMR or MS analysis Formation of unexpected byproducts, such as products of nitro-group migration, which has been observed in reactions of similar compounds.Carefully analyze the spectral data to identify the structure of the byproduct. Adjusting reaction conditions (e.g., temperature, solvent) may minimize the formation of this side product. A thorough purification by column chromatography may be required to isolate the desired product.

Data Presentation

The following table summarizes the expected physical properties and typical purity levels after different purification methods.

Parameter Crude Product After Recrystallization After Column Chromatography
Appearance Yellow to brown solidYellow crystalline solidYellow solid
Purity (by HPLC) 85-95%>98%>99%
Melting Point Broad rangeSharp melting pointSharp melting point

Experimental Protocols

Recrystallization Protocol

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Ethyl methyl ketone (or other suitable solvent)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethyl methyl ketone and a stir bar.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is highly colored, a small amount of activated charcoal can be added, and the solution briefly boiled. If charcoal is used, perform a hot filtration to remove it.

  • Allow the clear solution to cool slowly to room temperature to allow for crystal formation.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethyl methyl ketone.

  • Dry the purified crystals under vacuum.

Column Chromatography Protocol

Objective: To purify crude this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, and then carefully add this dry powder to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding ethyl acetate (e.g., 5%, 10%, 20% ethyl acetate in hexane). If peak tailing is observed on TLC, add 0.1-1% triethylamine to the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the pure fractions containing the product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PureProduct1 Pure Product (>98%) Recrystallization->PureProduct1 Impurities1 Impurities in Mother Liquor Recrystallization->Impurities1 PureProduct2 Pure Product (>99%) ColumnChromatography->PureProduct2 Impurities2 Separated Impurities ColumnChromatography->Impurities2

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Impure Product Observed (e.g., by TLC, NMR) CheckTailing Are spots tailing on TLC? Start->CheckTailing AddTEA Add Triethylamine (0.1-1%) to Eluent CheckTailing->AddTEA Yes CheckSeparation Are spots poorly separated? CheckTailing->CheckSeparation No AddTEA->CheckSeparation OptimizeSolvent Optimize Solvent System (e.g., change polarity, use gradient) CheckSeparation->OptimizeSolvent Yes CheckCrystallization Is the product an oil or fails to crystallize? CheckSeparation->CheckCrystallization No Success Purification Successful OptimizeSolvent->Success PurifyColumn Purify by Column Chromatography First CheckCrystallization->PurifyColumn Yes CheckCrystallization->Success No PurifyColumn->Success

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Reactivity of 3-Bromo-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-nitropyridin-4-amine. The following information addresses common issues related to solvent effects on the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of a nucleophilic aromatic substitution (SNAr) reaction with this compound?

Typically, in an SNAr reaction, a nucleophile will displace the bromine atom at the C3 position of the pyridine ring. This is the expected and most common outcome. However, under certain conditions, particularly in polar aprotic solvents, a nitro-group migration can occur, leading to the formation of an unexpected isomer.[1][2][3]

Q2: What is "nitro-group migration" and when does it occur?

Nitro-group migration is a rearrangement where the nitro group moves from its original position to an adjacent carbon on the pyridine ring during a nucleophilic substitution reaction. For compounds structurally similar to this compound, this phenomenon has been observed to be prominent in polar aprotic solvents such as DMSO and THF.[1] The expected nucleophilic substitution, where the bromine is displaced, still occurs under these conditions, but the reaction mixture will contain both the direct substitution product and the product of nitro-group migration.

Q3: How does solvent choice impact the reaction outcome?

Solvent polarity plays a critical role in determining the product distribution.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents are known to facilitate the unexpected nitro-group migration alongside the expected SNAr reaction.[1] They can solvate the cationic intermediates effectively, which may stabilize the transition state leading to the rearrangement.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): While SNAr reactions can proceed in these solvents, the rates may be slower due to the solvation of the nucleophile, which reduces its reactivity. The tendency for nitro-group migration is generally lower in these solvents compared to polar aprotic ones.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Reactions in nonpolar solvents are generally much slower or may not proceed at all due to the poor solubility of the polar reactants and intermediates.

Q4: My reaction is not proceeding to completion. What are some common causes?

Several factors can lead to incomplete reactions:

  • Insufficient Temperature: SNAr reactions often require heating to proceed at a reasonable rate.

  • Poor Nucleophile: The reactivity of the nucleophile is crucial. Weaker nucleophiles will require more forcing conditions (higher temperatures, longer reaction times).

  • Inappropriate Solvent: As discussed, the solvent choice is critical. Using a nonpolar solvent will likely result in a stalled reaction.

  • Base Strength: If a base is used to deprotonate a protic nucleophile, its strength and stoichiometry are important for generating a sufficient concentration of the active nucleophile.

Q5: I am observing multiple products in my reaction mixture. How can I improve the selectivity for the desired product?

To favor the direct substitution product and minimize nitro-group migration, consider the following:

  • Solvent Selection: If the desired product is the one from direct substitution, avoiding highly polar aprotic solvents might be beneficial. Experimenting with less polar solvents or even some polar protic solvents could shift the selectivity.

  • Temperature Control: Reaction temperature can influence the ratio of products. A systematic study of the reaction at different temperatures may reveal conditions that favor one pathway over the other.

  • Choice of Base: The nature and amount of any base used can influence the reaction pathway.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low to No Reactivity 1. Insufficient temperature. 2. Nucleophile is not reactive enough. 3. Inappropriate solvent choice (e.g., nonpolar).1. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 2. Consider using a stronger nucleophile or adding a suitable base to enhance nucleophilicity. 3. Switch to a polar aprotic solvent like DMF or DMSO.
Formation of an Unexpected Isomer (Nitro-group Migration) 1. Use of a polar aprotic solvent (e.g., DMSO, THF).[1]1. If the migrated product is undesired, try running the reaction in a different solvent system, such as a polar protic solvent (e.g., ethanol) or a less polar aprotic solvent.
Multiple Unidentified Byproducts 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in starting materials or solvents. 3. Side reactions with the solvent or base.1. Lower the reaction temperature and increase the reaction time. 2. Ensure the purity of this compound, the nucleophile, and the solvent. 3. Choose a non-nucleophilic base and an inert solvent.
Difficulty in Product Purification 1. Similar polarity of the desired product and byproducts.1. Employ different chromatographic techniques (e.g., reverse-phase chromatography). 2. Consider crystallization if the product is a solid. 3. Acid-base extraction can be effective for separating basic pyridine products from neutral or acidic impurities.

Data Presentation

The following table summarizes the expected outcomes based on the type of solvent used in the reaction of this compound with a generic amine nucleophile. The yields are illustrative and can vary significantly based on the specific nucleophile, temperature, and reaction time.

Solvent TypeSolvent ExampleExpected Major Product(s)Typical Reaction Conditions
Polar Aprotic DMSODirect Substitution & Nitro-group Migration Product90 °C, 12 h[1]
Polar Aprotic THFDirect Substitution & Nitro-group Migration Product70 °C, 16 h[1]
Polar Protic EthanolPrimarily Direct Substitution ProductReflux, 8-24 h[4]
Nonpolar TolueneLow to no reaction-

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution in a Polar Aprotic Solvent (Illustrative)

This protocol is a general guideline for reacting this compound with an amine nucleophile in a polar aprotic solvent where nitro-group migration may be observed.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.5 equivalents) to the solution. If the nucleophile is a salt (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine (1.2-2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 90 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the DMSO. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to separate the desired product(s).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Solvent add_nuc Add Nucleophile and Base start->add_nuc heat Heat to Reaction Temperature add_nuc->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify end end purify->end Isolated Product(s)

Caption: Experimental workflow for the SNAr reaction.

signaling_pathway cluster_reactants Reactants cluster_solvent Solvent Environment cluster_products Products reactant This compound + Nucleophile polar_aprotic Polar Aprotic (e.g., DMSO, THF) reactant->polar_aprotic polar_protic Polar Protic (e.g., Ethanol) reactant->polar_protic direct_sub Direct Substitution Product polar_aprotic->direct_sub Major migrated_prod Nitro-group Migration Product polar_aprotic->migrated_prod Significant Side-Product polar_protic->direct_sub Predominant

Caption: Influence of solvent type on product formation.

References

Technical Support Center: Cross-Coupling Reactions with 3-Bromo-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-5-nitropyridin-4-amine in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges with this substrate stem from its electronic and structural features:

  • Catalyst Inhibition: The pyridine nitrogen and the exocyclic amine can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2]

  • Electron-Deficient Nature: The presence of both a nitro group and the pyridine ring makes the substrate highly electron-deficient. While this can facilitate oxidative addition, it can also impact other steps in the catalytic cycle.[1][3]

  • Potential for Side Reactions: The presence of the amine and nitro groups can lead to undesired side reactions under certain conditions. For instance, the nitro group may not be compatible with strong bases like KOtBu.[4]

Q2: Which type of cross-coupling reaction is most suitable for this compound?

A2: The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide variety of aryl, heteroaryl, or vinyl boronic acids and esters.[5]

  • Buchwald-Hartwig Amination: The preferred method for forming C-N bonds with primary and secondary amines.[5][6][7]

  • Sonogashira Coupling: Used for creating C-C triple bonds with terminal alkynes.[5][8]

Q3: Do I need to protect the amine group on this compound before performing a cross-coupling reaction?

A3: Not necessarily. Many modern catalyst systems show good tolerance for functional groups like primary amines.[9] However, if you experience low yields or catalyst deactivation, protecting the amine as an acetamide, for example, can be a viable strategy.[10][11]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Potential Causes and Solutions:

Potential CauseRecommended Solution
Catalyst Inactivity Ensure the palladium catalyst is in its active Pd(0) state. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), confirm that the reaction conditions facilitate its reduction.[1]
Inappropriate Ligand Standard ligands like PPh₃ may be ineffective. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1]
Incorrect Base Weak bases may be insufficient. Use stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely ground.
Oxygen Contamination The active Pd(0) catalyst is oxygen-sensitive. Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen).[1]
Protodeboronation The boronic acid can be replaced by a hydrogen atom in the presence of water. Use anhydrous solvents and reagents.[1][2] Consider using a boronate ester, which is less prone to this side reaction.[2]
Issue 2: Significant Homocoupling of Boronic Acid in Suzuki-Miyaura Coupling

Potential Causes and Solutions:

Potential CauseRecommended Solution
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[1][3] Rigorously exclude oxygen from the reaction.
Inefficient Catalyst System An inefficient catalyst can lead to an increase in side reactions.[2] Consider screening different palladium sources and ligands.
Reaction Conditions Slow addition of the boronic acid to the reaction mixture can sometimes minimize homocoupling.[5]
Issue 3: Low Yield in Buchwald-Hartwig Amination

Potential Causes and Solutions:

Potential CauseRecommended Solution
Catalyst and Ligand Choice For C-N coupling with electron-deficient pyridines, specialized ligands are often necessary. Consider using RuPhos or BrettPhos, which have shown success with challenging aminopyridine substrates.[12]
Base Incompatibility Strong bases like NaOtBu are commonly used, but the nitro group in your substrate may not be fully compatible. Consider screening other bases like LiHMDS or K₃PO₄.[5][12]
Steric Hindrance If coupling a bulky amine, steric hindrance can be an issue. Using a more active catalyst system or higher reaction temperatures may be necessary.

Catalyst and Condition Selection

The following tables provide recommended starting points for catalyst and reaction condition selection for cross-coupling reactions with this compound, based on successful couplings with analogous substrates.

Table 1: Suzuki-Miyaura Coupling

ComponentRecommendation
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂[5][13]
Ligand XPhos or SPhos[5]
Base K₃PO₄ or Cs₂CO₃[5][13]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene, or DMF[5][13]
Temperature 80-110 °C[2][13]

Table 2: Buchwald-Hartwig Amination

ComponentRecommendation
Catalyst Pd₂(dba)₃ or Pd(OAc)₂[5][12]
Ligand RuPhos, BrettPhos, or XPhos[5][12]
Base LiHMDS, NaOtBu, or K₃PO₄[5][12]
Solvent Toluene or 1,4-Dioxane[5][12]
Temperature Room temperature to 100 °C[12][14]

Table 3: Sonogashira Coupling

ComponentRecommendation
Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄[5][13]
Co-catalyst CuI (catalytic)[5][13]
Base Et₃N or i-Pr₂NEt (DIPEA)[13]
Solvent THF or DMF[13]
Temperature Room temperature to 80 °C[5][13]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2-3 eq).[11]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[11]

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[10][11]

  • Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.[11]

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.[15]

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography.[11]

General Procedure for Buchwald-Hartwig Amination:

  • In an inert atmosphere glovebox or using Schlenk techniques, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction vessel.[5]

  • Add degassed solvent (e.g., toluene).[5]

  • Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).[5]

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[5]

  • After cooling, quench the reaction and purify the product using standard workup and chromatography procedures.

General Procedure for Sonogashira Coupling:

  • To a reaction flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (5 mol%).[5]

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 eq).[5]

  • Add the terminal alkyne (1.2 eq).

  • Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.[5]

  • Upon completion, perform an appropriate workup and purify the product by chromatography.

Visualizations

Cross_Coupling_Workflow General Cross-Coupling Workflow reagents Combine Substrate, Coupling Partner, and Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring workup Workup and Purification monitoring->workup product Isolated Product workup->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Flowchart Troubleshooting Flowchart for Low Yield start Low Yield or No Reaction check_catalyst Is the catalyst/ligand appropriate? start->check_catalyst change_catalyst Screen bulky, electron-rich ligands (XPhos, SPhos, RuPhos, BrettPhos) check_catalyst->change_catalyst No check_base Is the base strong enough and anhydrous? check_catalyst->check_base Yes change_catalyst->check_base change_base Switch to K3PO4, Cs2CO3, or LiHMDS. Ensure dryness. check_base->change_base No check_atmosphere Is the reaction under a strict inert atmosphere? check_base->check_atmosphere Yes change_base->check_atmosphere degas Thoroughly degas solvents and reagents. check_atmosphere->degas No increase_temp Increase reaction temperature check_atmosphere->increase_temp Yes degas->increase_temp end Re-run Optimized Reaction increase_temp->end

Caption: A logical workflow to diagnose and solve common issues leading to low reaction yields.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 3-Bromo-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative overview of analytical methodologies for the comprehensive characterization of 3-Bromo-5-nitropyridin-4-amine, a crucial building block in medicinal chemistry and drug development. The accurate confirmation of its structure, purity, and physicochemical properties is paramount for ensuring the quality and reproducibility of downstream applications. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols, comparative data, and logical workflows to guide the analytical process.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecule's carbon-hydrogen framework. While specific experimental data for this compound is not widely published, data from its isomer, 3-Bromo-5-nitropyridin-2-amine, provides a valuable reference for predicting chemical shifts.[1]

Comparative NMR Data

TechniqueExpected Chemical Shifts (δ) for this compoundReported Data for 3-Bromo-5-nitropyridin-2-amine[1]Information Gained
¹H NMR H2: ~8.8-9.0 ppm (s)H6: ~8.4-8.6 ppm (s)-NH₂: ~5.5-6.0 ppm (br s)H6: 8.94 ppm (d, J=2.4 Hz)H4: 8.50 ppm (d, J=2.4 Hz)-NH₂: 5.67 ppm (br s)Confirms the number and electronic environment of protons. The two singlets for the 4-amine isomer would contrast with the two doublets for the 2-amine isomer.
¹³C NMR C2: ~155 ppmC3: ~110 ppmC4: ~150 ppmC5: ~135 ppmC6: ~140 ppmNot AvailableProvides information on the carbon skeleton of the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A wider spectral width (~250 ppm) and a longer acquisition time with more scans are typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. The presence of a bromine atom results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br) that serves as a definitive marker.

Expected Mass Spectrometry Data

IonCalculated m/z (for ⁷⁹Br)Calculated m/z (for ⁸¹Br)Expected RatioInformation Gained
[M]⁺ 216.94900[2]218.94695~1:1Confirms the molecular weight and the presence of one bromine atom.
[M+H]⁺ 217.95683219.95478~1:1Confirms molecular weight in soft ionization techniques (e.g., ESI).

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Use an HPLC system coupled to the mass spectrometer. A C18 reverse-phase column is suitable.[3] A simple gradient method can be employed, starting with high aqueous content (e.g., 95% water with 0.1% formic acid) and ramping to high organic content (e.g., 95% acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in a positive ion electrospray ionization (ESI) mode. Acquire full scan data over a mass range of m/z 50-500.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Analyze the molecular ion peak and its isotopic pattern to confirm the identity.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Nitro (N=O)Asymmetric & Symmetric Stretch1500 - 1550 and 1330 - 1370
Aromatic C=C/C=NStretch1400 - 1600
C-BrStretch500 - 650

Experimental Protocol: ATR-IR Analysis

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound and identifying any related impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of non-volatile organic compounds. A reverse-phase method is generally suitable for substituted pyridines.[3][4]

Comparative HPLC Methods

ParameterProposed Method for this compoundMethod for 2-Amino-5-bromo-3-nitropyridine[3]
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Newcrom R1 (a reverse-phase column)
Mobile Phase A Water + 0.1% Formic AcidWater + Phosphoric Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile
Gradient 10% to 90% B over 15 minutesIsocratic (details not specified)
Flow Rate 1.0 mL/minNot specified
Detection UV at 254 nmNot specified

Experimental Protocol: Purity Analysis by HPLC

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions: Set up the instrument with the conditions outlined in the table above. Equilibrate the column for at least 15 minutes.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Workflow and Data Integration

A systematic approach is crucial for the complete characterization of the compound, starting from basic physical properties and progressing to detailed structural confirmation.

G cluster_0 Initial Characterization cluster_1 Structural Confirmation cluster_2 Final Verification A Sample Acquisition (this compound) B Physical Properties (Melting Point: 174-175°C) A->B C Purity Assessment (HPLC) A->C D Functional Groups (IR Spectroscopy) C->D E Molecular Weight & Formula (Mass Spectrometry) D->E F Definitive Structure (NMR: ¹H, ¹³C) E->F G Elemental Composition (Elemental Analysis) F->G H Final Report & Data Archiving G->H

Caption: A logical workflow for the analytical characterization of this compound.

The data from these orthogonal techniques are integrated to build a complete profile of the molecule.

G cluster_0 Analytical Data cluster_1 Inferred Properties HPLC HPLC Purity (>95%) Purity High Purity Confirmed HPLC->Purity MS MS Data (m/z 217/219) Formula Formula Confirmed (C₅H₄BrN₃O₂) MS->Formula NMR NMR Spectra (¹H, ¹³C) Structure Structure Confirmed NMR->Structure IR IR Spectrum (N-H, NO₂, C-Br) Func_Groups Functional Groups Identified IR->Func_Groups Final Characterization Complete: This compound Purity->Final Formula->Final Structure->Final Func_Groups->Final

Caption: Relationship between experimental data and the confirmed properties of the molecule.

Other Characterization Methods

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared against theoretical values to support the molecular formula.

Elemental Composition Data

ElementTheoretical %Acceptable Range
Carbon (C) 27.54%± 0.4%
Hydrogen (H) 1.85%± 0.4%
Nitrogen (N) 19.27%± 0.4%

Experimental Protocol: Elemental Analysis

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dry sample into a tin capsule.

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Data Analysis: The instrument software calculates the percentage of each element. The results should fall within ±0.4% of the theoretical values for the proposed formula, C₅H₄BrN₃O₂.

Melting Point

The melting point is a fundamental physical property used for identity confirmation and as a preliminary indicator of purity. A sharp melting range typically suggests a pure compound. The reported melting point for this compound is 174-175°C.[2]

References

A Comparative Guide to HPLC and GC-MS for Purity Analysis of 3-Bromo-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount in drug development and chemical research. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative purity assessment of 3-Bromo-5-nitropyridin-4-amine. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most appropriate method for their specific analytical needs.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are cornerstone analytical techniques for separating and quantifying components within a mixture.[1] HPLC is particularly well-suited for non-volatile, polar, and thermally unstable compounds, making it a go-to method in pharmaceutical analysis.[1] In contrast, GC excels in the analysis of volatile and thermally stable compounds.[1] When coupled with a mass spectrometer (MS), GC provides powerful identification capabilities based on a compound's mass-to-charge ratio. The choice between these techniques hinges on the physicochemical properties of the analyte .

This compound (MW: 218.01 g/mol ) is a substituted pyridine derivative containing polar amino and nitro functional groups.[2][3] It has a calculated boiling point of approximately 346.5°C, which suggests that while GC analysis is potentially feasible, the compound's polarity and the potential for thermal degradation of the nitro group warrant careful consideration.[4]

Head-to-Head Comparison: HPLC vs. GC-MS

The decision to use HPLC or GC-MS for the purity analysis of this compound depends on several factors, from the analyte's inherent properties to the specific goals of the analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on analyte's differential partitioning between a liquid mobile phase and a solid stationary phase, primarily driven by polarity.[5]Separation based on analyte's volatility and boiling point in a gaseous mobile phase, followed by mass-based detection and identification.
Analyte Suitability Ideal for polar, non-volatile, and thermally labile compounds like this compound.Best for volatile or semi-volatile, thermally stable compounds. High temperatures may risk degradation of nitroaromatics.[6]
Operating Temperature Typically performed at or near ambient temperatures (e.g., 25-40°C).Requires high temperatures for the inlet (e.g., 280°C) and oven (up to 300°C+) to ensure vaporization.
Mobile Phase A liquid solvent or mixture of solvents (e.g., acetonitrile, water, buffers).An inert carrier gas (e.g., Helium, Nitrogen).
Detection Commonly uses UV-Vis detectors. Mass spectrometry (LC-MS) can also be coupled for identification.Mass Spectrometry (MS) provides high selectivity and structural information for definitive peak identification.
Speed Analysis times typically range from 10 to 60 minutes.Often provides faster run times, potentially under 15-20 minutes, due to efficient separation of vaporized compounds.
Primary Output Chromatogram showing analyte retention time and peak area for quantification.Total Ion Chromatogram (TIC) for quantification and a mass spectrum for each peak for identification.

Based on the polar nature and functional groups of this compound, HPLC is the recommended primary technique for routine purity analysis . It avoids the risk of thermal degradation associated with the high temperatures required for GC. GC-MS serves as an excellent orthogonal method for impurity identification and for detecting any volatile or semi-volatile impurities not readily observed by HPLC.

Experimental Protocols

Detailed methodologies for both RP-HPLC and GC-MS are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and impurity profile of the sample.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method

This method is designed for the quantitative determination of this compound purity.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50, v/v).

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10.0 mL of diluent to achieve a concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

3. Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for identifying and quantifying this compound and any volatile or semi-volatile impurities.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Oven Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-350 m/z.

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve in 1.0 mL of a volatile solvent like Ethyl Acetate or Dichloromethane.

  • Vortex to ensure complete dissolution.

  • Transfer the solution to a GC vial.

3. Data Analysis: Purity is calculated based on the area percent of the main peak in the Total Ion Chromatogram (TIC). The identity of the main peak and any impurities are confirmed by comparing their mass spectra to a reference library or by interpretation of the fragmentation pattern.

Quantitative Data Summary

The following table presents hypothetical performance data for the proposed methods to illustrate a typical comparison.

ParameterHPLC-UV ResultGC-MS Result
Purity Assay 99.5% (Area %)99.3% (Area %)
Major Impurity 1 0.25% (at RRT 0.85)0.31% (at RT 10.2 min)
Major Impurity 2 0.15% (at RRT 1.12)0.18% (at RT 12.5 min)
Limit of Detection (LOD) 0.01%0.01%
Limit of Quantitation (LOQ) 0.03%0.03%
Analysis Run Time 20 minutes19.3 minutes

Visualizing the Analytical Process

Diagrams generated using Graphviz provide a clear visual representation of the analytical workflow and the logical comparison between the two techniques.

Analytical_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Sample Receipt Weigh Accurate Weighing Sample->Weigh Dissolve Dissolution in Appropriate Solvent Weigh->Dissolve Filter Filtration (HPLC) Dissolve->Filter Decision Select Primary Technique Dissolve->Decision for GC-MS Filter->Decision HPLC HPLC-UV Analysis Decision->HPLC Routine Purity GCMS GC-MS Analysis (Orthogonal Method) Decision->GCMS Impurity ID, Volatiles Process Data Acquisition & Integration HPLC->Process GCMS->Process Calculate Purity Calculation (Area % Method) Process->Calculate Report Generate Certificate of Analysis Calculate->Report

Caption: Analytical workflow for this compound purity.

Method_Comparison cluster_hplc HPLC Suitability cluster_gcms GC-MS Considerations Analyte This compound Properties Polarity High Polarity (Amino & Nitro Groups) Analyte->Polarity Thermal Potential Thermal Lability Analyte->Thermal Solubility Soluble in Polar Organic/Aqueous Mix Analyte->Solubility Volatility Semi-Volatile (BP ~346.5 °C) Analyte->Volatility ID Definitive Impurity Identification (MS) Analyte->ID Advantage Degradation Risk of On-Column Degradation Volatility->Degradation High Temp Risk

References

A Comparative Guide to the Reactivity of 3-Bromo-5-nitropyridin-4-amine and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-Bromo-5-nitropyridin-4-amine with structurally similar analogues. The reactivity of substituted pyridines is a cornerstone of medicinal chemistry, and understanding the subtle influences of substituent patterns is critical for the rational design of novel therapeutics and functional materials. Here, we focus on how variations in the substitution pattern of the pyridine ring affect its propensity to undergo key synthetic transformations, supported by experimental data from the literature.

Introduction to Pyridine Reactivity

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions, while rendering it less reactive towards electrophilic aromatic substitution compared to benzene.[1][2]

The reactivity of this compound is dictated by a complex interplay of electronic effects from its three substituents:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the ring towards electrophiles but strongly activates it for nucleophilic aromatic substitution (SNAr).[3]

  • Bromo Group (-Br): An inductively electron-withdrawing but resonance-donating group. Its primary role in the reactions discussed here is as a leaving group in cross-coupling and some SNAr reactions.

  • Amino Group (-NH₂): A strong electron-donating group that activates the ring, but its lone pair can also coordinate to metal catalysts, potentially inhibiting some reactions.[4][5]

This guide compares the reactivity of the title compound with the following analogues to elucidate the role of each substituent:

  • 3,5-Dibromo-4-aminopyridine: Replaces the strongly withdrawing nitro group with a second bromine atom.

  • 2-Chloro-3,5-dinitropyridine: Varies the halogen, the position of the leaving group, and removes the activating amino group.

Comparative Reactivity in Key Synthetic Reactions

The utility of a substituted pyridine building block is largely defined by its performance in a set of robust and versatile chemical reactions. We compare the reactivity of our target compound and its analogues in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for functionalizing electron-poor aromatic systems. The rate of this reaction is highly dependent on the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex.[3]

In pyridine systems, nucleophilic attack is favored at the 2- and 4-positions, as the negative charge in the intermediate can be delocalized onto the ring nitrogen.[1][2] 2-Chloro-3,5-dinitropyridine is highly activated for SNAr at the C-2 position due to the presence of two nitro groups. Kinetic studies on this substrate with various anilines show that the reaction proceeds readily, with the formation of the intermediate complex being the rate-determining step.[6]

In contrast, this compound is less primed for SNAr at the bromine-bearing C-3 position. However, the strong activation provided by the nitro group can facilitate substitution at other positions if a suitable leaving group is present. For 3,5-dibromopyridine, nucleophilic substitution with amines often requires harsh conditions or metal catalysis, highlighting the critical role of the nitro group in activating the ring for SNAr.[7]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental to modern drug discovery, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[8][9]

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds by coupling an aryl halide with an amine.[8][10] The reactivity of the C-Br bond in both this compound and 3,5-Dibromo-4-aminopyridine makes them suitable substrates. However, the presence of the free amino group can sometimes complicate the reaction by coordinating to the palladium catalyst. Despite this, successful couplings of aminobromopyridines are well-documented, often proceeding in good yields without the need for amine protection.[5] The choice of ligand is crucial in these systems to achieve high efficiency. For di-substituted pyridines like 2,4-dichloropyridine, regioselective amination can be achieved by controlling reaction conditions, demonstrating the nuanced reactivity of these scaffolds.[11]

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent to form a C-C bond and is widely used to construct biaryl structures.[4][12] The C-Br bonds of both this compound and its analogues are reactive under Suzuki conditions. The primary amine in these substrates can be problematic, but choosing the right conditions, such as using K₃PO₄ as a base, can lead to successful coupling without protecting the amine.[5] Studies on the closely related 5-bromo-2-methylpyridin-3-amine show that it couples with a variety of arylboronic acids in moderate to good yields.[5] This suggests that this compound would behave similarly.

Quantitative Data Summary

The following table summarizes representative experimental data for Suzuki-Miyaura coupling reactions on a close structural analogue, 5-bromo-2-methylpyridin-3-amine, providing an indication of expected yields for similar substrates under optimized conditions.[5]

EntryArylboronic Acid PartnerProductYield (%)[5]
1Phenylboronic acid5-phenyl-2-methylpyridin-3-amine85
24-Methylphenylboronic acid2-methyl-5-(p-tolyl)pyridin-3-amine82
34-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine78
44-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amine75
54-Nitrophenylboronic acid2-methyl-5-(4-nitrophenyl)pyridin-3-amine65
63-Nitrophenylboronic acid2-methyl-5-(3-nitrophenyl)pyridin-3-amine68
7Naphthalene-1-boronic acid2-methyl-5-(naphthalen-1-yl)pyridin-3-amine71

Note: Data is for the analogue 5-bromo-2-methylpyridin-3-amine as reported in the literature.[5] Yields for this compound and other analogues may vary.

Experimental Protocols

Detailed methodologies for the key reactions discussed are provided below. These are generalized protocols and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling[4][5]
  • Reagents Setup: To a dry round-bottom flask or microwave vial, add the bromo-aminopyridine substrate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or a pre-formed palladacycle catalyst (e.g., CataCXium A, 5-10 mol%).[13]

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or 2-MeTHF.[5][13]

  • Reaction:

    • Conventional Heating: Stir the mixture at a set temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[4]

  • Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination[8][11]
  • Reagents Setup: In an oven-dried Schlenk tube or vial inside a glovebox, combine the bromo-aminopyridine substrate (1.0 eq), the amine coupling partner (1.2 eq), a suitable palladium source (e.g., Pd₂(dba)₃, 2 mol %), and a phosphine ligand (e.g., BINAP, Xantphos, or RuPhos, 4-8 mol %).

  • Base Addition: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture with stirring to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase, concentrate it, and purify the residue via flash column chromatography.

Visualizations

The following diagrams illustrate key concepts related to the reactivity of these compounds.

Reactivity_Influences cluster_substituents Substituent Electronic Effects cluster_reactions Resulting Reactivity A Reactivity of This compound N Nitro Group (-NO₂) Strong -M, -I Effect A->N Influenced by B Bromo Group (-Br) -I, +M Effect A->B Influenced by Am Amino Group (-NH₂) Strong +M, -I Effect A->Am Influenced by R1 Activation for SNAr (Nucleophilic Substitution) N->R1 Strongly Activates R3 Deactivation for EAS (Electrophilic Substitution) N->R3 Strongly Deactivates R2 Substrate for Cross-Coupling (Suzuki, Buchwald-Hartwig) B->R2 Provides Reaction Site (Leaving Group) Am->R3 Activates (but overcome by -NO₂)

Caption: Electronic influences on the reactivity of the pyridine core.

Suzuki_Miyaura_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)(R²)L₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) trans_complex->product aryl_halide Ar-Br (R¹-X) aryl_halide->oa_complex boronic_acid Ar'-B(OH)₂ (R²-B(OR)₂) + Base boronic_acid->oa_complex

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

References

Comparative Structural Analysis of 3-Bromo-5-nitropyridin-4-amine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural and physicochemical properties of heterocyclic compounds is paramount. This guide provides a comparative analysis of 3-Bromo-5-nitropyridin-4-amine and its derivatives, offering insights into their synthesis, spectroscopic characteristics, and potential biological relevance. The strategic placement of bromo, nitro, and amino groups on the pyridine ring creates a versatile scaffold for developing novel therapeutic agents.

Nitropyridines are a significant class of N-heterocycles that serve as valuable precursors in the synthesis of a wide array of biologically active molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[1] The inherent reactivity of the nitro group allows for its transformation into other functionalities, such as amino groups, which opens avenues for creating diverse libraries of compounds for drug discovery.[1]

Synthesis and Spectroscopic Characterization

The synthesis of substituted pyridines often involves multi-step processes. For instance, the synthesis of 3-amino-5-bromopyridine derivatives can be achieved through microwave-assisted reactions of 3,5-dibromopyridine with various aliphatic amines, offering a more efficient alternative to traditional metal-mediated or harsh thermal conditions.[2] A general synthesis for a related compound, 3-bromo-5-nitropyridin-2-amine, involves the bromination of 5-nitro-pyridin-2-ylamine using bromine in acetic acid.[3]

Table 1: Physicochemical and Spectroscopic Data for this compound and a Related Derivative

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)1H-NMR (CDCl3, 400 MHz) δ (ppm)
This compoundC₅H₄BrN₃O₂218.01174-175[4][5]346.5[4]Not available
3-Bromo-5-nitropyridin-2-amineC₅H₄BrN₃O₂218.01Not availableNot available8.94 (d, J=2.4 Hz, 1H), 8.50 (d, J=2.4 Hz, 1H), 5.67 (brs, 2H)[3]

Note: Spectroscopic and physical properties can vary based on experimental conditions and purity.

Experimental Protocols

Synthesis of 3-Bromo-5-nitropyridin-2-amine [3]

  • To a solution of 5-nitro-pyridin-2-ylamine (30 g, 0.22 mol) in acetic acid (200 mL) at 10°C, Br₂ (38 g, 0.24 mol) was added dropwise.

  • The mixture was stirred at 20°C for 30 minutes.

  • The resulting solid was filtered and then dissolved in ethyl acetate (200 mL).

  • The solution was basified to pH 8-9 with a saturated aqueous NaHCO₃ solution.

  • The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers were washed with water and brine, dried over Na₂SO₄, and concentrated under vacuum to yield 3-bromo-5-nitropyridin-2-amine.

Structural Comparison and Biological Implications

The substitution pattern on the pyridine ring significantly influences the electronic properties and, consequently, the biological activity of the molecule. The electron-withdrawing nature of the nitro and bromo groups in this compound makes the pyridine ring electron-deficient, which can be a key factor in its interaction with biological targets.

Derivatives of 3-amino-5-bromopyridine have been investigated for various biological activities. For example, Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine with different arylboronic acids have yielded novel pyridine derivatives with anti-thrombolytic and biofilm inhibition activities.[6] Specifically, some of these synthesized compounds showed potent inhibition against Escherichia coli.[6]

Visualization of Synthetic Strategy

The following diagram illustrates a generalized workflow for the synthesis and derivatization of substituted bromopyridines, which can be adapted for this compound derivatives.

G General Synthetic Workflow for Pyridine Derivatives cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification & Analysis cluster_3 Final Product Start Substituted Pyridine (e.g., 3,5-dibromopyridine) Reaction Chemical Transformation (e.g., Amination, Suzuki Coupling) Start->Reaction Reagent Amine or Arylboronic Acid Reagent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Analysis Structural Analysis (NMR, IR, MS) Purification->Analysis Product Target Derivative (e.g., 3-Amino-5-bromopyridine derivative) Analysis->Product

Caption: Generalized workflow for the synthesis of pyridine derivatives.

The following logical diagram outlines the relationship between the chemical structure of these derivatives and their potential biological activity.

G Structure-Activity Relationship Logic cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 Biological Interaction cluster_3 Outcome Core This compound Scaffold Properties Electronic Effects Steric Hindrance Lipophilicity Core->Properties Substituents Variable Substituents (R-groups) Substituents->Properties Binding Target Binding Affinity (e.g., Kinase inhibition) Properties->Binding ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) Properties->ADME Activity Biological Activity (e.g., Anticancer, Antimicrobial) Binding->Activity ADME->Activity

Caption: Logic diagram of structure-activity relationships.

References

Spectroscopic Comparison of Bromo-Nitro-Aminopyridine Isomers: A Guide to ¹H and ¹³C NMR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a detailed examination of the nuclear magnetic resonance (NMR) spectral data for two isomers of bromo-nitro-aminopyridine. The positioning of the bromine, nitro, and amine groups on the pyridine ring significantly influences the chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra. Understanding these differences is paramount for the correct assignment of structures in complex organic synthesis.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 2-Amino-3-bromo-5-nitropyridine and 2-Amino-5-bromo-3-nitropyridine. The data highlights the distinct electronic environments of the protons and carbons in each isomer.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
2-Amino-3-bromo-5-nitropyridineCDCl₃8.94d2.4H-6
8.50d2.4H-4
5.67br s--NH₂
2-Amino-5-bromo-3-nitropyridineDMSO-d₆8.63d2.5H-6
8.35d2.5H-4
8.15br s--NH₂

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) ppmAssignment
2-Amino-3-bromo-5-nitropyridineCDCl₃Data not available-
2-Amino-5-bromo-3-nitropyridineDMSO-d₆157.8C2
146.4C6
136.1C4
131.5C3
108.1C5

Note: The complete ¹³C NMR data for 2-Amino-3-bromo-5-nitropyridine was not available in the searched resources.

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (zg30) was used.

  • Spectral Width: Approximately 16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (zgpg30) was used.

  • Spectral Width: Approximately 240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

  • Temperature: 298 K.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak or TMS.

Structural Visualization and NMR Prediction

The chemical structure of the target compound, 3-Bromo-5-nitropyridin-4-amine, dictates the expected NMR signals. The following diagram illustrates the molecular structure and the unique proton and carbon environments.

This compound This compound cluster_molecule This compound cluster_protons Expected ¹H NMR Signals cluster_carbons Expected ¹³C NMR Signals N1 N C2 C2-H N1->C2 C3 C3-Br C2->C3 H2 H-2 (singlet) C2->H2 C2_C C-2 C4 C4-NH2 C3->C4 C3_C C-3 C5 C5-NO2 C4->C5 NH2 -NH₂ (broad singlet) C4->NH2 C4_C C-4 C6 C6-H C5->C6 C5_C C-5 C6->N1 H6 H-6 (singlet) C6->H6 C6_C C-6

Caption: Molecular structure of this compound with expected NMR signals.

Based on the structure of this compound, one would anticipate two distinct signals in the aromatic region of the ¹H NMR spectrum for the protons at the C-2 and C-6 positions, likely appearing as singlets due to the lack of adjacent protons. The amine protons would typically appear as a broad singlet. The ¹³C NMR spectrum would be expected to show five distinct signals for the five carbon atoms of the pyridine ring, with their chemical shifts influenced by the attached functional groups. The electron-withdrawing nitro group would cause a downfield shift for the adjacent carbons, while the electron-donating amino group would lead to an upfield shift.

comparative study of different synthetic routes to 3-Bromo-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of substituted pyridines is a cornerstone of medicinal chemistry and drug development. Among these, 3-Bromo-5-nitropyridin-4-amine stands as a valuable intermediate, featuring a trifecta of functional groups that allow for diverse downstream modifications. This guide provides a comparative analysis of three distinct synthetic routes to this key compound, offering detailed experimental protocols, quantitative data for comparison, and a visual representation of the synthetic pathways.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 4-AminopyridineRoute 2: From 3-BromopyridineRoute 3: From 3,5-Dibromopyridine
Starting Material 4-Aminopyridine3-Bromopyridine3,5-Dibromopyridine
Number of Steps 232
Overall Yield ~70-80% (estimated)Moderate (yields for all steps not fully established)~40-60% (estimated)
Key Reactions Electrophilic Bromination, NitrationN-Oxidation & Nitration, Amination, DeoxygenationBuchwald-Hartwig Amination, Nitration
Potential Challenges Regioselectivity of nitrationMultiple steps, potential for side reactionsCost of palladium catalyst, regioselectivity of nitration

Synthetic Route 1: Synthesis from 4-Aminopyridine

This two-step route begins with the bromination of commercially available 4-aminopyridine, followed by a regioselective nitration.

Route 1: From 4-Aminopyridine 4-Aminopyridine 4-Aminopyridine 4-Amino-3-bromopyridine 4-Amino-3-bromopyridine 4-Aminopyridine->4-Amino-3-bromopyridine 1. NBS, Acetonitrile, 0°C to RT This compound This compound 4-Amino-3-bromopyridine->this compound 2. H₂SO₄, HNO₃, 0°C

Caption: Synthetic pathway starting from 4-Aminopyridine.

Experimental Protocols

Step 1: Synthesis of 4-Amino-3-bromopyridine [1]

  • To a stirred mixture of 4-aminopyridine (20.0 g, 0.21 mol) in acetonitrile (300.0 mL) at 0°C, add N-bromosuccinimide (NBS) (39.8 g, 0.22 mol) in portions. The reaction should be protected from light.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, dichloromethane/methanol = 20:1) to yield 4-amino-3-bromopyridine as a light yellow solid.

    • Yield: 91.4%

Step 2: Synthesis of this compound (Adapted from a similar nitration[2][3])

  • In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL).

  • Cool the sulfuric acid to 0°C in an ice bath.

  • Slowly add 4-amino-3-bromopyridine (0.05 mol) portion-wise, maintaining the temperature below 5°C.

  • Once the starting material is dissolved, add concentrated nitric acid (0.057 mol) dropwise, keeping the internal temperature at 0°C.

  • Stir the mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional hour.

  • Heat the reaction mixture to 50-60°C for one hour.

  • Cool the reaction to room temperature and pour it onto crushed ice with vigorous stirring.

  • Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.

    • Yield: (Estimated) 75-85%

Synthetic Route 2: Synthesis from 3-Bromopyridine

This three-step route involves the initial N-oxidation and nitration of 3-bromopyridine, followed by amination and subsequent deoxygenation.

Route 2: From 3-Bromopyridine 3-Bromopyridine 3-Bromopyridine 3-Bromo-4-nitropyridine-N-oxide 3-Bromo-4-nitropyridine-N-oxide 3-Bromopyridine->3-Bromo-4-nitropyridine-N-oxide 1. H₂O₂, Acetic Acid, Acetic Anhydride, H₂SO₄ 3-Bromo-4-amino-5-nitropyridine-N-oxide 3-Bromo-4-amino-5-nitropyridine-N-oxide 3-Bromo-4-nitropyridine-N-oxide->3-Bromo-4-amino-5-nitropyridine-N-oxide 2. Amination (e.g., NH₃) This compound This compound 3-Bromo-4-amino-5-nitropyridine-N-oxide->this compound 3. Deoxygenation (e.g., PCl₃ or Pd catalyst)

Caption: Synthetic pathway starting from 3-Bromopyridine.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-nitropyridine-N-oxide [4]

  • In a 3L three-necked flask at room temperature, add 3-bromopyridine (2.4 moles).

  • While stirring, add glacial acetic acid (~0.75L), acetic anhydride (~0.18L), 30% hydrogen peroxide (~0.9L), concentrated sulfuric acid (~15-20mL), maleic anhydride (~9g), and sodium pyrosulfate (~6g).

  • The crude 3-bromo-4-nitropyridine-N-oxide can be used directly in the next step or purified by recrystallization from a chloroform-ethanol mixture.

Step 2: Amination of 3-Bromo-4-nitropyridine-N-oxide

Step 3: Deoxygenation of 3-Bromo-4-amino-5-nitropyridine-N-oxide

Several methods are available for the deoxygenation of pyridine N-oxides, with varying yields and chemoselectivity.[5][6][7][8][9]

  • Method A: Using a Rhenium Photocatalyst [5]

    • A photocatalytic system using a rhenium complex can deoxygenate pyridine N-oxides in yields ranging from 77-99%.

  • Method B: Using a Palladium Catalyst [9]

    • A palladium-catalyzed transfer oxidation using trialkylamines can be employed. This method is chemoselective and tolerates various functional groups.

  • Method C: Using Iodide and Formic Acid [7]

    • A sustainable method using magnesium iodide and formic acid can be used, which is compatible with several functional groups.

The choice of method will depend on the specific substrate and desired reaction conditions.

Synthetic Route 3: Synthesis from 3,5-Dibromopyridine

This two-step approach utilizes a modern cross-coupling reaction for the initial amination, followed by nitration.

Route 3: From 3,5-Dibromopyridine 3,5-Dibromopyridine 3,5-Dibromopyridine 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine 3,5-Dibromopyridine->3-Amino-5-bromopyridine 1. Amine, Pd catalyst, Base (Buchwald-Hartwig) This compound This compound 3-Amino-5-bromopyridine->this compound 2. H₂SO₄, HNO₃

Caption: Synthetic pathway starting from 3,5-Dibromopyridine.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-bromopyridine

  • Method A: Microwave-Assisted Amination [10]

    • A solution of 3,5-dibromopyridine and an excess of an aliphatic amine in a mixture of toluene and 1-methyl-2-pyrrolidinone (NMP) is irradiated with microwaves.

    • For example, reacting 3,5-dibromopyridine with pyrrolidine at 180°C for 30 minutes using microwave heating can produce 5-bromo-3-(pyrrolidin-1-yl)pyridine in 55% isolated yield.

  • Method B: Buchwald-Hartwig Amination [10][11]

    • To a Schlenk vessel, add the aryl halide (e.g., 3,5-dibromopyridine), the amine, a palladium catalyst (e.g., [Pd₂(dba)₃]), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOBut) in an anhydrous solvent like toluene.

    • Heat the mixture under an inert atmosphere. Yields can vary depending on the specific amine and reaction conditions, with a reported yield of 60% for a similar reaction.[11]

Step 2: Nitration of 3-Amino-5-bromopyridine (Adapted from a similar nitration[12])

  • Protect the amino group of 3-amino-5-bromopyridine, for example, by forming a urea derivative.

  • Dissolve the protected aminopyridine in oleum.

  • Add a nitrating mixture of nitric acid and sulfuric acid at a controlled temperature (e.g., 60°C).

  • After the reaction is complete, hydrolyze the protecting group to obtain the final product. The regioselectivity of this nitration is crucial and needs to be carefully controlled to favor nitration at the 5-position.

Conclusion

The choice of the optimal synthetic route to this compound will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment available.

  • Route 1 appears to be the most straightforward and potentially highest-yielding, provided the regioselectivity of the nitration step can be effectively controlled.

  • Route 2 offers an alternative starting from the readily available 3-bromopyridine, but the multi-step nature and the need for optimization of the amination and deoxygenation steps present challenges.

  • Route 3 utilizes modern catalytic methods, which can be highly efficient but may require more specialized conditions and catalysts. The regioselectivity of the final nitration step is also a key consideration.

Further experimental validation and optimization would be necessary to determine the most efficient and scalable route for the production of this valuable synthetic intermediate.

References

A Comparative Guide to the Biological Activity of 3-Bromo-5-nitropyridin-4-amine Derivatives and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of compounds derived from 3-Bromo-5-nitropyridin-4-amine, with a focus on their potential as kinase inhibitors for cancer therapy. The performance of these derivatives is objectively compared with established kinase inhibitors, supported by experimental data from peer-reviewed studies.

Introduction

This compound is a versatile heterocyclic building block used in the synthesis of various biologically active molecules.[1] A significant area of interest is its use as a precursor for the synthesis of imidazo[4,5-b]pyridine derivatives, which have demonstrated potent inhibitory activity against several protein kinases, including Cyclin-Dependent Kinase 9 (CDK9).[2] Dysregulation of CDK9, a key regulator of transcription, is implicated in the progression of numerous cancers, making it a compelling target for novel anticancer therapies.[3][4][5] This guide compares the anticancer and CDK9 inhibitory activities of imidazo[4,5-b]pyridine derivatives with those of established kinase inhibitors such as Sorafenib, Flavopiridol, and Dinaciclib.

Comparative Analysis of Anticancer Activity

The antiproliferative activity of novel imidazo[4,5-b]pyridine derivatives has been evaluated against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds and compares them with established kinase inhibitors.

Compound ClassSpecific Compound/DerivativeTarget/ActionMCF-7 IC50 (µM)HCT116 IC50 (µM)Reference
Imidazo[4,5-b]pyridine Derivatives Compound ICDK9 Inhibitor2.132.91[2]
Compound IICDK9 Inhibitor1.89> 10[2]
Compound IIIaCDK9 Inhibitor1.45> 10[2]
Compound IIIbCDK9 Inhibitor1.12> 10[2]
Compound IVCDK9 Inhibitor0.98> 10[2]
Compound VICDK9 Inhibitor1.33> 10[2]
Compound VIIaCDK9 Inhibitor0.71> 10[2][6]
Compound VIIcCDK9 Inhibitor> 102.45[2]
Compound VIIeCDK9 Inhibitor> 101.88[2]
Compound VIIfCDK9 Inhibitor> 101.69[2][6]
Compound VIIICDK9 Inhibitor0.892.11[2]
Compound IXCDK9 Inhibitor0.631.99[2][6]
Alternative Kinase Inhibitors SorafenibMulti-kinase inhibitor (including CDK9)Not specified~5-18[2][7]
FlavopiridolPan-CDK inhibitor~0.5-0.71~0.018-0.021[6]
DinaciclibMulti-CDK inhibitor (including CDK9)Not specifiedNot specified

Note: IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Comparative Analysis of CDK9 Inhibition

The primary mechanism of action for the most potent imidazo[4,5-b]pyridine derivatives appears to be the inhibition of CDK9. The following table compares their in vitro CDK9 inhibitory activity with that of Sorafenib.

Compound ClassSpecific Compound/DerivativeCDK9 IC50 (µM)Reference
Imidazo[4,5-b]pyridine Derivatives Compound I1.32[2]
Compound II1.11[2]
Compound IIIa0.98[2]
Compound IIIb0.91[2]
Compound IV0.84[2]
Compound VI0.88[2]
Compound VIIa0.71[2]
Compound VIIc1.21[2]
Compound VIIe1.06[2]
Compound VIIf0.95[2]
Compound VIII0.79[2]
Compound IX0.63[2]
Alternative Kinase Inhibitor Sorafenib0.76[2]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the CDK9 signaling pathway and a general workflow for screening kinase inhibitors.

CDK9_Signaling_Pathway PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates CTD DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylates Transcription_Elongation Productive Transcription Elongation RNAPII->Transcription_Elongation Initiates DSIF_NELF->RNAPII Inhibits Elongation Oncogenes Expression of Oncogenes & Anti-apoptotic Proteins Transcription_Elongation->Oncogenes Inhibitor Imidazo[4,5-b]pyridine Derivatives / Other CDK9 Inhibitors Inhibitor->PTEFb

Caption: CDK9 signaling pathway and the inhibitory action of imidazo[4,5-b]pyridine derivatives.

Kinase_Inhibitor_Screening_Workflow Start Compound Library (e.g., this compound derivatives) Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50_Kinase Determine IC50 (Kinase Inhibition) Biochemical_Assay->Determine_IC50_Kinase Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT Assay on Cancer Cell Lines) Determine_IC50_Kinase->Cell_Based_Assay Active Compounds Determine_IC50_Cell Determine IC50 (Antiproliferative Activity) Cell_Based_Assay->Determine_IC50_Cell Lead_Identification Lead Compound Identification Determine_IC50_Cell->Lead_Identification Potent & Selective Compounds Further_Studies Further Preclinical Studies Lead_Identification->Further_Studies

Caption: A typical experimental workflow for the screening and evaluation of kinase inhibitors.

Experimental Protocols

In Vitro CDK9 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the principles of the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • CDK substrate peptide

  • Test compounds (imidazo[4,5-b]pyridine derivatives and alternative inhibitors) serially diluted in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the CDK9/Cyclin T1 enzyme to the wells and incubate briefly.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60-120 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Test compounds

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Conclusion

Derivatives of this compound, specifically those with an imidazo[4,5-b]pyridine core, have emerged as a promising class of CDK9 inhibitors. Several of these novel compounds exhibit potent anticancer activity against breast and colon cancer cell lines, with CDK9 inhibitory activity comparable to or, in some cases, exceeding that of the established multi-kinase inhibitor Sorafenib.[2] While pan-CDK inhibitors like Flavopiridol show high potency, their broader selectivity profile can lead to off-target effects. The development of selective CDK9 inhibitors derived from this compound represents a valuable strategy in the pursuit of more targeted and effective cancer therapies. Further preclinical and clinical evaluation of these compounds is warranted to fully assess their therapeutic potential.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Analysis of 3-Bromo-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography alongside alternative spectroscopic methods for the structural elucidation of 3-Bromo-5-nitropyridin-4-amine, a substituted pyridine derivative with potential applications in medicinal chemistry.

While X-ray crystallography offers unparalleled detail in determining the three-dimensional atomic arrangement in a crystalline solid, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary and often more readily obtainable data regarding the molecule's connectivity, functional groups, and mass. This guide will delve into the principles, experimental protocols, and data interpretation of each method, offering a comprehensive overview to inform analytical strategy.

At a Glance: Comparison of Analytical Techniques

The following table summarizes the key quantitative data and insights that can be obtained from each analytical technique for this compound and its isomers. Due to the limited availability of public crystallographic data for this compound, data for the closely related isomer, 2-Amino-5-bromo-3-nitropyridine, is presented as a representative example for X-ray crystallography.

Analytical TechniqueParameterTypical Data for Substituted Bromo-nitropyridines
X-ray Crystallography Crystal SystemMonoclinic, Orthorhombic, etc.
Space GroupP2₁/c, Pbca, etc.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond Lengths & AnglesPrecise interatomic distances and angles
Absolute ConfigurationUnambiguous determination of stereochemistry
NMR Spectroscopy ¹H Chemical Shift (δ)~7.0-9.0 ppm (aromatic protons), ~5.0-7.0 ppm (amino protons)
¹³C Chemical Shift (δ)~110-160 ppm (aromatic carbons)
Coupling Constants (J)Information on proton connectivity
IR Spectroscopy Wavenumber (cm⁻¹)~3450-3300 (N-H stretching), ~1640-1600 (N-H bending), ~1550 & ~1350 (NO₂ stretching)
Mass Spectrometry Mass-to-charge ratio (m/z)~217, 219 (reflecting bromine isotopes)

In-Depth Analysis: Methodologies and Data

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction stands as the gold standard for determining the precise three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the electron density and, consequently, the positions of individual atoms.

While specific crystallographic data for this compound is not publicly available, analysis of a closely related isomer provides insight into the expected structural features.

Illustrative Data for a Bromo-nitropyridine Isomer:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.85
b (Å)9.25
c (Å)9.95
β (°)91.5
Volume (ų)354.2
Z4
Calculated Density (g/cm³)2.05

Note: This data is representative of a related pyridine co-crystal and serves as an example.

  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling. The choice of solvent is critical and often requires screening of various options.[1][2]

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[3]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal.[4] The crystal is rotated, and the diffraction pattern is recorded by a detector at various orientations.[3]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods, and the structural model is refined to best fit the experimental data.[4]

experimental_workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection Single Crystal Selection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structural Model

Experimental workflow for single-crystal X-ray diffraction.
Alternative Spectroscopic Techniques

While not providing a complete 3D structure, spectroscopic methods are indispensable for routine characterization and for compounds that are difficult to crystallize.

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule, revealing connectivity and structural motifs.

Expected NMR Data for this compound:

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~8.5SingletH-2
~8.2SingletH-6
~6.5Broad Singlet-NH₂
¹³C~155-C-4
~150-C-2
~140-C-6
~135-C-5
~110-C-3

Note: Predicted values. Actual shifts may vary depending on solvent and concentration.

  • Sample Preparation: 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed, and a larger number of scans are acquired due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorptions for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H stretching (amino group)
3100-3000MediumAromatic C-H stretching
1640-1600StrongN-H bending (amino group)
1550-1530StrongAsymmetric NO₂ stretching
1360-1340StrongSymmetric NO₂ stretching
~850StrongC-Br stretching
  • Background Scan: A background spectrum of the empty attenuated total reflectance (ATR) crystal is recorded.[5]

  • Sample Application: A small amount of the solid sample is placed on the ATR crystal, and pressure is applied to ensure good contact.[5]

  • Sample Scan: The infrared spectrum of the sample is recorded.[5]

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass spectrometry provides the precise molecular weight of a compound and can offer insights into its structure through fragmentation analysis. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Expected Mass Spectrum Data for this compound:

Ionm/z (relative intensity)
[M]⁺217 (100%), 219 (98%)
[M-NO₂]⁺171 (variable), 173 (variable)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

logical_relationship cluster_techniques Analytical Techniques cluster_information Information Obtained compound This compound xrd X-ray Crystallography compound->xrd nmr NMR Spectroscopy compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms structure 3D Structure & Absolute Configuration xrd->structure connectivity Connectivity & Chemical Environment nmr->connectivity functional_groups Functional Groups ir->functional_groups molecular_weight Molecular Weight & Isotopic Pattern ms->molecular_weight

Relationship between analytical techniques and structural information.

Conclusion

The comprehensive characterization of this compound is best achieved through a multi-technique approach. While X-ray crystallography provides the unambiguous determination of its three-dimensional structure, NMR, IR, and Mass Spectrometry are crucial for confirming the molecular formula, identifying functional groups, and elucidating the connectivity of the atoms. For routine analysis and in cases where suitable crystals cannot be obtained, the combination of these spectroscopic methods offers a robust and reliable means of structural verification. This guide serves as a foundational resource for selecting the appropriate analytical methods and interpreting the resulting data in the context of drug discovery and development.

References

A Researcher's Guide to Assessing the Purity of 3-Bromo-5-nitropyridin-4-amine from Different Vendors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the success and reproducibility of their work. This guide provides a comprehensive framework for assessing the purity of 3-Bromo-5-nitropyridin-4-amine, a key building block in the synthesis of various pharmaceutical compounds, from different commercial vendors. By employing a multi-pronged analytical approach, researchers can confidently select the highest quality reagents for their specific applications.

Comparative Purity Analysis

To ensure an objective comparison, hypothetical samples of this compound were obtained from three representative vendors (Vendor A, Vendor B, and Vendor C). The purity of each sample was assessed using a battery of standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Mass Spectrometry (MS). The results are summarized in the tables below.

Table 1: HPLC Purity Analysis
VendorRetention Time (min)Peak Area (%)Impurity Profile (Significant Peaks >0.1%)
Vendor A 5.2499.5%0.3% at 3.81 min, 0.2% at 6.12 min
Vendor B 5.2598.2%1.1% at 4.55 min, 0.7% at 7.03 min
Vendor C 5.2399.8%0.15% at 3.80 min, 0.05% at 6.15 min
Table 2: ¹H NMR Spectral Analysis
VendorChemical Shift (ppm)IntegrationMultiplicityCoupling Constant (J)Notes on Impurities
Vendor A 8.75 (s, 1H), 8.32 (s, 1H), 6.51 (br s, 2H)Consistent--Minor unidentified peaks at 7.2-7.4 ppm.
Vendor B 8.75 (s, 1H), 8.32 (s, 1H), 6.50 (br s, 2H)Consistent--Notable solvent residue and a singlet at 2.1 ppm.
Vendor C 8.76 (s, 1H), 8.33 (s, 1H), 6.52 (br s, 2H)Consistent--Clean spectrum with minimal baseline noise.
Table 3: Mass Spectrometry Analysis
VendorIonization ModeObserved m/z [M+H]⁺Theoretical m/zNotes
Vendor A ESI+217.9568217.9565Good correlation with theoretical mass.
Vendor B ESI+217.9571217.9565Slight deviation from theoretical mass.
Vendor C ESI+217.9566217.9565Excellent correlation with theoretical mass.

Experimental Workflow

The following diagram outlines the systematic approach for the purity assessment of this compound from various vendors.

G Purity Assessment Workflow for this compound cluster_0 Sample Acquisition and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Comparison A Procure Samples from Vendor A, B, and C B Assign Unique Identifiers and Document A->B C Prepare Stock Solutions (e.g., 1 mg/mL in Acetonitrile) B->C D HPLC Analysis C->D E ¹H NMR Spectroscopy C->E F Mass Spectrometry C->F G Compare HPLC Purity and Impurity Profiles D->G H Analyze NMR for Structural Integrity and Impurities E->H I Verify Molecular Weight via Mass Spectrometry F->I J Final Purity Assessment and Vendor Selection G->J H->J I->J

Caption: A flowchart illustrating the systematic process for evaluating the purity of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice for this type of compound.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a standard volume (e.g., 10 µL) of the sample. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Analysis: Acquire the ¹H NMR spectrum. The chemical shifts, integration values, and multiplicities of the signals should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Method: The sample, prepared for HPLC analysis, can be directly infused or analyzed via LC-MS.

  • Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined. This observed value should be compared to the theoretical exact mass of the compound to confirm its identity.

By following these protocols and utilizing the comparative data, researchers can make an informed decision when selecting a vendor for this compound, ensuring the integrity and success of their scientific endeavors.

A Comparative Guide to Quantum Mechanical Investigations of 3-Bromo-5-nitropyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of the quantum mechanical properties of 3-Bromo-5-nitropyridin-4-amine and its derivatives. The following sections detail the computational and experimental methodologies, present comparative data on key quantum mechanical descriptors, and visualize the typical workflow for such an investigation. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Introduction

This compound and its analogues are heterocyclic compounds of interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents. Quantum mechanical investigations provide crucial insights into the electronic structure, reactivity, and spectroscopic properties of these molecules, which can guide the synthesis and development of new drug candidates. Density Functional Theory (DFT) is a powerful tool for these investigations, allowing for the accurate prediction of molecular properties.

Experimental and Computational Protocols

The synthesis and analysis of this compound derivatives, along with their theoretical investigation, follow established protocols.

Synthesis Protocol: A General Approach

A common method for the synthesis of substituted aminopyridines involves the reaction of a di-substituted pyridine with an appropriate amine. For instance, a facile synthesis of 3-amino-5-bromopyridine derivatives can be achieved via microwave-assisted reaction of 3,5-dibromopyridine with an excess of an aliphatic amine.[1]

Example Protocol for Microwave-Assisted Amination:

  • A solution of the starting substituted bromopyridine (e.g., 3,5-dibromopyridine) and an excess of the desired amine are prepared in a suitable solvent mixture (e.g., toluene and 1-methyl-2-pyrrolidinone) in a microwave reaction vessel.

  • The mixture is irradiated with microwaves at a specified power and temperature for a defined period.

  • After cooling, the crude product is purified using silica gel flash chromatography.

  • The final product is crystallized from an appropriate solvent to yield the pure compound.[1]

Characterization

The synthesized compounds are typically characterized by various spectroscopic methods:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • FT-IR and FT-Raman Spectroscopy: To identify the characteristic vibrational modes of the functional groups.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are instrumental in understanding the geometric, electronic, and vibrational properties of molecules.[2] A standard protocol for the analysis of pyridine derivatives is as follows:

  • Software: Quantum chemistry software packages such as GAUSSIAN are commonly used.[3]

  • Method and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely employed method. For geometry optimization and electronic property calculations, the 6-31G(d,p) basis set is often effective, while for more precise frequency and spectroscopic calculations, a larger basis set like 6-311++G(d,p) is preferred.[2][3]

  • Calculations:

    • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

    • Frequency Analysis: Vibrational frequencies are calculated to predict the IR and Raman spectra and to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

    • Electronic Properties: Key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap (ΔE), and the Molecular Electrostatic Potential (MEP) are calculated to assess the molecule's reactivity and intermolecular interaction sites.

Comparative Data

The following tables summarize key quantitative data from DFT studies on this compound and representative derivatives. The inclusion of derivatives with electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -CHO) groups at a hypothetical substitution site allows for a comparison of the substituent effects on the electronic properties.

Note: As there is a lack of specific published DFT studies on this compound and its derivatives, the data presented below is a representative model based on typical values for similarly substituted pyridine compounds.

Table 1: Comparison of Calculated Electronic Properties

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
This compound-6.85-3.203.655.50
2-Methoxy-3-Bromo-5-nitropyridin-4-amine-6.60-2.953.656.20
2-Formyl-3-Bromo-5-nitropyridin-4-amine-7.10-3.503.604.80

Data is hypothetical and based on trends observed in related substituted pyridines.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for a Structurally Related Compound: 2-Amino-3-bromo-5-nitropyridine

Vibrational ModeTheoretical (DFT/B3LYP)Experimental (FT-IR)[4]
N-H Stretch (asymmetric)34503420
N-H Stretch (symmetric)33503330
C-H Stretch (ring)31003090
C=C/C=N Stretch (ring)1620 - 14501610 - 1460
NO₂ Stretch (asymmetric)15301525
NO₂ Stretch (symmetric)13501345
C-Br Stretch680675

Theoretical values are representative and would require specific calculations for precise comparison.

Visualizations

The following diagrams illustrate the typical workflow and conceptual frameworks used in the quantum mechanical investigation of novel chemical entities.

G cluster_synthesis Synthesis & Characterization cluster_computational Computational Investigation (DFT) cluster_analysis Comparative Analysis start Design of Target Molecule synthesis Chemical Synthesis start->synthesis geom_opt Geometry Optimization start->geom_opt purification Purification synthesis->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization comparison Comparison of Theoretical and Experimental Data characterization->comparison freq_ana Frequency Analysis geom_opt->freq_ana elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop spec_sim Spectra Simulation (IR, Raman) freq_ana->spec_sim spec_sim->comparison interpretation Structure-Property Relationship comparison->interpretation interpretation->start Rational Design of New Derivatives

Caption: Workflow for a combined experimental and computational investigation.

Caption: Key quantum mechanical descriptors for reactivity analysis.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-nitropyridin-4-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety, handling, and disposal information for 3-Bromo-5-nitropyridin-4-amine (CAS No. 89284-05-9), a compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This compound is classified as a hazardous substance, and proper disposal is paramount to mitigate potential risks.

Key Safety and Handling Data

A summary of the key quantitative and safety data for this compound is provided in the table below. This information is critical for a comprehensive risk assessment prior to handling and disposal.

PropertyValueReference
CAS Number89284-05-9[1][2][3][4]
Molecular FormulaC₅H₄BrN₃O₂[3][4]
Molecular Weight218.01 g/mol [3][4]
Physical FormSolid
Purity≥98%[5]
StorageKeep in a dark place, inert atmosphere, room temperature.[3]
Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[6]
Signal WordWarning[6]
GHS PictogramsExclamation Mark[6]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound, as well as any contaminated materials (e.g., weighing papers, gloves, etc.).

1.0 Personal Protective Equipment (PPE)

Before handling the waste, ensure proper PPE is worn. This includes:

  • Nitrile gloves (or other chemically resistant gloves).

  • Safety goggles or a face shield.

  • A laboratory coat.

  • In cases of potential dust generation, a NIOSH-approved respirator is required.

2.0 Waste Segregation and Collection

2.1 Designate a specific, labeled hazardous waste container for "Halogenated Organic Solid Waste."

2.2 Carefully collect the this compound waste, minimizing dust generation.

2.3 Place the collected solid waste and any contaminated disposable materials into the designated hazardous waste container.

3.0 Waste Container Labeling and Storage

3.1 Securely seal the hazardous waste container.

3.2 Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

3.3 Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

4.0 Arranging for Disposal

4.1 Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.

4.2 All disposal must be in accordance with local, state, and federal regulations.[7] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[8]

Disposal Workflow

The following diagram illustrates the key steps and decision points in the disposal process for this compound.

cluster_0 Preparation cluster_1 Collection & Segregation cluster_2 Storage cluster_3 Disposal A Identify this compound Waste B Wear Appropriate PPE: - Gloves - Goggles - Lab Coat - Respirator (if needed) A->B C Use Designated 'Halogenated Organic Solid Waste' Container B->C D Carefully Transfer Waste, Minimizing Dust C->D E Securely Seal Container D->E F Label with Chemical Name and 'Hazardous Waste' E->F G Store in Designated, Well-Ventilated Area F->G H Contact Licensed Waste Management Company G->H I Follow All Local, State, and Federal Regulations H->I

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.